molecular formula C12H8O4 B126342 2,6-Naphthalenedicarboxylic acid CAS No. 1141-38-4

2,6-Naphthalenedicarboxylic acid

Katalognummer: B126342
CAS-Nummer: 1141-38-4
Molekulargewicht: 216.19 g/mol
InChI-Schlüssel: RXOHFPCZGPKIRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,6-Naphthalenedicarboxylic acid (NDA) is a high-value aromatic dicarboxylic acid serving as a critical precursor for superior performance polymers. Its primary application is in the synthesis of polyethylene naphthalate (PEN) and polybutylene naphthalate (PBN) . These polymers exhibit exceptional properties, including high strength, excellent thermal stability, and superior barrier properties compared to their terephthalate analogs (e.g., PET), making them ideal for advanced packaging, high-performance films, and engineering plastics . The global market for this compound is growing, driven by demand in the automotive, electronics, and packaging industries . Beyond polymer production, 2,6-NDA is a versatile building block in materials science. It acts as an organic linker in constructing metal-organic frameworks (MOFs) . These MOFs, such as those based on iron or zirconium, demonstrate remarkable thermal stability and are investigated for applications like the catalytic conversion of syngas to olefins in Fischer-Tropsch synthesis and the solid-phase microextraction of aldehyde biomarkers in the exhalation of lung cancer patients, showcasing potential in diagnostics . The compound's structure, featuring two carboxylic acid groups on the naphthalene ring system, facilitates the creation of rigid, porous coordination polymers. This product is offered in high-purity grades to meet stringent research requirements. It is supplied as a colorless to light-yellow crystalline solid . 2,6-NDA can be synthesized through the oxidation of 2,6-diisopropylnaphthalene or via isomerization routes . It is For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

naphthalene-2,6-dicarboxylic acid
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InChI

InChI=1S/C12H8O4/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOHFPCZGPKIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5029211
Record name 2,6-Naphthalenedicarboxylic acid
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Molecular Weight

216.19 g/mol
Source PubChem
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Physical Description

Dry Powder; Other Solid
Record name 2,6-Naphthalenedicarboxylic acid
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CAS No.

1141-38-4
Record name 2,6-Naphthalenedicarboxylic acid
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Record name 2,6-dicarboxynaphthalene
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Record name Naphthalene-2,6-dicarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2,6-Naphthalenedicarboxylic Acid: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Naphthalenedicarboxylic acid (2,6-NDA) is an organic compound that has garnered significant interest in various scientific and industrial fields. With the chemical formula C₁₀H₆(COOH)₂, it is a colorless solid and one of several isomers of naphthalenedicarboxylic acid. Its rigid, aromatic structure makes it a valuable building block in the synthesis of high-performance polymers, most notably polyethylene (B3416737) naphthalate (PEN). In recent years, its utility has expanded into the realm of medicinal chemistry and drug delivery, primarily as a linker in the formation of metal-organic frameworks (MOFs). This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2,6-NDA, with a focus on its applications relevant to drug development.

Chemical Structure and Identification

This compound is characterized by a naphthalene (B1677914) core substituted with two carboxylic acid groups at the 2 and 6 positions. This symmetric, linear geometry is a key determinant of the properties of materials derived from it.

Identifier Value
IUPAC Name Naphthalene-2,6-dicarboxylic acid
CAS Number 1141-38-4
Molecular Formula C₁₂H₈O₄
Canonical SMILES C1=CC2=C(C=C(C=C2)C(=O)O)C=C1C(=O)O
InChI Key RXOHFPCZGPKIRD-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of 2,6-NDA are crucial for its handling, processing, and application in synthesis.

Property Value
Molecular Weight 216.19 g/mol
Appearance Colorless solid/White to off-white crystalline powder
Melting Point >300 °C (decomposes)
pKa (predicted) 3.69 ± 0.30
Density ~1.5 g/cm³
Solubility

This compound is sparingly soluble in water and many common organic solvents at ambient temperature. Its solubility is significantly influenced by the solvent's polarity, temperature, and the pH of the medium. It exhibits greater solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), particularly at elevated temperatures. In alkaline aqueous solutions, it readily deprotonates to form the more soluble dicarboxylate salt. A patent has reported a solubility of 33.2 grams per 100 grams of water at a high temperature of 608°F (320°C) under pressure.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of 2,6-NDA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry of the 2,6-NDA molecule results in a relatively simple NMR spectrum.

  • ¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is expected to show three distinct signals corresponding to the protons at the 1,5-, 3,7-, and 4,8- positions of the naphthalene ring.

  • ¹³C NMR: The carbon-13 NMR spectrum will similarly display a reduced number of signals due to molecular symmetry, with distinct peaks for the carboxylic acid carbons, the quaternary carbons of the naphthalene ring, and the protonated aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 2,6-NDA is characterized by the distinct vibrational modes of its carboxylic acid functional groups and the aromatic naphthalene core. Key characteristic peaks include:

  • A broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

  • A strong C=O stretching vibration from the carboxylic acid groups, typically around 1700 cm⁻¹.

  • C-O stretching and O-H bending vibrations in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

  • Aromatic C-H and C=C stretching vibrations characteristic of the naphthalene ring.

Mass Spectrometry

Electron ionization mass spectrometry of 2,6-NDA shows a prominent molecular ion peak (M⁺) at m/z 216. Common fragmentation patterns involve the loss of hydroxyl radicals (-OH, m/z 199) and carboxyl groups (-COOH, m/z 171).

Experimental Protocols

Synthesis of this compound

Several synthetic routes to 2,6-NDA have been developed, with the choice of method often depending on the available starting materials and desired scale.

A common industrial method involves the liquid-phase catalytic oxidation of 2,6-dialkylnaphthalenes, such as 2,6-dimethylnaphthalene (B47086) or 2,6-diisopropylnaphthalene, using a cobalt-manganese-bromine catalyst system.

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Product Isolation Reactant 2,6-Dialkylnaphthalene (e.g., 2,6-Dimethylnaphthalene) Reactor High-Pressure Reactor (Elevated Temperature & Pressure) Reactant->Reactor Solvent Acetic Acid Solvent->Reactor Catalyst Co/Mn/Br Salts Catalyst->Reactor Oxidant Molecular Oxygen (Air) Oxidant->Reactor Cooling Cooling & Precipitation Reactor->Cooling Reaction Mixture Filtration Filtration Cooling->Filtration Slurry Washing Washing with Solvent Filtration->Washing Drying Drying Washing->Drying Product Crude 2,6-NDA Drying->Product

Caption: General workflow for the synthesis of this compound.

The Henkel reaction, or thermal disproportionation, of potassium naphthoates can also be employed to produce dipotassium (B57713) 2,6-naphthalenedicarboxylate, which is subsequently acidified to yield 2,6-NDA.

A detailed protocol for the synthesis of 2,6-NDA from 1,8-naphthalic anhydride (B1165640) is available in Organic Syntheses. This multi-step procedure involves the formation of dipotassium naphthalate, followed by a cadmium chloride-catalyzed rearrangement at high temperature and pressure, and subsequent acidification.

Experimental Protocol (Adapted from Organic Syntheses)

  • Preparation of Dipotassium Naphthalate: A solution of potassium hydroxide (B78521) in water is heated, and 1,8-naphthalic anhydride is added. The pH is adjusted to 7, and the solution is treated with decolorizing carbon and filtered. The filtrate is concentrated and cooled, and methanol (B129727) is added to precipitate the dipotassium naphthalate, which is then collected by filtration and dried.

  • Rearrangement Reaction: The dried dipotassium naphthalate is ground with anhydrous cadmium chloride and placed in a high-pressure autoclave. The autoclave is evacuated and filled with carbon dioxide to approximately 30 atm. The mixture is heated to 400-430 °C for 1.5 hours.

  • Isolation of 2,6-NDA: After cooling, the solid product is removed, pulverized, and dissolved in hot water. The solution is treated with decolorizing carbon and filtered. The hot filtrate is acidified with concentrated hydrochloric acid to a pH of 1, causing the precipitation of 2,6-NDA.

  • Purification: The precipitated 2,6-NDA is collected by filtration from the hot mixture. It is then washed sequentially with hot water, 50% ethanol, and 90% ethanol. The purified product is dried in a vacuum oven.

Purification

Crude 2,6-NDA can be purified by recrystallization from a suitable solvent. Due to its low solubility, high-boiling point polar aprotic solvents like DMF or DMSO may be used, although this can be challenging on a larger scale. An alternative method involves suspending the crude product in water at a high temperature (e.g., >200 °C) to partially or fully dissolve it, followed by slow cooling to crystallize the purified acid.

PurificationWorkflow cluster_dissolution Recrystallization cluster_isolation Isolation Crude_NDA Crude 2,6-NDA Add_Solvent Add High-Boiling Solvent (e.g., Water, DMF) Crude_NDA->Add_Solvent Heating Heat to Dissolve Add_Solvent->Heating Cooling Slow Cooling Heating->Cooling Solution Filtration Filtration Cooling->Filtration Crystals Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Pure_NDA Pure 2,6-NDA Drying->Pure_NDA

Caption: Purification of this compound by recrystallization.

Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of 2,6-NDA and for its quantification.

Typical HPLC Method

  • Column: A reverse-phase column, such as a C18, is commonly used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous acidic solution (e.g., water with phosphoric acid or formic acid) is typically employed.

  • Detection: UV detection is suitable due to the aromatic nature of the molecule.

  • Sample Preparation: The sample is dissolved in a suitable solvent, which may require the use of a small amount of base to aid dissolution, followed by neutralization.

HPLC_Analysis cluster_hplc HPLC System Sample 2,6-NDA Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Column Reverse-Phase Column (e.g., C18) Injection->Column MobilePhase Mobile Phase (Acetonitrile/Water/Acid) MobilePhase->Column Detector UV Detector Column->Detector Data Chromatogram Detector->Data Analysis Purity & Quantification Data->Analysis

Caption: Workflow for the analysis of this compound by HPLC.

Applications in Drug Development

While not typically an active pharmaceutical ingredient (API) itself, 2,6-NDA serves as a critical intermediate and structural component in areas relevant to drug development.

Metal-Organic Frameworks (MOFs) for Drug Delivery

A significant application of 2,6-NDA in the pharmaceutical field is its use as an organic linker to construct MOFs. MOFs are crystalline, porous materials composed of metal ions or clusters coordinated to organic ligands. The defined pore size, high surface area, and tunable properties of MOFs make them promising candidates for drug delivery systems.

  • Synthesis of MOFs: 2,6-NDA can be reacted with various metal salts (e.g., iron, zinc, zirconium) under solvothermal or microwave-assisted conditions to form MOFs. The choice of metal and reaction conditions dictates the final structure and properties of the framework.

  • Drug Loading and Release: The porous nature of these MOFs allows for the encapsulation of drug molecules. The drug can be released in a controlled manner, potentially targeted to specific sites in the body. This is particularly advantageous for the delivery of anticancer drugs, where the enhanced permeability and retention (EPR) effect in tumor tissues can be exploited.

MOF_Drug_Delivery cluster_synthesis MOF Synthesis cluster_loading Drug Loading NDA 2,6-NDA (Linker) Reaction Solvothermal Reaction NDA->Reaction Metal Metal Salt (Node) Metal->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction MOF Porous MOF Reaction->MOF Loading Encapsulation MOF->Loading Drug Drug Molecule Drug->Loading Loaded_MOF Drug-Loaded MOF Loading->Loaded_MOF Release Controlled Release in vivo Loaded_MOF->Release

Caption: Formation of a MOF from 2,6-NDA for drug delivery applications.

Pharmaceutical Intermediates

The naphthalene scaffold is present in a number of biologically active molecules. The dicarboxylic acid functionality of 2,6-NDA allows for its derivatization into various esters, amides, and other functional groups, making it a versatile starting material for the synthesis of more complex pharmaceutical intermediates. While specific examples of blockbuster drugs derived directly from 2,6-NDA are not prominent in the literature, its rigid structure and difunctional nature make it a valuable component in the toolbox of medicinal chemists for creating novel molecular architectures.

Safety and Handling

This compound is generally considered to be an irritant to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a molecule of significant industrial and growing scientific importance. Its well-defined structure and robust chemical properties have established it as a key monomer in the polymer industry. For researchers in drug development, its role as a linker in the rapidly expanding field of metal-organic frameworks for controlled drug release presents exciting opportunities. A thorough understanding of its chemical properties, synthesis, and purification, as detailed in this guide, is essential for its effective utilization in these advanced applications.

A Comprehensive Technical Guide to the Physical Properties of 2,6-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Naphthalenedicarboxylic acid (2,6-NDCA) is a high-performance organic compound that serves as a crucial monomer in the production of advanced polymers, most notably polyethylene (B3416737) naphthalate (PEN).[1] Its rigid and symmetrical naphthalene (B1677914) core imparts exceptional thermal, mechanical, and barrier properties to the resulting polymers, making them suitable for a wide range of applications in electronics, packaging, and fibers.[2][3] A thorough understanding of the physical properties of 2,6-NDCA is paramount for its effective utilization in synthesis, process optimization, and material design. This technical guide provides an in-depth overview of the key physical characteristics of this compound, complete with experimental protocols and a visualization of its role in polymer synthesis.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

General and Thermodynamic Properties
PropertyValueSource
Molecular Formula C₁₂H₈O₄[1]
Molecular Weight 216.19 g/mol [4]
Appearance Colorless solid, Beige or White Powder[1]
Melting Point >300 °C (decomposes)[5]
Boiling Point 316.6 °C (rough estimate)[5]
Density 1.5 g/cm³ (estimate)[5]
pKa₁ (predicted) 3.69 ± 0.30[5]
pKa₂ pKa₂ > pKa₁[6]
Solubility Profile

The solubility of this compound is a critical parameter for its handling and reaction chemistry. It is generally characterized by low solubility in common organic solvents at room temperature.

SolventSolubilityNotesSource
Water Sparingly solubleSolubility increases with temperature and pH.[7]
Methanol More soluble than in non-polar solventsA polar protic solvent.[7]
Ethanol More soluble than in non-polar solventsA polar protic solvent.[7]
Hexane Low solubilityA non-polar solvent.[7]
Hot Pyridine Soluble (may show faint turbidity)A polar aprotic solvent.
N,N-dimethylformamide (DMF) Likely to exhibit higher solvencyA polar aprotic solvent, especially at elevated temperatures.[8]
N,N-dimethylacetamide (DMAc) Likely to exhibit higher solvencyA polar aprotic solvent, especially at elevated temperatures.[8]
Dimethyl sulfoxide (B87167) (DMSO) Likely to exhibit higher solvencyA polar aprotic solvent, especially at elevated temperatures.[8]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of this compound, which is reported to be above 300 °C with decomposition, can be determined using a digital melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[9][10]

  • Apparatus Setup: The capillary tube is placed in the heating block of a calibrated digital melting point apparatus.[11]

  • Heating Profile: The temperature is ramped up quickly to approximately 280 °C and then increased at a slower rate of 1-2 °C per minute to allow for accurate observation.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. Due to its high melting point and decomposition, careful observation for color change and gas evolution is necessary.

Solubility Determination (Dynamic Method)

A dynamic method is recommended for accurately determining the solubility of this compound in various solvents, especially given its low solubility in many common solvents.[8]

Methodology:

  • Saturation Column Preparation: A column is packed with a known amount of finely ground this compound mixed with an inert support like glass beads.[8]

  • Solvent Perfusion: The solvent of interest is pumped through the column at a constant, slow flow rate. The column is maintained at a constant temperature using a column oven.[8]

  • Equilibrium Attainment: The solvent is passed through the column until the concentration of the eluting solution becomes constant, indicating that a saturated solution is being eluted.

  • Concentration Analysis: The concentration of this compound in the eluted fractions is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, after creating a calibration curve with standard solutions.[8]

  • Solubility Calculation: The solubility is calculated from the concentration of the saturated solution at the given temperature.

pKa Determination (Potentiometric Titration)

The acid dissociation constants (pKa) of this compound can be determined by potentiometric titration. As a dicarboxylic acid, it will have two pKa values.[6]

Methodology:

  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like DMSO to ensure solubility.

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

  • Titration Procedure: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The two equivalence points are identified from the inflection points of the curve. The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) will be lower than the second (pKa₂), as it is easier to remove the first proton.[6]

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount of dry this compound is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid powder directly.[4]

  • Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).

  • Spectral Interpretation: The characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch, and the aromatic C-H and C=C stretches are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as DMSO-d₆, as it is a good solvent for carboxylic acids.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Interpretation: The chemical shifts, integration (for ¹H), and coupling patterns of the signals are analyzed to confirm the structure of the naphthalene ring and the presence of the carboxylic acid protons.

Mass Spectrometry:

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[12]

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source for a polar molecule like a carboxylic acid.

  • Ionization and Mass Analysis: The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound, as well as peaks from characteristic fragment ions.

Synthesis of Polyethylene Naphthalate (PEN): An Experimental Workflow

A primary application of this compound is in the synthesis of polyethylene naphthalate (PEN), a high-performance polyester. The process involves a two-step reaction: direct esterification followed by polycondensation.[13]

PEN_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts NDCA 2,6-Naphthalenedicarboxylic Acid (2,6-NDCA) Esterification Direct Esterification (200-280 °C, pressure) NDCA->Esterification EG Ethylene Glycol (EG) EG->Esterification BHEN Bis(β-hydroxyethyl)naphthalate (Monomer/Oligomer) Esterification->BHEN Formation of monomer Water Water (byproduct) Esterification->Water Removal Polycondensation Polycondensation (280-300 °C, vacuum, catalyst e.g., Sb₂O₃) PEN Polyethylene Naphthalate (PEN Polymer) Polycondensation->PEN Chain growth EG_byproduct Ethylene Glycol (byproduct) Polycondensation->EG_byproduct Removal BHEN->Polycondensation

Caption: Workflow for the synthesis of Polyethylene Naphthalate (PEN).

Conclusion

This technical guide provides a detailed overview of the essential physical properties of this compound. The tabulated data offers a quick and accessible reference, while the outlined experimental protocols provide a solid foundation for the accurate measurement of these properties in a laboratory setting. A comprehensive understanding of these characteristics is fundamental for researchers and professionals working on the development of novel materials and pharmaceuticals that incorporate this versatile building block. The provided workflow for PEN synthesis further illustrates the practical application of this important dicarboxylic acid.

References

Synthesis of 2,6-Naphthalenedicarboxylic Acid from 2,6-Diisopropylnaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,6-Naphthalenedicarboxylic acid (NDA), a crucial monomer for high-performance polyesters like polyethylene (B3416737) naphthalate (PEN), from 2,6-diisopropylnaphthalene (B42965) (2,6-DIPN).[1] The primary method discussed is the liquid-phase catalytic oxidation of 2,6-DIPN, a route favored for its economic viability and the relative ease of obtaining the starting material.[2]

Core Synthesis Strategy: Catalytic Oxidation

The conversion of 2,6-DIPN to NDA is predominantly achieved through liquid-phase oxidation using molecular oxygen or air as the oxidant. This process is typically catalyzed by a synergistic mixture of cobalt and manganese salts, with a bromine-containing promoter.[3][4] The reaction is generally carried out in an acidic solvent, most commonly acetic acid.[3][5] The introduction of an alkali assistant catalyst, such as potassium acetate (B1210297), has been shown to improve the conversion and selectivity of the reaction.[4][5]

The oxidation of the isopropyl groups to carboxylic acid groups is a complex process.[3] It is understood to proceed via a radical chain reaction, where the naphthalene (B1677914) nucleus can have an inhibitory effect, particularly at higher substrate concentrations.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the synthesis of NDA from 2,6-DIPN.

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterValueSource
Catalyst System Co(OAc)₂-Mn(OAc)₂-NaBr[3]
Cobalt acetate, Manganese acetate, Potassium bromide, Potassium acetate[4][5]
Co-Mn-Ce-Br[6]
Solvent Acetic acid[3][4]
Propionic acid and Acetic acid mixture[5]
Water[6]
Oxidant Molecular oxygen / Air[3][5]
Reaction Temperature 70 - 150 °C[7]
160 - 210 °C[6]
200 °C[5]
473 K (200 °C)[2]
Reaction Pressure Atmospheric to 50 kg/cm ²[7]
2 - 4 MPa[6]
3 MPa[5]
Reaction Time 6 - 100 hours[7]
3 - 7 hours[6]
4 - 5 hours[5]

Table 2: Yield and Purity of this compound

Yield (%)Purity (%)Catalyst SystemSolventTemperature (°C)Pressure (MPa)Time (h)Source
~90-Co(OAc)₂-Mn(OAc)₂-NaBrAcetic acidOptimum conditions--[3]
82.7698.56Co/Mn/Br/K (1:1:2:5)Propionic acid/Acetic acid (0.5:1)20034[5]

Experimental Protocols

While specific protocols vary between studies, a generalized methodology for the liquid-phase oxidation of 2,6-DIPN can be outlined as follows.

Materials and Equipment:
  • Reactant: 2,6-diisopropylnaphthalene (2,6-DIPN)

  • Catalysts: Cobalt acetate tetrahydrate, Manganese acetate tetrahydrate

  • Promoter: Sodium bromide or Potassium bromide

  • Assistant Catalyst (Optional): Potassium acetate

  • Solvent: Glacial acetic acid, or a mixture of propionic and acetic acid

  • Oxidant: Pressurized air or pure oxygen

  • Equipment: A high-pressure reactor (e.g., a stirred autoclave) made of a corrosion-resistant material like titanium, equipped with a gas inlet, pressure gauge, thermocouple, and stirring mechanism.[5]

Procedure:
  • Reactor Charging: The reactor is charged with 2,6-diisopropylnaphthalene, the chosen solvent (e.g., acetic acid), the catalysts (cobalt and manganese acetates), and the promoter (e.g., potassium bromide). If used, an assistant catalyst like potassium acetate is also added at this stage.[4][5]

  • Sealing and Purging: The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air before introducing the oxidant.

  • Pressurization and Heating: The reactor is pressurized with air or oxygen to the desired reaction pressure (e.g., 3 MPa).[5] The contents are then heated to the target reaction temperature (e.g., 200 °C) with constant stirring.[5]

  • Reaction: The reaction is allowed to proceed for a set duration (e.g., 4-5 hours), during which the pressure is maintained by the continuous or intermittent supply of the oxidant.[5]

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully released.

  • Product Isolation: The solid product, crude this compound, is separated from the reaction mixture by filtration.

  • Purification: The crude product is washed with the solvent (e.g., acetic acid) and then with water to remove residual catalysts and by-products. Further purification can be achieved by recrystallization.

  • Analysis: The purity and yield of the final product are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and the structure is confirmed by methods like Infrared (IR) spectroscopy.[4][5]

Visualizations

Reaction Pathway

Reaction_Pathway DIPN 2,6-Diisopropylnaphthalene Catalyst Co/Mn/Br Catalyst O₂, Acetic Acid High T, P DIPN->Catalyst NDA This compound Catalyst->NDA Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Analysis charge_reactor Charge Reactor with 2,6-DIPN, Catalysts, Solvent seal_purge Seal and Purge Reactor charge_reactor->seal_purge pressurize_heat Pressurize with O₂/Air and Heat seal_purge->pressurize_heat run_reaction Maintain T and P for Reaction Time pressurize_heat->run_reaction cool_depressurize Cool and Depressurize run_reaction->cool_depressurize isolate_product Isolate Crude Product (Filtration) cool_depressurize->isolate_product purify Wash and Purify Product isolate_product->purify analyze Analyze Purity and Yield (HPLC, IR) purify->analyze

References

An In-depth Technical Guide to Early Synthesis Methods for 2,6-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core early synthesis methods for 2,6-Naphthalenedicarboxylic acid (NDA), a critical monomer in the production of high-performance polymers like poly(ethylene 2,6-naphthalate) (PEN) and a valuable building block in pharmaceutical synthesis. This document details the historical context of NDA synthesis, explores key reaction pathways, presents quantitative data in structured tables, and provides detailed experimental protocols for significant methods.

Introduction: The Historical Context of NDA Synthesis

The synthesis of this compound has evolved significantly since its first reported preparation. Early methods were often characterized by harsh reaction conditions and modest yields, suitable for laboratory-scale work but not for large-scale industrial production. These foundational methods, however, paved the way for the more efficient, catalytically driven processes that are in use today. This guide focuses on these seminal, early-stage synthesis routes.

The first documented synthesis of 2,6-NDA was achieved by Robert Evert and Victor Merz in 1876.[1] Their approach involved the hydrolysis of 2,6-dicyanonaphthalene. Other notable early methods include the oxidation of naphthalenes with functionalized side chains and the innovative rearrangement of naphthalene (B1677914) carboxylates.

Key Early Synthesis Methodologies

This section details the principal early methods for synthesizing 2,6-NDA, including reaction schemes, experimental procedures, and comparative data.

Synthesis via Hydrolysis of 2,6-Dicyanonaphthalene

The pioneering synthesis of 2,6-NDA was based on the hydrolysis of a dinitrile precursor.[1] This method, while historically significant, involves multiple steps, including the initial formation of the dinitrile from dipotassium (B57713) 2,6-naphthalenedisulfonate through fusion with potassium cyanide.[2]

Reaction Pathway:

The overall transformation can be represented as a two-step process starting from the disulfonate salt.

G cluster_0 Step 1: Dinitrile Formation cluster_1 Step 2: Hydrolysis A Dipotassium 2,6-Naphthalenedisulfonate B 2,6-Dicyanonaphthalene A->B  KCN (fusion) C 2,6-Dicyanonaphthalene D This compound C->D  H₂O, H⁺ or OH⁻

Caption: Synthesis of 2,6-NDA from 2,6-naphthalenedisulfonate.

Experimental Protocol:

  • Dinitrile Formation: This step typically involves the fusion of the dry dipotassium 2,6-naphthalenedisulfonate salt with potassium cyanide at high temperatures. This is a hazardous procedure due to the use of molten cyanide salts.

  • Hydrolysis: The resulting 2,6-dicyanonaphthalene is then hydrolyzed to the dicarboxylic acid. This can be achieved under either acidic or basic conditions, followed by acidification to precipitate the final product. The reaction typically requires prolonged heating in an aqueous medium.

Due to the hazardous nature of the reagents and the multi-step process, this method is primarily of historical interest.

Synthesis via Oxidation of Substituted Naphthalenes

Oxidation of naphthalenes bearing two oxidizable side chains at the 2- and 6-positions became a more direct route to 2,6-NDA. An early example of this approach is the oxidation of 2-methyl-6-acetylnaphthalene.

Reaction Pathway:

G A 2-Methyl-6-acetylnaphthalene B This compound A->B Oxidizing Agent (e.g., dilute HNO₃, 200°C)

Caption: Oxidation of 2-methyl-6-acetylnaphthalene to 2,6-NDA.

Experimental Protocols:

Two distinct oxidation strategies for substituted naphthalenes have been described.

Method A: Direct Oxidation with Nitric Acid

This early method utilizes a strong oxidizing agent at high temperatures.

  • Protocol Summary: 2-methyl-6-acetylnaphthalene is oxidized using dilute nitric acid at 200°C in a sealed vessel.[2] After the reaction, the crude 2,6-NDA is isolated by filtration and purified by recrystallization.

  • Challenges: This method requires high temperatures and pressures, and the use of nitric acid can lead to nitrated byproducts, complicating purification.

Method B: Two-Step Catalytic Oxidation

A more refined approach involves a two-step oxidation of a 2-acyl-6-alkyl naphthalene, which offers better control and yields.

  • Step 1: Oxidation of Acyl Group: The 2-acyl-6-alkyl naphthalene is first oxidized in the liquid phase using oxygen or air in the presence of a soluble manganese catalyst (e.g., manganese(II) acetate) in an aliphatic carboxylic acid solvent (e.g., acetic acid). This selectively oxidizes the acyl group to a carboxylic acid, forming a 6-alkyl-2-naphthoic acid intermediate.

  • Step 2: Oxidation of Alkyl Group: The intermediate is then further oxidized, without isolation, in the presence of a cobalt catalyst and a bromine source (e.g., cobalt acetate (B1210297) and sodium bromide) at a higher temperature to yield 2,6-NDA.[3]

Quantitative Data for Two-Step Oxidation:

ParameterStep 1 (Acyl Oxidation)Step 2 (Alkyl Oxidation)Reference
Starting Material 2-Acetyl-6-methylnaphthalene6-Methyl-2-naphthoic acid intermediate[3]
Catalyst Manganese(II) acetateCobalt acetate, Sodium bromide[3]
Solvent Acetic acid, WaterAcetic acid[3]
Temperature 140°C190°C[3]
Pressure 25 barNot specified[3]
Oxidant AirAir[3]
Overall Yield -80.8%[3]
Product Purity -93%[3]
Synthesis via the Henkel Reaction (Disproportionation)

The Henkel reaction, developed in the 1950s, represents a significant advancement in the synthesis of aromatic dicarboxylic acids. This method involves the thermal rearrangement (disproportionation or isomerization) of potassium salts of naphthalenecarboxylic acids or dicarboxylic acids in the presence of a catalyst, typically a cadmium salt, under a carbon dioxide atmosphere. The thermodynamically stable 2,6-isomer is preferentially formed.[2]

Reaction Workflow:

G cluster_0 Process Flow A Prepare Dipotassium Naphthalate Solution (from 1,8-Naphthalic Anhydride) B Precipitate and Dry Dipotassium Naphthalate A->B C Grind Salt with CdCl₂ Catalyst B->C D Heat in Autoclave under CO₂ Pressure C->D E Dissolve Product and Decolorize D->E F Acidify to Precipitate Crude 2,6-NDA E->F G Wash and Dry Pure 2,6-NDA F->G

Caption: Experimental workflow for the Henkel synthesis of 2,6-NDA.

Detailed Experimental Protocol (Isomerization of Dipotassium 1,8-Naphthalate):

The following protocol is adapted from Organic Syntheses.[2]

  • Preparation of Dipotassium Naphthalate:

    • A solution of 66.5 g (1.01 moles) of 85% potassium hydroxide (B78521) in 300 ml of water is heated to 60–70°C.

    • 100 g (0.505 mole) of 1,8-naphthalic anhydride (B1165640) is stirred into the hot KOH solution.

    • The pH of the resulting solution is adjusted to 7 using 6N hydrochloric acid and 3N potassium hydroxide.

    • The solution is treated with 10 g of decolorizing carbon, filtered, and the process is repeated.

    • The filtrate is concentrated on a steam bath to approximately 180 ml.

    • After cooling to room temperature, 800 ml of methanol (B129727) is added with vigorous stirring, and the mixture is cooled to 0–5°C.

    • The precipitated dipotassium naphthalate is collected by filtration, washed with 150 ml of methanol, and dried in a vacuum oven at 150°C. The yield is 130–135 g (88–92%).

  • Isomerization Reaction:

    • A mixture of 100 g of the dried dipotassium naphthalate and 4 g of anhydrous cadmium chloride is ground in a ball mill for 4 hours.

    • The mixture is placed in a 0.5-L autoclave that can be agitated.

    • The autoclave is evacuated to remove oxygen and then filled with carbon dioxide to a pressure of approximately 30 atm.

    • The agitated autoclave is heated to an internal temperature of 400–430°C over 1–2 hours and maintained at this temperature for 1.5 hours. The pressure will rise to about 90 atm.

  • Product Isolation and Purification:

    • The autoclave is cooled, and the CO₂ is vented.

    • The solid product is removed, pulverized, and dissolved in 1 L of water at 50–60°C.

    • Ten grams of decolorizing carbon is added, and the mixture is stirred and filtered to remove cadmium salts and carbon.

    • The filtrate is heated to 80–90°C and acidified with concentrated hydrochloric acid to a pH of 1.

    • The precipitated this compound is collected by filtration from the hot mixture.

    • The product is washed successively with 300 ml of water, 300 ml of 50% ethanol, and 300 ml of 90% ethanol.

    • After drying in a vacuum oven at 100–150°C, the final product weighs 42–45 g.

Quantitative Data for Henkel Reaction:

ParameterValueReference
Starting Material Dipotassium 1,8-Naphthalate[2]
Catalyst Anhydrous Cadmium Chloride (CdCl₂)[2]
Catalyst Loading 4% w/w relative to salt[2]
Atmosphere Carbon Dioxide (CO₂)[2]
Initial Pressure ~30 atm[2]
Reaction Temperature 400–430°C[2]
Reaction Time 1.5 hours[2]
Final Yield of 2,6-NDA 57–61%[2]

Conclusion

The early synthesis methods for this compound laid the essential groundwork for the development of modern industrial processes. The initial routes, such as the hydrolysis of dinitriles and the oxidation of substituted naphthalenes with strong acids, highlighted the feasibility of accessing this important molecule. The subsequent development of the Henkel reaction provided a more elegant and higher-yielding pathway through a catalytic thermal rearrangement. While these early methods have largely been superseded by the direct catalytic oxidation of more accessible feedstocks like 2,6-dimethylnaphthalene (B47086) for large-scale production, they remain fundamentally important in the history of organic synthesis and offer valuable insights into the chemical reactivity of the naphthalene core. This guide provides researchers with a detailed understanding of these foundational techniques, offering both historical context and practical experimental details.

References

A Technical Guide to the Spectroscopic Data of 2,6-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2,6-Naphthalenedicarboxylic acid (C₁₂H₈O₄), a key precursor in the synthesis of high-performance polymers like polyethylene (B3416737) naphthalate (PEN) and a component in the development of metal-organic frameworks.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The structural and electronic properties of this compound have been characterized using various spectroscopic techniques. The quantitative data are summarized below.

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule. Due to the symmetrical nature of this compound, its NMR spectra are relatively simple.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~13.0 Broad Singlet -COOH
8.68 Singlet H-1, H-5
8.24 Doublet H-4, H-8
8.05 Doublet H-3, H-7
¹³C NMR 167.5 - -COOH
136.1 - C-2, C-6
132.0 - C-9, C-10 (bridgehead)
130.3 - C-4, C-8
129.8 - C-1, C-5
125.2 - C-3, C-7

Note: NMR data can vary based on solvent and concentration. The data presented is a representative compilation from spectral databases.

IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound is dominated by absorptions from the carboxylic acid groups and the aromatic naphthalene (B1677914) core.[2]

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3300 - 2500 Broad O-H stretch (Carboxylic acid dimer)[2]
1760 - 1690 Strong C=O stretch (Carboxylic acid)[2]
~1600 Medium C=C stretch (Aromatic ring)
1320 - 1210 Medium C-O stretch (Carboxylic acid)[2]
950 - 910 Medium, Broad O-H bend (out-of-plane)[2]

Source: Typical ranges for carboxylic acids and aromatic compounds. Specific spectra are available from sources like PubChem and ChemicalBook.[3][4]

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Electron Ionization (EI) is a common method for this compound.

Table 3: Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity Assignment
216 High [M]⁺ (Molecular Ion)[4][5]
199 High [M - OH]⁺[4]
171 High [M - COOH]⁺ or [M - OH - CO]⁺[4]
127 Medium [C₁₀H₇]⁺ (Naphthyl cation)

Data sourced from the NIST Mass Spectrometry Data Center.[4][5] The molecular weight of this compound is 216.19 g/mol .[5][6]

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented above.

This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.[7] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean vial. Complete dissolution can be aided by gentle vortexing or sonication.[7] Transfer the resulting solution into a 5 mm NMR tube.[7]

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR: A standard single-pulse experiment is typically used.[7] Parameters may include a spectral width of 12-16 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16-64 scans depending on concentration.[7]

    • ¹³C NMR: A proton-decoupled single-pulse experiment is common.[7] Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.[7] Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.[7]

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform.[7] The resulting spectrum is then phased and the chemical shift scale is calibrated using the residual solvent peak (e.g., DMSO at ~2.50 ppm for ¹H NMR).[7] Peak integration is performed for the ¹H spectrum.

For solid samples, the Potassium Bromide (KBr) pellet technique is a common transmission method.[8]

  • Sample Preparation: Finely grind 1-2 mg of this compound using an agate mortar and pestle.[8] Add 100-200 mg of dry, IR-grade KBr powder and mix thoroughly to ensure a homogenous mixture.[8]

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically several tons) to form a thin, transparent, or translucent pellet.[8]

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Electron Ionization (EI) is a hard ionization technique suitable for relatively volatile and thermally stable organic compounds.

  • Sample Introduction: The sample is introduced into the ion source, typically via a heated direct insertion probe for solid samples. The sample is then volatilized by heating under a high vacuum.[9]

  • Ionization: The gaseous analyte molecules are bombarded with a high-energy electron beam (typically 70 eV).[9] This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing characteristic fragmentation.

  • Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[10] A detector then records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The logical flow from sample to data can be visualized to better understand the overall process of spectroscopic characterization.

Spectroscopic_Workflow Figure 1: Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid Sample: This compound Prep_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Prep_NMR Prep_IR Grind with KBr & Press into Pellet Sample->Prep_IR Prep_MS Place on Direct Insertion Probe Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C Spectra) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer (Transmission Spectrum) Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI Spectrum) Prep_MS->Acq_MS Ana_NMR Chemical Shifts (δ) Multiplicity Integration Acq_NMR->Ana_NMR Ana_IR Absorption Bands (cm⁻¹) Functional Groups Acq_IR->Ana_IR Ana_MS Molecular Ion (m/z) Fragmentation Pattern Acq_MS->Ana_MS Final Structural Elucidation Ana_NMR->Final Ana_IR->Final Ana_MS->Final

Figure 1: Spectroscopic Analysis Workflow.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2,6-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal stability and decomposition profile of 2,6-Naphthalenedicarboxylic acid (NDCA). A compound of significant interest in the development of high-performance polymers and advanced materials, understanding its behavior at elevated temperatures is critical for its application and processing. This document synthesizes available data on its thermal properties, outlines relevant experimental methodologies, and discusses its decomposition pathway.

Core Concepts: Thermal Properties of this compound

This compound is a colorless, solid organic compound with the chemical formula C₁₀H₆(CO₂H)₂.[1] It serves as a key monomer in the production of high-performance polyesters, most notably poly(ethylene naphthalate) (PEN), which exhibits superior thermal and barrier properties compared to conventional polyesters.[1] The inherent thermal stability of the naphthalene (B1677914) ring structure contributes significantly to the high-temperature resilience of NDCA and its derivatives.

General consensus from various sources indicates that this compound possesses exceptional thermal stability, with a melting point and onset of decomposition occurring at temperatures above 300°C.[2] One source specifies a decomposition temperature in the range of 310–313°C.

Quantitative Thermal Analysis Data

While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound is not extensively available in publicly accessible literature, the following table summarizes the key thermal properties gathered from various sources. It is important to note that the decomposition of the 2,6-naphthalenedicarboxylate moiety within a metal-organic framework (MOF) has been observed to occur in the range of 215 to 300°C; however, this may not be fully representative of the pure acid due to the influence of the metal coordination.

ParameterValueSource(s)
Melting Point>300 °C[2]
Decomposition Temperature310–313 °C
Decomposition of 2,6-naphthalenedicarboxylate in a Co-MOF215-300 °C

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition characteristics of this compound, standardized thermal analysis techniques are employed. The following sections detail the typical methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is ideal for determining the decomposition temperatures and quantifying mass loss.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan, commonly made of alumina (B75360) or platinum.

  • Instrument Setup:

    • The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a consistent flow rate (e.g., 20-100 mL/min) to create an inert atmosphere and prevent oxidation.

    • A temperature program is established, typically involving a linear heating ramp from ambient temperature to a final temperature well above the expected decomposition point (e.g., 25°C to 600°C). A common heating rate is 10°C/min or 20°C/min.

  • Data Acquisition: The mass of the sample is continuously recorded as the temperature increases. The data is typically plotted as the percentage of initial mass remaining versus temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine:

    • Onset Decomposition Temperature (T_onset): The temperature at which a significant and continuous mass loss begins.

    • Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum, determined from the peak of the derivative of the TGA curve (DTG curve).

    • Mass Loss Percentage: The percentage of mass lost during specific decomposition stages.

    • Residual Mass: The percentage of the initial mass that remains at the end of the analysis.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is instrumental in identifying thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of this compound (typically 2-5 mg) is encapsulated in a hermetically sealed aluminum or other suitable pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas, similar to the TGA setup.

    • The same temperature program as the TGA analysis is often used to allow for direct comparison of thermal events.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature. The resulting data is plotted as heat flow versus temperature.

  • Data Analysis: The DSC thermogram is analyzed to identify endothermic (heat absorbing) and exothermic (heat releasing) peaks, which correspond to:

    • Melting Point (T_m): Characterized by a sharp endothermic peak.

    • Crystallization Temperature (T_c): Characterized by an exothermic peak.

    • Glass Transition Temperature (T_g): Observed as a step-like change in the baseline.

Decomposition Pathway of this compound

The primary thermal decomposition mechanism for aromatic carboxylic acids, including this compound, is decarboxylation.[3] This process involves the loss of carbon dioxide (CO₂) from the carboxylic acid functional groups.

A proposed logical workflow for the thermal decomposition of this compound is illustrated in the diagram below.

G Thermal Decomposition Workflow of this compound A This compound (Solid) B Heating (e.g., in TGA/DSC) A->B Sample subjected to C Melting (>300 °C) B->C Thermal Transition D Decomposition (Initiation) C->D Further Heating E Decarboxylation D->E Primary Mechanism H Further Fragmentation at Higher Temperatures D->H Secondary Decomposition F Release of Carbon Dioxide (CO₂) E->F Product G Formation of Naphthalene (or other intermediates) E->G Product I Volatile Organic Compounds H->I Products J Char Residue H->J Final Product

Caption: Logical workflow of the thermal decomposition of NDCA.

The initial step upon heating is the melting of the solid NDCA at a temperature exceeding 300°C.[2] As the temperature increases further, the molecule undergoes decomposition, primarily through decarboxylation. This involves the cleavage of the C-C bond between the naphthalene ring and the carboxyl group, leading to the evolution of carbon dioxide gas. The remaining naphthalene moiety may then undergo further fragmentation at higher temperatures, producing a range of volatile organic compounds and leaving a char residue.

The thermolysis of aromatic carboxylic acids can be complex, and in some cases, may involve the formation of anhydride (B1165640) intermediates which can then decompose via free-radical pathways.[3] This can lead to the formation of cross-linked products.[3] However, for a simple dicarboxylic acid like NDCA under inert conditions, sequential decarboxylation is expected to be the dominant pathway.

Conclusion

This compound is a highly thermally stable molecule, a property that is fundamental to its use in high-performance polymers. Its decomposition is characterized by a high onset temperature, typically above 300°C, with the primary decomposition mechanism being decarboxylation. For researchers and professionals in materials science and drug development, a thorough understanding of these thermal properties, obtained through techniques like TGA and DSC, is essential for optimizing processing conditions and ensuring the stability and performance of end products. Further research utilizing coupled techniques such as TGA-FTIR or TGA-MS would provide more definitive insights into the evolved gas composition and a more detailed elucidation of the decomposition pathway.

References

An In-depth Technical Guide to 2,6-Naphthalenedicarboxylic Acid (CAS 1141-38-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, safety, and key applications of 2,6-Naphthalenedicarboxylic acid (CAS 1141-38-4). The information is intended for professionals in research, development, and laboratory settings.

Chemical Identity and Physicochemical Properties

This compound, also known as 2,6-Naphthalic acid, is an aromatic dicarboxylic acid.[1] It consists of a naphthalene (B1677914) core substituted with two carboxylic acid functional groups at the 2 and 6 positions.[1] This compound is a key monomer in the synthesis of high-performance polymers and is a valuable building block in the development of metal-organic frameworks.[2][3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₂H₈O₄[4][5]
Molecular Weight 216.19 g/mol [6]
Appearance White to off-white or beige crystalline solid/powder[1][7]
Melting Point >300 °C[3][6][7]
Density 1.5 g/cm³[7]
pKa 3.69 ± 0.30 (Predicted)[7]
Water Solubility 3 µg/L at 20°C (practically insoluble)[7]
Solubility Profile Generally, it has low solubility in most common solvents at room temperature. Its solubility increases in polar solvents, and is enhanced by elevated temperatures and higher pH due to deprotonation.[1] It is described as having very faint turbidity in hot pyridine.[7][1][7]

Safety and Handling

The safety information for this compound presents some variability across different suppliers and databases. While some sources classify it as not hazardous, others indicate it can cause skin and eye irritation. Therefore, it is prudent to handle this chemical with appropriate care.

Hazard Identification and GHS Classification
Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation

Note: Some sources indicate that this chemical does not meet the criteria for GHS hazard classification.

Toxicological Data
TestResultSpeciesSource(s)
LD50 Oral > 5000 mg/kgRat
LD50 Dermal > 2000 mg/kgRabbit
Carcinogenicity No known carcinogenic chemicals in this product. Not listed by IARC, NTP, ACGIH, or OSHA.N/A[4]
Mutagenicity No data available.N/A[4]
Reproductive Toxicity No data available.N/A[4]

It is important to note that the toxicological properties of this compound have not been fully investigated.[4]

Recommended Handling and Storage
  • Engineering Controls: Use in a well-ventilated area.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

    • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

First Aid Measures
  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[4]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention.[4]

Biological Activity and Signaling Pathways

Currently, there is limited to no information available in the public domain regarding the direct involvement of this compound in specific biological signaling pathways. One source suggests that the compound targets hemoglobin subunit alpha and hemoglobin subunit beta, but this has not been widely substantiated. The primary focus of research on this molecule is its application in materials science rather than as a bioactive agent. Therefore, no signaling pathway diagrams can be provided.

Experimental Protocols and Applications

This compound is a crucial monomer for the synthesis of the high-performance polyester, polyethylene (B3416737) naphthalate (PEN), and for the construction of various metal-organic frameworks (MOFs).

Synthesis of Metal-Organic Frameworks (MOFs)

The solvothermal method is a common technique for synthesizing MOFs using this compound as an organic linker.

MOF_Synthesis_Workflow cluster_prep Reactant Preparation MetalSalt Dissolve Metal Salt in Solvent Combine Combine Solutions & Sonicate MetalSalt->Combine NDC Dissolve 2,6-NDC in Solvent NDC->Combine Reaction Solvothermal Reaction (Heating in a sealed vessel) Combine->Reaction Isolation Product Isolation & Purification Reaction->Isolation Characterization Characterization (PXRD, FTIR, TGA, etc.) Isolation->Characterization

General workflow for the solvothermal synthesis of MOFs.

This protocol describes the solvothermal synthesis of an iron-based MOF.

Materials:

  • Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O)

  • This compound

  • N,N-dimethylformamide (DMF)

Equipment:

  • Teflon-lined autoclave or microwave reactor

Procedure:

  • Dissolve 0.692 mmol of iron(III) nitrate nonahydrate and 0.692 mmol of this compound in 30 mL of DMF.

  • Transfer the solution to a Teflon-lined autoclave.

  • Heat the sealed vessel in an oven at 100°C for 24 hours.

  • Alternatively, the synthesis can be carried out using microwave irradiation.

  • After cooling, the crystalline product is collected, washed, and dried.

Synthesis of Polyethylene Naphthalate (PEN)

PEN can be synthesized via a two-step melt polymerization process, starting with the direct esterification of this compound with ethylene (B1197577) glycol.

PEN_Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_polycondensation Step 2: Polycondensation Reactants Charge Reactor with 2,6-NDCA and Ethylene Glycol Heating1 Heat to 200-280°C (under pressure) Reactants->Heating1 WaterRemoval Remove Water Byproduct Heating1->WaterRemoval Oligomer Formation of Bis(hydroxyethyl) Naphthalate Oligomers WaterRemoval->Oligomer Catalyst Add Polycondensation Catalyst (e.g., Sb₂O₃) Oligomer->Catalyst Heating2 Heat to 280-300°C (under vacuum) Catalyst->Heating2 EGRemoval Remove Excess Ethylene Glycol Heating2->EGRemoval Polymer High Molecular Weight PEN Polymer EGRemoval->Polymer

Workflow for the synthesis of PEN via direct esterification.

This protocol outlines the direct esterification of this compound (2,6-NDCA) with ethylene glycol (EG), followed by polycondensation.

Materials:

  • This compound (2,6-NDCA)

  • Ethylene glycol (EG)

  • Polycondensation catalyst (e.g., antimony trioxide, Sb₂O₃)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum pump.

Procedure:

Step 1: Direct Esterification

  • Charge the reactor with 2,6-NDCA and EG. A molar ratio of EG to 2,6-NDCA of 1.8 to 2.5 is typical.

  • Heat the mixture under a nitrogen atmosphere with stirring to temperatures ranging from 200 to 280°C.

  • The reaction is carried out under pressure to facilitate the removal of water, which is formed as a byproduct.

  • Continue the reaction until the distillation of water ceases, indicating the formation of bis(β-hydroxyethyl)naphthalate and its low molecular weight oligomers.

Step 2: Polycondensation

  • Add the polycondensation catalyst (e.g., antimony trioxide) to the molten oligomer from Step 1.

  • Increase the temperature to a range of 280 to 300°C.

  • Gradually apply a high vacuum to the system.

  • The polycondensation reaction proceeds with the removal of excess ethylene glycol, leading to an increase in the molecular weight of the polymer.

  • Continue the reaction until the desired melt viscosity (indicative of the target molecular weight) is achieved.

  • The resulting PEN polymer can then be extruded and pelletized.

References

An In-depth Technical Guide to the Isomers of Naphthalenedicarboxylic Acid: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of naphthalenedicarboxylic acid, focusing on their physicochemical properties, synthesis, and burgeoning applications in the field of drug development. This document is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry, materials science, and pharmaceutical development.

Introduction to Naphthalenedicarboxylic Acid Isomers

Naphthalenedicarboxylic acids are a group of organic compounds with the molecular formula C₁₂H₈O₄. They consist of a naphthalene (B1677914) core substituted with two carboxyl groups. The positioning of these carboxyl groups gives rise to ten possible isomers, each with unique structural and electronic properties that influence their chemical behavior and potential applications. These isomers are key building blocks in the synthesis of high-performance polymers, metal-organic frameworks (MOFs), and are of increasing interest in the design of novel therapeutic agents.

Physicochemical Properties of Naphthalenedicarboxylic Acid Isomers

The distinct arrangement of the carboxyl groups in each isomer significantly impacts its physical and chemical properties. A summary of key quantitative data is presented in the table below for easy comparison.

IsomerIUPAC NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)Solubility
1,2-Naphthalene-1,2-dicarboxylic acid2088-87-1216.19----
1,3-Naphthalene-1,3-dicarboxylic acid2089-93-2216.19----
1,4-Naphthalene-1,4-dicarboxylic acid605-70-9216.19>300[1][2][3]490.2 ± 28.0[3]-Insoluble in water; Soluble in ethanol.[3][4]
1,5-Naphthalene-1,5-dicarboxylic acid7315-96-0216.19---Soluble in polar organic solvents.
1,6-Naphthalene-1,6-dicarboxylic acid2089-87-4216.19----
1,7-Naphthalene-1,7-dicarboxylic acid2089-91-0216.19----
1,8-Naphthalene-1,8-dicarboxylic acid518-05-8216.19----
2,3-Naphthalene-2,3-dicarboxylic acid2169-87-1216.19238-240 (dec.)[5][6]---
2,6-Naphthalene-2,6-dicarboxylic acid1141-38-4216.19>300[7]316.6 (rough estimate)3.69 ± 0.30Sparingly soluble in water; more soluble in polar solvents like methanol (B129727) and ethanol.[8]
2,7-Naphthalene-2,7-dicarboxylic acid2089-89-6216.19>190 (sublimes)[9][10]437.3 ± 25.0[10]3.72 ± 0.30[10]Difficult to dissolve in common solvents; soluble in hot concentrated sulfuric acid, hot benzene, and hot chlorobenzene.[10]

Synthesis of Naphthalenedicarboxylic Acid Isomers

The synthesis of specific naphthalenedicarboxylic acid isomers can be achieved through various methods, often involving the oxidation of the corresponding dimethylnaphthalene or other precursors.

Example Synthesis: 2,6-Naphthalenedicarboxylic Acid

One common method for the synthesis of this compound involves the oxidation of 2,6-diisopropylnaphthalene.[11] Another established route is the isomerization of 1,8-naphthalenedicarboxylic acid via the dipotassium (B57713) dicarboxylates.[11] A detailed procedure starting from 1,8-naphthalic anhydride (B1165640) involves the formation of dipotassium naphthalate followed by a carboxylation reaction under high temperature and pressure in the presence of a cadmium chloride catalyst.[12]

Example Synthesis: 2,3-Naphthalenedicarboxylic Acid

A described method for the preparation of 2,3-naphthalenedicarboxylic acid involves the oxidation of 2,3-dimethylnaphthalene (B165509) using sodium dichromate dihydrate in an autoclave at high temperature and pressure.[13] The product is then precipitated by acidification.[13]

Applications in Drug Development

Naphthalenedicarboxylic acid isomers and their derivatives are emerging as versatile scaffolds in drug discovery and development. Their rigid, planar structure and the presence of functionalizable carboxylic acid groups allow for the design of molecules with specific biological activities.

Anticancer Activity and Signaling Pathways

Derivatives of naphthalene have shown significant potential as anticancer agents.[14] Notably, certain naphthalene derivatives have been found to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor progression.

One such critical pathway is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway , which is often constitutively activated in many cancers, promoting cell proliferation, survival, and metastasis. Several naphthalene derivatives have been investigated as STAT3 inhibitors.[5][15] These compounds can interfere with STAT3 phosphorylation, dimerization, and nuclear translocation, thereby downregulating the expression of STAT3 target genes involved in cancer progression.

The following diagram illustrates a simplified representation of the STAT3 signaling pathway and the potential point of intervention by naphthalenedicarboxylic acid derivatives.

STAT3_Pathway Simplified STAT3 Signaling Pathway and Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation TargetGenes Target Gene Expression (e.g., Cyclin D1, MMP9) Nucleus->TargetGenes Transcription Proliferation Cell Proliferation, Survival, Metastasis TargetGenes->Proliferation Inhibitor Naphthalene Derivative Inhibitor->pSTAT3 Inhibition

STAT3 signaling inhibition by naphthalene derivatives.
Enzyme Inhibition

Naphthalene derivatives have also been explored as inhibitors of various enzymes. For instance, novel naphthalene-N-sulfonyl-D-glutamic acid derivatives have been synthesized and evaluated as inhibitors of MurD, a key enzyme in bacterial peptidoglycan biosynthesis, highlighting their potential as antibacterial agents.[15]

Drug Delivery with Metal-Organic Frameworks (MOFs)

Naphthalenedicarboxylic acid isomers are excellent organic linkers for the synthesis of Metal-Organic Frameworks (MOFs). These materials possess high porosity and tunable structures, making them promising candidates for drug delivery systems. The pores of MOFs can be loaded with therapeutic agents, allowing for controlled release and targeted delivery.

The general workflow for synthesizing and utilizing naphthalenedicarboxylic acid-based MOFs for drug delivery is depicted below.

MOF_Drug_Delivery_Workflow Workflow for MOF-based Drug Delivery Start Start MetalSalt Metal Salt Start->MetalSalt NDI_Isomer Naphthalenedicarboxylic Acid Isomer Start->NDI_Isomer Synthesis Solvothermal Synthesis MetalSalt->Synthesis NDI_Isomer->Synthesis MOF MOF Crystal Synthesis->MOF Activation Activation (Solvent Removal) MOF->Activation ActivatedMOF Activated MOF Activation->ActivatedMOF DrugLoading Drug Loading ActivatedMOF->DrugLoading DrugLoadedMOF Drug-Loaded MOF DrugLoading->DrugLoadedMOF Drug Drug Molecule Drug->DrugLoading Delivery Drug Delivery (Controlled Release) DrugLoadedMOF->Delivery End Therapeutic Effect Delivery->End

MOF-based drug delivery workflow.

Experimental Protocols

General Protocol for Spectroscopic Characterization

Objective: To identify the functional groups present in the naphthalenedicarboxylic acid isomer.

Methodology:

  • A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, the solid sample is placed directly on the ATR crystal.

  • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

  • The sample spectrum is then recorded over a wavenumber range of 4000-400 cm⁻¹.

  • The resulting spectrum is analyzed for characteristic absorption bands, such as the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carboxyl group (around 1700 cm⁻¹), and the C=C stretches of the aromatic naphthalene ring (around 1600-1450 cm⁻¹).

Objective: To elucidate the chemical structure and confirm the isomeric purity of the naphthalenedicarboxylic acid.

¹H NMR Spectroscopy:

  • A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz or higher).

  • The chemical shifts (δ), integration values, and coupling patterns of the aromatic protons are analyzed to confirm the substitution pattern on the naphthalene ring.

¹³C NMR Spectroscopy:

  • A more concentrated sample (typically 20-50 mg) is prepared in a deuterated solvent.

  • The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum.

  • The chemical shifts of the carbon atoms, including the carboxyl carbons (typically in the range of 165-185 ppm) and the aromatic carbons, are analyzed to further confirm the structure.

Conclusion

The isomers of naphthalenedicarboxylic acid represent a class of compounds with significant and diverse potential, particularly in the realm of drug development. Their unique structural and electronic properties, coupled with their utility as building blocks for complex molecules and functional materials like MOFs, make them attractive targets for further research. This guide has provided a foundational overview of their properties, synthesis, and applications, with a focus on their emerging roles in anticancer therapy and drug delivery. As research in this area continues to expand, a deeper understanding of the structure-activity relationships of these isomers will undoubtedly lead to the development of novel and effective therapeutic strategies.

References

An In-depth Technical Guide to the Health and Safety Considerations for Handling 2,6-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for handling 2,6-naphthalenedicarboxylic acid, a compound used in the synthesis of high-performance polymers and metal-organic frameworks.[1][2] Due to its industrial application, detailed toxicological data and mechanistic studies are limited. This document summarizes available safety information from material safety data sheets and outlines standard toxicological testing methodologies.

Chemical Identification and Physical Properties

This compound is a colorless solid.[1] Key identification and physical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name This compound[3]
Synonyms Naphthalene-2,6-dicarboxylic acid, 2,6-Naphthalic acid[3]
CAS Number 1141-38-4[3]
EC Number 214-527-0[3]
Molecular Formula C₁₂H₈O₄[3]
Molecular Weight 216.19 g/mol [3]
Appearance Beige to white powder/solid[4]
Melting Point >300 °C
Solubility Soluble in water.[5][5]
Stability Stable under normal conditions.[4]
Incompatible Materials Strong oxidizing agents, Strong bases.[4]

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards are skin, eye, and respiratory irritation.[6] Some sources also suggest it may cause an allergic skin reaction.[6]

GHS Hazard Statements:

  • H315: Causes skin irritation.[6]

  • H317: May cause an allergic skin reaction.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Safe Handling and Personal Protective Equipment (PPE)

A logical workflow for the safe handling of this compound is essential to minimize exposure risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Check Ventilation Check Ventilation Gather PPE->Check Ventilation Weighing/Transfer Weighing/Transfer Check Ventilation->Weighing/Transfer Reaction Setup Reaction Setup Weighing/Transfer->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Storage Storage Waste Disposal->Storage

Safe Handling Workflow for this compound

Engineering Controls:

  • Use in a well-ventilated area.[6] For procedures that may generate dust, a local exhaust ventilation system is recommended.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side shields or chemical goggles are mandatory.[4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

  • Respiratory Protection: For operations generating dust, a NIOSH-approved N95 or equivalent dust respirator should be used.

General Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not breathe dust.[4]

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the work area.[3]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered before reuse.[6]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

cluster_routes Routes of Exposure cluster_actions First Aid Actions Exposure Exposure Eye Contact Eye Contact Exposure->Eye Contact Skin Contact Skin Contact Exposure->Skin Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Rinse with water for 15 mins Rinse with water for 15 mins Eye Contact->Rinse with water for 15 mins Remove contaminated clothing Remove contaminated clothing Skin Contact->Remove contaminated clothing Move to fresh air Move to fresh air Inhalation->Move to fresh air if feeling unwell Give a glass of water Give a glass of water Ingestion->Give a glass of water if in doubt Seek medical attention Seek medical attention Rinse with water for 15 mins->Seek medical attention Wash with soap and water Wash with soap and water Remove contaminated clothing->Wash with soap and water Wash with soap and water->Seek medical attention if irritation persists Move to fresh air->Seek medical attention if feeling unwell Give a glass of water->Seek medical attention if in doubt

First Aid Procedures for Exposure
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops or persists.[4]

  • Inhalation: Remove from exposure and move to fresh air. If not breathing, give artificial respiration. Get medical attention.[4]

  • Ingestion: Clean mouth with water. Get medical attention.[4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] Most available data pertains to acute toxicity. There is a lack of information on chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.

Acute Toxicity Data:

Test TypeSpeciesRouteValueReference(s)
LD50RatOral> 5000 mg/kg[4]
LD50RabbitDermal> 2000 mg/kg[4]
LC50RatInhalation> 1.23 mg/L[4]

Other Toxicological Endpoints:

EndpointResultReference(s)
Skin Corrosion/Irritation Causes skin irritation.[6]
Serious Eye Damage/Irritation Causes serious eye irritation.[6]
Respiratory or Skin Sensitization May cause an allergic skin reaction.[6]
Germ Cell Mutagenicity No data available.[5]
Carcinogenicity No data available.[4]
Reproductive Toxicity No data available.[5]
STOT-Single Exposure May cause respiratory irritation.[6]
STOT-Repeated Exposure No data available.[5]
Aspiration Hazard No data available.[5]

Signaling Pathways: There is currently no experimental data available detailing the specific signaling pathways affected by this compound. Computational predictions suggest that this compound may target hemoglobin subunit alpha and hemoglobin subunit beta, but this has not been experimentally validated.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological studies conducted on this compound are not publicly available. However, such studies typically follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Below are generalized methodologies for key acute toxicity endpoints.

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)

This method is designed to classify a substance based on its acute oral toxicity with the use of a minimal number of animals.

cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis Animal Selection Animal Selection Fasting Fasting Animal Selection->Fasting Dose Preparation Dose Preparation Fasting->Dose Preparation Administer Dose Administer Dose Dose Preparation->Administer Dose Observe for 14 days Observe for 14 days Administer Dose->Observe for 14 days Record Mortality/Toxicity Record Mortality/Toxicity Observe for 14 days->Record Mortality/Toxicity Determine Next Step Determine Next Step Record Mortality/Toxicity->Determine Next Step Determine Next Step->Administer Dose Further testing needed Classify Substance Classify Substance Determine Next Step->Classify Substance Endpoint reached

Generalized Workflow for Acute Oral Toxicity Study (OECD 423)
  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.[7]

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycles. They are fasted overnight before dosing.[7]

  • Dose Preparation: The test substance is typically administered in a constant volume, often using an aqueous vehicle or a solution in oil (e.g., corn oil).[8]

  • Administration: The substance is administered in a single oral dose by gavage.[7]

  • Procedure: A stepwise procedure is used, with 3 animals per step. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the first step (number of animals showing toxicity or mortality) determines the next step: either dosing at a higher or lower level or stopping the test.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for up to 14 days.[7]

  • Endpoint: The test allows for the classification of the substance into a GHS category based on the observed toxicity and mortality at different dose levels.

Skin Irritation/Corrosion (Following OECD Guideline 404)

  • Test Animals: Albino rabbits are typically used.[9]

  • Procedure: A small amount of the test substance (0.5 g for a solid) is applied to a shaved patch of skin and covered with a gauze patch and semi-occlusive dressing for 4 hours.[9]

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.[9]

Eye Irritation/Corrosion (Following OECD Guideline 405)

  • Test Animals: Albino rabbits are used.[8]

  • Procedure: A small amount of the test substance (0.1 g for a solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[10]

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The reactions are scored to determine the level of irritation.[10]

Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated place. Keep containers tightly closed when not in use.[4]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste should be handled by an authorized waste disposal company.

Accidental Release Measures

  • Personal Precautions: Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment.[6]

  • Cleanup: For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum up the material and place it in a sealed, labeled container for disposal. Wash the spill area with large amounts of water. Prevent runoff from entering drains.[6]

References

Methodological & Application

Synthesis of Polyethylene Naphthalate (PEN) from 2,6-Naphthalenedicarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) naphthalate (PEN) is a high-performance polyester (B1180765) that offers superior thermal, mechanical, and barrier properties compared to polyethylene terephthalate (B1205515) (PET).[1][2] These enhanced characteristics are attributed to the presence of the rigid naphthalene (B1677914) ring in its backbone.[1] PEN is synthesized through the polycondensation of 2,6-naphthalenedicarboxylic acid (NDA) or its dialkyl esters with ethylene (B1197577) glycol (EG).[1][3] This document provides detailed application notes and experimental protocols for the two primary synthesis routes: direct esterification of NDA with EG and transesterification of dimethyl 2,6-naphthalenedicarboxylate (DM-NDA) with EG.

These protocols are designed to be a comprehensive guide for researchers in materials science, polymer chemistry, and drug development, where PEN is gaining interest for applications such as specialized packaging and medical devices.[2]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of PEN under various conditions, compiled from literature and patent sources.

Table 1: Reaction Parameters and Properties for PEN Synthesis via Direct Esterification

ParameterCondition 1Condition 2Condition 3
Starting Materials 2,6-NDA, EG2,6-NDA, EG2,6-NDA, EG
Molar Ratio (EG:NDA) 2.2:12.0:12.5:1
Catalyst Antimony Trioxide (Sb₂O₃)Titanium CompoundZinc Acetate (B1210297)
Catalyst Concentration 200-400 ppm50-500 ppm[4]0.05-0.2 mol%
Esterification Temp. 200-280°C[5]220-260°C240-270°C
Esterification Time 2-4 h3-5 h2.5-4.5 h
Polycondensation Temp. 280-300°C[5]270-295°C285-305°C
Polycondensation Time 2-3 h2-4 h2-3.5 h
Yield (%) >95>95>95
Mn ( g/mol ) 15,000 - 25,00020,000 - 35,00018,000 - 30,000
Mw ( g/mol ) 35,000 - 55,00045,000 - 70,00040,000 - 65,000
PDI (Mw/Mn) ~2.3~2.0~2.2
Tg (°C) ~120~122~121
Tm (°C) ~265~270~268

Table 2: Reaction Parameters and Properties for PEN Synthesis via Transesterification

ParameterCondition 1Condition 2Condition 3
Starting Materials DM-NDA, EGDiethyl 2,6-Naphthalenedicarboxylate, EGDM-NDA, EG
Molar Ratio (EG:DM-NDA) 2.2:12.1:12.0-2.5:1[6]
Catalyst Zinc Acetate (Zn(OAc)₂)[6]Manganese Acetate (Mn(OAc)₂)Cobalt Acetate (Co(OAc)₂)
Catalyst Concentration 5-10 x 10⁻⁴ mol/mol of DM-NDA[6]0.02-0.1 mol%0.03-0.15 mol%
Transesterification Temp. 180-250°C[6]190-230°C185-240°C
Transesterification Time 4-4.2 h[6]3-5 h3.5-5 h
Polycondensation Catalyst Antimony Trioxide (Sb₂O₃)Antimony Trioxide (Sb₂O₃)Germanium Dioxide (GeO₂)
Polycondensation Temp. 270-300°C[6]275-295°C280-300°C
Polycondensation Time 2-4 h2-3.5 h2-4 h
Yield (%) >98>98>98
Mn ( g/mol ) 20,000 - 30,00018,000 - 28,00022,000 - 35,000
Mw ( g/mol ) 45,000 - 65,00040,000 - 60,00050,000 - 75,000
PDI (Mw/Mn) ~2.2~2.1~2.1
Tg (°C) ~121~120~123
Tm (°C) ~268~267~271

Experimental Protocols

Method 1: Synthesis of PEN via Direct Esterification of this compound

This protocol outlines the laboratory-scale synthesis of PEN through a two-step melt polymerization process involving direct esterification followed by polycondensation.

Materials:

  • This compound (NDA)

  • Ethylene glycol (EG)

  • Antimony trioxide (Sb₂O₃) (or other suitable polycondensation catalyst)

  • Phosphoric acid (H₃PO₄) (optional, as a stabilizer)

  • Nitrogen gas (high purity)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a condenser and collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Water bath for quenching.

Procedure:

  • Reactor Setup: Assemble the glass reactor, ensuring all glassware is thoroughly dried to prevent hydrolytic degradation of the polymer.

  • Charging Reactants: Charge the reactor with 2,6-NDA and ethylene glycol in the desired molar ratio (e.g., 1:2.2).

  • Esterification:

    • Begin stirring the mixture and purge the reactor with a slow stream of nitrogen.

    • Gradually heat the reactor to 200-280°C.[5] Water will begin to distill off as the esterification reaction proceeds.

    • Continue the reaction for 2-4 hours, monitoring the amount of water collected. The theoretical amount of water should be collected upon completion.

  • Polycondensation Catalyst Addition:

    • Cool the reactor slightly and add the polycondensation catalyst (e.g., Sb₂O₃, 200-400 ppm relative to the theoretical polymer weight).

    • If using a stabilizer like phosphoric acid, it can be added at this stage.

  • Polycondensation:

    • Gradually increase the temperature to 280-300°C while slowly reducing the pressure to below 1 Torr.[5]

    • Excess ethylene glycol will distill off. The viscosity of the molten polymer will increase significantly as the reaction progresses. This can be monitored by the torque on the mechanical stirrer.

    • Continue the polycondensation for 2-3 hours until the desired melt viscosity is achieved.

  • Polymer Recovery:

    • Stop the reaction by introducing nitrogen gas to bring the reactor back to atmospheric pressure.

    • Extrude the molten PEN from the reactor under nitrogen pressure into a strand.

    • Quench the polymer strand in a water bath.

  • Pelletization: Dry the quenched strand and cut it into pellets for characterization and further processing.

Method 2: Synthesis of PEN via Transesterification of Dimethyl 2,6-Naphthalenedicarboxylate

This protocol describes the synthesis of PEN from dimethyl 2,6-naphthalenedicarboxylate and ethylene glycol.

Materials:

  • Dimethyl 2,6-naphthalenedicarboxylate (DM-NDA)

  • Ethylene glycol (EG)

  • Zinc acetate (Zn(OAc)₂) (or other suitable transesterification catalyst)[6]

  • Antimony trioxide (Sb₂O₃) (or other suitable polycondensation catalyst)

  • Nitrogen gas (high purity)

Equipment:

  • Same as for the direct esterification method.

Procedure:

  • Reactor Setup: Assemble and dry the glass reactor as described previously.

  • Charging Reactants: Charge the reactor with DM-NDA and ethylene glycol in the desired molar ratio (e.g., 1:2.2).[6]

  • Transesterification Catalyst Addition: Add the transesterification catalyst (e.g., zinc acetate, 5-10 x 10⁻⁴ mol per mole of DM-NDA).[6]

  • Transesterification:

    • Begin stirring and purge with nitrogen.

    • Gradually heat the reactor to 180-250°C.[6] Methanol will distill off as the reaction proceeds.

    • Continue the reaction for 4-4.2 hours, monitoring the collection of methanol.[6]

  • Polycondensation Catalyst Addition:

    • Add the polycondensation catalyst (e.g., Sb₂O₃, 200-400 ppm).

  • Polycondensation:

    • Increase the temperature to 270-300°C and gradually apply a vacuum (below 1 Torr).[6]

    • Excess ethylene glycol will be removed, and the viscosity of the melt will increase.

    • Maintain these conditions for 2-4 hours until the desired polymer molecular weight is achieved.

  • Polymer Recovery and Pelletization: Follow the same procedure as described for the direct esterification method.

Mandatory Visualization

PEN_Synthesis_Workflow cluster_esterification Step 1: Esterification / Transesterification cluster_polycondensation Step 2: Polycondensation cluster_recovery Step 3: Polymer Recovery start Start: Charge Reactants (NDA/DM-NDA + EG) esterification Heat to 180-280°C under N₂ Purge (2-5 hours) start->esterification distillate1 By-product Removal (Water or Methanol) esterification->distillate1 add_catalyst Add Polycondensation Catalyst (e.g., Sb₂O₃) esterification->add_catalyst polycondensation Heat to 270-300°C under High Vacuum (2-4 hours) add_catalyst->polycondensation distillate2 Excess EG Removal polycondensation->distillate2 extrude Extrude Molten PEN polycondensation->extrude quench Quench in Water Bath extrude->quench pelletize Pelletize Dried Polymer quench->pelletize end End: PEN Pellets pelletize->end

Caption: Experimental workflow for the synthesis of PEN.

PEN_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product NDA This compound (NDA) BHEN Bis(2-hydroxyethyl)-2,6-naphthalate (BHEN) NDA->BHEN Direct Esterification + EG, Heat - H₂O DMNDA Dimethyl 2,6-Naphthalenedicarboxylate (DM-NDA) DMNDA->BHEN Transesterification + EG, Catalyst, Heat - CH₃OH EG Ethylene Glycol (EG) PEN Polyethylene Naphthalate (PEN) BHEN->PEN Polycondensation Catalyst, Heat, Vacuum - EG

Caption: Chemical reaction pathways for PEN synthesis.

References

Application Notes and Protocols: 2,6-Naphthalenedicarboxylic Acid as a Monomer for High-Performance Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,6-Naphthalenedicarboxylic acid (NDA) as a key monomer in the synthesis of high-performance polyesters, most notably polyethylene (B3416737) naphthalate (PEN). This document details the synthesis of NDA, its subsequent polymerization, the exceptional properties of the resulting polyesters, and protocols for their characterization.

Introduction to this compound and its Polyesters

This compound is a rigid, aromatic dicarboxylic acid that, when incorporated into a polyester (B1180765) backbone, imparts significantly enhanced thermal, mechanical, and barrier properties compared to their terephthalic acid-based counterparts like polyethylene terephthalate (B1205515) (PET).[1] The resulting polyesters, such as PEN, poly(propylene 2,6-naphthalate) (PPN), and poly(butylene 2,6-naphthalate) (PBN), are high-performance materials with applications in demanding fields including electronics, automotive components, and advanced packaging.[2][3]

The enhanced performance of NDA-based polyesters stems from the rigid and planar naphthalene (B1677914) ring, which restricts chain mobility and promotes stronger intermolecular interactions. This leads to higher glass transition temperatures (Tg), increased mechanical strength, and superior barrier properties against gases like oxygen and carbon dioxide.[1]

Data Presentation: Properties of NDA-Based Polyesters

The following tables summarize the key quantitative data for various polyesters synthesized from this compound.

Table 1: Thermal Properties of NDA-Based Polyesters

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (Td) (°C)
Polyethylene Naphthalate (PEN)~120~265-270>400
Poly(propylene 2,6-naphthalate) (PPN)~83~206>350
Poly(butylene 2,6-naphthalate) (PBN)~80-90~240-245>360

Table 2: Mechanical Properties of NDA-Based Polyesters

PolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Polyethylene Naphthalate (PEN)150 - 2404.5 - 6.020 - 100
Poly(propylene 2,6-naphthalate) (PPN)>57-130 - 320
Poly(butylene 2,6-naphthalate) (PBN)50 - 702.0 - 2.510 - 300

Table 3: Barrier Properties of PEN Film

PropertyValue
Oxygen Transmission Rate (OTR)~3-10 cm³/m²·day·atm
Water Vapor Transmission Rate (WVTR)~1-5 g/m²·day

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent polymerization into high-performance polyesters.

Protocol 1: Synthesis of this compound (NDA)

This protocol is based on the oxidation of 2,6-dimethylnaphthalene.

Materials:

  • 2,6-Dimethylnaphthalene

  • Cobalt (II) acetate (B1210297) tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Sodium bromide

  • Acetic acid (glacial)

  • Pressurized reactor (autoclave)

Procedure:

  • Charge the autoclave with 2,6-dimethylnaphthalene, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, sodium bromide, and glacial acetic acid.

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the reactor with compressed air or a mixture of oxygen and nitrogen.

  • Heat the reactor to 150-250°C with vigorous stirring.

  • Maintain the reaction temperature and pressure for 2-4 hours.

  • After cooling, depressurize the reactor and collect the crude product.

  • Purify the crude 2,6-NDA by recrystallization from a suitable solvent like acetic acid or by conversion to its dimethyl ester followed by hydrolysis.

Protocol 2: Synthesis of Polyethylene Naphthalate (PEN) via Direct Esterification

Materials:

  • This compound (NDA)

  • Ethylene (B1197577) glycol

  • Antimony (III) oxide (catalyst)

  • Phosphorous acid (stabilizer)

  • High-temperature, high-vacuum polymerization reactor equipped with a mechanical stirrer and a distillation column.

Procedure:

  • Esterification:

    • Charge the reactor with NDA and ethylene glycol (molar ratio of EG:NDA typically 1.2-2.0:1).

    • Heat the mixture to 200-250°C under a slow stream of nitrogen while stirring. Water will be evolved and should be collected.

    • Continue the esterification until the theoretical amount of water is collected (typically 2-4 hours).

  • Polycondensation:

    • Add the antimony (III) oxide catalyst and phosphorous acid stabilizer to the reactor.

    • Gradually increase the temperature to 270-290°C and reduce the pressure to below 1 Torr.

    • Continue the reaction under high vacuum and vigorous stirring for 2-4 hours. The viscosity of the melt will increase significantly.

    • Once the desired molecular weight is achieved (indicated by stirrer torque or melt viscosity), the reaction is stopped.

  • Polymer Isolation:

    • Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify the polymer strand.

    • Pelletize the polymer strand for further processing and analysis.

Protocol 3: Synthesis of Poly(butylene 2,6-naphthalate) (PBN) via Transesterification

Materials:

  • Dimethyl 2,6-naphthalenedicarboxylate (DMN)

  • 1,4-Butanediol (B3395766)

  • Zinc acetate (transesterification catalyst)

  • Antimony (III) oxide (polycondensation catalyst)

  • High-temperature, high-vacuum polymerization reactor.

Procedure:

  • Transesterification:

    • Charge the reactor with DMN, 1,4-butanediol (molar ratio of BDO:DMN typically 1.5-2.2:1), and zinc acetate.

    • Heat the mixture to 180-220°C under a nitrogen atmosphere with stirring. Methanol (B129727) will be evolved and should be distilled off.

    • Continue the reaction until the evolution of methanol ceases (typically 2-3 hours).

  • Polycondensation:

    • Add the antimony (III) oxide catalyst.

    • Gradually increase the temperature to 250-270°C and reduce the pressure to below 1 Torr.

    • Maintain these conditions for 2-4 hours to remove excess 1,4-butanediol and increase the molecular weight.

  • Polymer Isolation:

    • Follow the same procedure as for PEN to isolate the PBN polymer.

Characterization of NDA-Based Polyesters

A suite of analytical techniques is employed to characterize the structure and properties of the synthesized polyesters.

Table 4: Key Characterization Techniques and Expected Results

TechniqueAbbreviationInformation ObtainedExpected Results for PEN
Nuclear Magnetic Resonance SpectroscopyNMRChemical structure, composition of copolyesters, and end-group analysis.Characteristic peaks for the naphthalene and ethylene protons, confirming the polymer structure.
Differential Scanning CalorimetryDSCGlass transition temperature (Tg), melting temperature (Tm), and crystallinity.A Tg around 120°C and a Tm around 265°C.
Thermogravimetric AnalysisTGAThermal stability and decomposition temperature (Td).High thermal stability with a Td above 400°C.
Gel Permeation ChromatographyGPCMolecular weight (Mn, Mw) and molecular weight distribution (PDI).High molecular weight (Mw > 20,000 g/mol ) with a PDI typically between 1.5 and 2.5.
Tensile Testing (e.g., ASTM D882)-Tensile strength, modulus, and elongation at break.High tensile strength and modulus, indicating a strong and stiff material.
Gas Permeation Analysis (e.g., ASTM D3985, F1249)-Oxygen Transmission Rate (OTR) and Water Vapor Transmission Rate (WVTR).Low gas permeability, demonstrating excellent barrier properties.

Visualizations

The following diagrams illustrate the key chemical transformations and logical relationships in the synthesis and properties of NDA-based polyesters.

NDA_Synthesis DMN 2,6-Dimethylnaphthalene NDA This compound DMN->NDA Oxidation Catalyst Co/Mn/Br Catalyst Catalyst->DMN Conditions Acetic Acid, O2, Heat Conditions->DMN

Synthesis of this compound.

PEN_Polymerization cluster_esterification Esterification cluster_polycondensation Polycondensation NDA This compound BHEN Bis(2-hydroxyethyl) naphthalate NDA->BHEN EG Ethylene Glycol EG->BHEN Water Water (byproduct) BHEN->Water BHEN_poly Bis(2-hydroxyethyl) naphthalate PEN Polyethylene Naphthalate (PEN) EG_byproduct Ethylene Glycol (byproduct) PEN->EG_byproduct BHEN_poly->PEN

Two-step polymerization of PEN.

Structure_Property cluster_structure Molecular Structure cluster_properties Macroscopic Properties NDA This compound Monomer Rigid Rigid Naphthalene Ring NDA->Rigid Planar Planar Aromatic Structure NDA->Planar Thermal High Thermal Stability (High Tg, Tm) Rigid->Thermal Mechanical Excellent Mechanical Strength Rigid->Mechanical Barrier Superior Gas Barrier Properties Planar->Barrier

Structure-property relationship of NDA polyesters.

Experimental_Workflow cluster_char Characterization Techniques start Start synthesis Polymer Synthesis (Esterification & Polycondensation) start->synthesis isolation Polymer Isolation (Quenching & Pelletizing) synthesis->isolation characterization Characterization isolation->characterization NMR NMR characterization->NMR DSC DSC characterization->DSC TGA TGA characterization->TGA GPC GPC characterization->GPC Mechanical Mechanical Testing characterization->Mechanical Barrier Barrier Testing characterization->Barrier end End NMR->end DSC->end TGA->end GPC->end Mechanical->end Barrier->end

General experimental workflow.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 2,6-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and biomedicine.[1] 2,6-Naphthalenedicarboxylic acid (H₂NDC) is a rigid, aromatic dicarboxylate linker that has been successfully employed in the synthesis of robust and porous MOFs.[1][2] This document provides detailed application notes and protocols for the synthesis of MOFs using this compound, with a focus on their potential applications in drug development.

The most common method for synthesizing MOFs from this compound is the solvothermal method.[1][2] This technique involves heating the reactants in a sealed vessel, allowing for the crystallization of the MOF over a period of hours to days.[1]

General Experimental Workflow

The general workflow for the solvothermal synthesis of MOFs using this compound is depicted below.

solvothermal_synthesis_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Isolation & Characterization metal_salt Metal Salt dissolve Dissolve & Sonicate metal_salt->dissolve linker 2,6-Naphthalenedicarboxylic acid (H₂NDC) linker->dissolve solvent Solvent (e.g., DMF) solvent->dissolve heating Solvothermal Heating dissolve->heating Sealed Vessel cooling Cooling heating->cooling collection Crystal Collection (Filtration/Centrifugation) cooling->collection washing Washing collection->washing drying Drying washing->drying characterization Characterization (PXRD, FTIR, TGA, BET) drying->characterization

General workflow for solvothermal MOF synthesis.

Detailed Experimental Protocols

Below are specific protocols for the synthesis of selected MOFs using this compound with different metal ions.

Iron-Based MOF (Fe-NDC / MIL-142B)

Description: An iron-based MOF synthesized via solvothermal or microwave-assisted methods.[2][3]

Experimental Protocol (Solvothermal):

  • Dissolve 279.6 mg (0.692 mmol) of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) and 149.7 mg (0.692 mmol) of this compound in 30 mL of N,N-dimethylformamide (DMF).[2]

  • Transfer the solution into a 60-mL Teflon-lined autoclave.[2]

  • Heat the autoclave in an oven at 100°C for 24 hours.[2]

  • Allow the autoclave to cool to room temperature.

  • Collect the product by filtration or centrifugation, wash with fresh DMF and then with a volatile solvent like ethanol.

  • Dry the final product under vacuum.

Experimental Protocol (Microwave-Assisted):

  • Prepare the same precursor solution as in the solvothermal method.[2][3]

  • Heat the solution in a sealed vessel using a microwave reactor.

  • The reaction is typically completed in a much shorter time frame, for instance, at 150°C for 30 minutes.

Nickel-Based MOF (Ni-NDC)

Description: A nickel-based MOF synthesized via a solvothermal method.[1]

Experimental Protocol:

  • In a pressure tube, dissolve 50 mg (0.231 mmol) of this compound and 55 mg (0.231 mmol) of NiCl₂·6H₂O in a mixture of 4 mL of anhydrous N,N-dimethylformamide (DMF) and 0.6 mL of dry methanol (B129727).[1]

  • Sonicate the mixture for 15 minutes to ensure homogeneity.[1]

  • Seal the pressure tube and heat it in an oven at 120°C for 24 hours.[1]

  • Subsequently, reduce the temperature and heat at 80°C for an additional 24 hours.[1]

  • Allow the vessel to cool to room temperature.

  • Collect the crystalline product by filtration, wash with DMF.

  • Dry the sample.

Cadmium-Based MOF (Cd-NDC)

Description: A three-dimensional cadmium-based MOF synthesized solvothermally.[1]

Experimental Protocol:

  • In a 20 mL Teflon-lined stainless steel vessel, combine 0.0955 g (0.31 mmol) of Cd(NO₃)₂·4H₂O, 0.0769 g (0.36 mmol) of this compound, 0.0178 g (0.22 mmol) of pyrazine, and 0.0412 g (0.30 mmol) of 1,5-pentamethylene-1H-tetrazole.[1]

  • Add 2.0 mL of methanol and 6.0 mL of N,N-dimethylacetamide (DMA) to the mixture.[1]

  • Seal the vessel and heat it at 120°C for 72 hours.[1]

  • Allow the vessel to cool to room temperature.[1]

  • Collect the resulting colorless, transparent single crystals.[1]

Cobalt-Based MOF (Co-NDC)

Description: A cobalt-based MOF prepared via the solvothermal method.[4]

Experimental Protocol:

  • Combine 1.5 mmol of cobalt(II) nitrate and 0.25 mmol of this compound in a suitable reaction vessel.[4]

  • Add N,N-dimethylformamide (DMF) as the solvent.[4]

  • Heat the mixture under solvothermal conditions.

  • After cooling, collect the product, wash with ethanol, and dry in an oven.[4]

Lanthanide-Based MOFs (Ln-NDC)

Description: A series of lanthanide-based MOFs synthesized under solvothermal conditions.[5]

Experimental Protocol:

  • A mixture of the respective lanthanide nitrate hydrate (B1144303) (e.g., Ln(NO₃)₃·xH₂O, 0.200 g or equimolar amount) and 0.197 g of this compound is dissolved in 10.0 mL of DMF with stirring until homogeneous.[5]

  • The mixture is transferred into an autoclave and heated statically at a temperature between 110 to 125°C for 3 days.[5]

  • The autoclave is then slowly cooled to room temperature at a rate of 0.1°C/min.[5]

  • The resulting crystals are collected.

Characterization of MOFs

Standard techniques for characterizing the synthesized MOFs include Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Thermogravimetric Analysis (TGA).[1][2]

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.[1]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the MOF and to confirm the coordination of the linker to the metal centers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and to determine the temperature at which the framework decomposes.[1]

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOF.

Quantitative Data Summary

The following table summarizes key quantitative data for various MOFs synthesized using this compound.

MOF NameMetal IonSynthesis MethodParticle SizePore Diameter (Å)BET Surface Area (m²/g)Thermal Stability (°C)
Fe-NDC-M Iron(III)Microwave-Assisted50-80 nm (diameter), 300-450 nm (length)[3]148.551[3][6]--
Fe-NDC-O Iron(III)Solvothermal50-80 nm (diameter), 300-450 nm (length)[3]139.265[3][6]-Weight loss between 538-736°C[2]
MIL-101 NDC ChromiumSolvothermal-~40298.38~350[7]
Nd-NDC (1) Neodymium(III)Solvothermal--149.62[8]-
Nd-NDC (2) Neodymium(III)Solvothermal--78.12[8]-
Nd-NDC (3) Neodymium(III)Solvothermal--57.91[8]-

Applications in Drug Development

MOFs synthesized from this compound are promising candidates for drug delivery applications due to their high porosity and tunable properties.[1] The porous structure of these MOFs can be utilized to encapsulate therapeutic agents, which can then be released in a controlled manner.[1] For instance, Fe-NDC-MOF nanoparticles have been suggested as nanocarriers for anticancer drug delivery, potentially utilizing the enhanced permeability and retention (EPR) effect.[3][6]

Logical Relationship for Drug Delivery Application

The following diagram illustrates the logical steps involved in utilizing a 2,6-NDC based MOF for a drug delivery application.

drug_delivery_logic synthesis MOF Synthesis (e.g., Fe-NDC) activation Activation (Solvent Removal) synthesis->activation drug_loading Drug Loading (e.g., via diffusion) activation->drug_loading drug_mof Drug-Loaded MOF drug_loading->drug_mof administration Administration (e.g., intravenous) drug_mof->administration targeting Passive Targeting (EPR Effect) administration->targeting drug_release Controlled Drug Release (e.g., pH-triggered) targeting->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Logical workflow for MOF-based drug delivery.

References

Application Notes and Protocols for the Liquid Phase Oxidation of 2,6-Dimethylnaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The liquid phase oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN) is a critical industrial process for the synthesis of 2,6-naphthalenedicarboxylic acid (2,6-NDCA).[1][2] 2,6-NDCA is a key monomer in the production of high-performance polymers such as polyethylene (B3416737) naphthalate (PEN), which exhibits superior thermal, mechanical, and barrier properties compared to polyethylene terephthalate (B1205515) (PET).[3] This document provides detailed experimental protocols and compiled data for the liquid phase oxidation of 2,6-DMN, intended to guide researchers and professionals in the fields of chemistry, materials science, and drug development.

The prevalent method for this transformation involves the use of a multi-component catalyst system, typically comprising cobalt, manganese, and bromine salts, in an acetic acid solvent under elevated temperature and pressure, with air or molecular oxygen as the oxidant.[1][4][5]

Experimental Protocols

This section outlines a general laboratory-scale protocol for the liquid phase oxidation of 2,6-dimethylnaphthalene. The parameters are based on commonly cited conditions in the literature and should be optimized for specific experimental setups and desired outcomes.

Materials:

  • 2,6-Dimethylnaphthalene (2,6-DMN)

  • Cobalt (II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)

  • Manganese (II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Sodium bromide (NaBr) or Hydrobromic acid (HBr)

  • Glacial acetic acid (HAc)

  • Compressed air or pure oxygen

  • Nitrogen gas (for purging)

Equipment:

  • High-pressure autoclave reactor (e.g., made of titanium or Hastelloy-C) equipped with a magnetic stirrer, gas inlet and outlet, thermocouple, pressure gauge, and a sampling port.[6]

  • Heating mantle or oil bath

  • Condenser

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Reactor Charging: Charge the high-pressure autoclave reactor with the desired amounts of 2,6-dimethylnaphthalene, cobalt acetate, manganese acetate, a bromine source (e.g., sodium bromide), and glacial acetic acid.[7]

  • Purging: Seal the reactor and purge it several times with nitrogen gas to remove any residual air.

  • Pressurization and Heating: Pressurize the reactor with the oxidant (air or oxygen) to the desired initial pressure. Begin stirring and heat the reactor to the target reaction temperature.[7]

  • Reaction: Maintain the reaction at the set temperature and pressure for the desired duration. The pressure is typically maintained by continuously feeding the oxidant to compensate for consumption.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess pressure.

  • Product Isolation: Open the reactor and transfer the resulting slurry to a filtration apparatus.

  • Washing: Wash the collected solid product with hot acetic acid and then with water to remove the catalyst and any soluble impurities.

  • Drying: Dry the purified this compound product in a vacuum oven.

  • Analysis: Analyze the final product for purity and yield using techniques such as High-Performance Liquid Chromatography (HPLC) and the structure can be confirmed by FT-IR and HPLC-MS.[8]

Data Presentation

The following tables summarize quantitative data from various sources on the liquid phase oxidation of 2,6-DMN. These tables are intended to provide a comparative overview of different reaction conditions and their impact on yield and product purity.

Table 1: Effect of Catalyst Composition on 2,6-NDCA Yield

Co:Mn:Br Molar RatioTemperature (°C)Pressure (MPa)SolventYield (%)Purity (%)Reference
1:2:32102.2Acetic Acid>68>95[8]
1:1:21200.6Acetic Acid--[9]
Co/Mn/Br (molar ratio 2/4/3)Not specifiedNot specifiedAcetic Acid--[10]

Table 2: Effect of Reaction Parameters on 2,6-NDCA Yield and Purity

Temperature (°F)PressureCatalyst (wt% of solvent)Mn:Co Atom RatioSolventYieldImpuritiesReference
370 - 420Sufficient to maintain liquid phaseCo & Mn > 0.405:1 to 0.3:1Aliphatic monocarboxylic acidHighLow levels of TMLA, FNA, BrNDA[1]
Not specifiedSufficient for oxidationCo & Mn < 0.40Co:Mn > 1:1Aliphatic monocarboxylic acidNot specifiedLow levels of FNA, BrNDA, 2-NA[2]

TMLA: Trimellitic acid, FNA: 2-formyl-6-naphthoic acid, BrNDA: Bromo naphthalenedicarboxylic acid, 2-NA: 2-naphthoic acid

Visualizations

Diagram 1: Experimental Workflow for Liquid Phase Oxidation of 2,6-DMN

G cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Product Isolation and Purification A Charge Reactor: - 2,6-DMN - Co/Mn/Br Catalyst - Acetic Acid B Seal and Purge with N2 A->B C Pressurize with O2/Air B->C D Heat to Reaction Temperature (e.g., 180-220°C) C->D E Maintain Pressure and Stirring D->E F Monitor Reaction Progress E->F G Cool Reactor and Depressurize F->G H Filter Slurry G->H I Wash with Hot Acetic Acid H->I J Wash with Water I->J K Dry Product (2,6-NDCA) J->K

Caption: A schematic overview of the experimental workflow for the synthesis of 2,6-NDCA.

Diagram 2: Simplified Reaction Pathway for 2,6-DMN Oxidation

reaction_pathway DMN 2,6-Dimethylnaphthalene (2,6-DMN) MNA 6-Methyl-2-naphthalenecarboxylic Acid (2,6-MNA) DMN->MNA Oxidation FNA 6-Formyl-2-naphthoic Acid (2,6-FNA) MNA->FNA Oxidation Byproducts Byproducts (TMA, BrNDA, etc.) MNA->Byproducts NDCA This compound (2,6-NDCA) FNA->NDCA Oxidation FNA->Byproducts

Caption: A simplified representation of the main intermediates in the oxidation of 2,6-DMN.

References

Application Note: Quantification of 2,6-Naphthalenedicarboxylic Acid in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Naphthalenedicarboxylic acid (NDA) is a key monomer in the production of high-performance polyesters, such as polyethylene (B3416737) naphthalate (PEN). The concentration of residual or liberated NDA in a polymer is a critical quality attribute, impacting the material's properties and safety, particularly in applications like food packaging and biomedical devices. This document provides a detailed analytical method for the quantification of 2,6-NDA in polymer matrices, involving alkaline hydrolysis followed by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Principle

The method is based on the chemical depolymerization of the polyester (B1180765) matrix to liberate the constituent monomers. The ester linkages of the polymer are cleaved through alkaline hydrolysis, converting the polymer into its corresponding dicarboxylic acid and diol monomers. Following hydrolysis, the sample is neutralized and analyzed by reverse-phase HPLC-UV to separate and quantify the 2,6-NDA.

Experimental Workflow

The overall experimental workflow for the quantification of 2,6-NDA in polymers is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Polymer Polymer Sample Hydrolysis Alkaline Hydrolysis (NaOH/Ethanol/Water) Polymer->Hydrolysis Neutralization Neutralization (HCl) Hydrolysis->Neutralization Filtration Filtration/Centrifugation Neutralization->Filtration HPLC HPLC-UV Analysis Filtration->HPLC PeakIntegration Peak Integration HPLC->PeakIntegration Quantification Quantification (External Standard Calibration) Concentration Concentration Calculation Quantification->Concentration PeakIntegration->Concentration Report Report Generation Concentration->Report

Caption: Workflow for 2,6-NDA quantification in polymers.

Materials and Reagents

  • This compound (NDA) standard (≥98% purity)

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Hydrochloric acid (HCl), concentrated, analytical grade

  • Ethanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade or ultrapure

  • Phosphoric acid, HPLC grade

  • Polymer sample containing 2,6-NDA

Equipment

  • Analytical balance

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Volumetric flasks and pipettes

  • pH meter or pH indicator strips

  • Syringe filters (0.45 µm)

  • HPLC system equipped with a UV detector, autosampler, and column oven

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Experimental Protocols

Standard Solution Preparation

1.1. Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of 2,6-NDA standard and transfer it to a 25 mL volumetric flask. Dissolve the standard in a small amount of 0.1 M NaOH and then dilute to the mark with HPLC-grade water. This stock solution should be stored at 2-8 °C and protected from light.

1.2. Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock standard solution with the mobile phase. These solutions are used to construct the calibration curve.

Sample Preparation: Alkaline Hydrolysis

This protocol is adapted for the hydrolysis of polyesters like PEN.[1][2]

2.1. Accurately weigh approximately 100-200 mg of the polymer sample and place it into a round-bottom flask.

2.2. Prepare a 10% (w/v) NaOH solution in a 20:80 (v/v) water-ethanol mixture.

2.3. Add 20 mL of the 10% NaOH solution to the flask containing the polymer sample.

2.4. Connect the flask to a reflux condenser and heat the mixture to 110°C using a heating mantle or oil bath.[1]

2.5. Maintain the reflux for 30-60 minutes with continuous stirring to ensure complete hydrolysis of the polymer.[1]

2.6. After cooling to room temperature, carefully neutralize the solution to approximately pH 7 using concentrated HCl.

2.7. Transfer the neutralized solution to a 50 mL volumetric flask and dilute to the mark with HPLC-grade water.

2.8. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-UV Analysis

3.1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. A common starting point is Acetonitrile:Water (e.g., 30:70, v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 245 nm

3.2. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each sample injection, it is good practice to run a blank (mobile phase) to ensure no carryover.

Data Analysis and Quantification

1. Calibration Curve: Plot the peak area of the 2,6-NDA standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should ideally be ≥ 0.999.

2. Quantification of 2,6-NDA in the Sample: Using the peak area of 2,6-NDA from the sample chromatogram, calculate the concentration of 2,6-NDA in the injected solution using the calibration curve equation.

3. Calculation of 2,6-NDA Content in the Polymer: The concentration of 2,6-NDA in the original polymer sample can be calculated using the following formula:

Concentration of 2,6-NDA (mg/g) = (C × V) / W

Where:

  • C is the concentration of 2,6-NDA in the sample solution (mg/mL) obtained from the calibration curve.

  • V is the final volume of the sample solution (mL).

  • W is the initial weight of the polymer sample (g).

Method Validation Summary

The described HPLC-UV method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes typical performance characteristics for this type of analysis.

ParameterTypical Specification
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD) ≤ 2%

Troubleshooting

  • Poor Peak Shape: This may be due to column degradation, improper mobile phase pH, or sample matrix effects. Ensure the mobile phase pH is appropriate for the analyte and consider using a guard column.

  • Baseline Drift: This can be caused by an equilibrated column, temperature fluctuations, or a contaminated detector. Allow sufficient time for column equilibration and ensure a stable operating temperature.

  • Low Recovery: Incomplete hydrolysis or loss of analyte during sample preparation can lead to low recovery. Ensure the hydrolysis conditions (time, temperature, and reagent concentration) are sufficient and that all sample transfer steps are performed carefully.

Conclusion

This application note provides a comprehensive and reliable method for the quantification of this compound in polymer samples. The combination of alkaline hydrolysis and reverse-phase HPLC-UV analysis offers a robust and accurate approach for quality control and research applications. Adherence to the detailed protocols and proper method validation will ensure the generation of high-quality, reproducible data.

References

Application of 2,6-Naphthalenedicarboxylic Acid in High-Performance Liquid Crystal Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

2,6-Naphthalenedicarboxylic acid (2,6-NDA) is a key aromatic dicarboxylic acid monomer utilized in the synthesis of high-performance thermotropic liquid crystal polymers (LCPs). The incorporation of the rigid and planar naphthalene (B1677914) moiety into the polymer backbone imparts exceptional thermal stability, mechanical strength, chemical resistance, and barrier properties to the resulting LCPs. These characteristics make them highly desirable for demanding applications in electronics, automotive, aerospace, and medical devices.[1] This document provides detailed application notes, experimental protocols for the synthesis and characterization of LCPs based on 2,6-NDA, and quantitative data on their properties.

Applications

Liquid crystal polymers derived from this compound are employed in a variety of high-performance applications, including:

  • Electronics: Due to their excellent dimensional stability, high-temperature resistance, and good electrical insulating properties, these LCPs are used in the manufacturing of connectors, sockets, and flexible printed circuits.

  • Automotive and Aerospace: Their high strength-to-weight ratio and resistance to fuels and chemicals make them suitable for under-the-hood components, fuel system parts, and aircraft interior components.

  • Medical Devices: The biocompatibility and sterilizability of certain LCP grades allow for their use in surgical instruments and medical device housings.

  • Industrial: Their chemical inertness and high-temperature performance are advantageous in applications such as chemical pumps, seals, and valves.

Data Presentation

The following tables summarize the thermal and mechanical properties of various liquid crystal copolyesters synthesized using this compound (NDA).

Table 1: Thermal Properties of 2,6-NDA Based Copolyesters

Copolymer Composition (molar ratio)Glass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Decomposition Temperature (Td, 5% weight loss, °C)Reference
PCTN (TPA/NDA 90/10)95290430[2]
PCTN (TPA/NDA 70/30)105275435[2]
PCTN (TPA/NDA 50/50)115-440[2]
PHF/PHN (FDCA/NDCA 70/30)58135>350[3]
PHF/PHN (FDCA/NDCA 50/50)65160>350[3]

TPA: Terephthalic acid, CHDM: 1,4-cyclohexanedimethanol (B133615), PCTN: Poly(l,4-cyclohexylenedimethylene terephthalate-co-l,4-cyclohexylene dimethylene 2,6-naphthalenedicarboxylate), FDCA: 2,5-Furandicarboxylic acid, PHF: Poly(hexylene 2,5-furandicarboxylate), PHN: Poly(hexylene 2,6-naphthalate)

Table 2: Mechanical Properties of 2,6-NDA Based Copolyesters

Copolymer Composition (molar ratio)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
PHF/PHN (FDCA/NDCA 70/30)601.84.5[3]
PHF/PHN (FDCA/NDCA 50/50)752.23.0[3]
General LCP with 2,6-NDA60 - 300--[4]

Experimental Protocols

Protocol 1: Synthesis of 2,6-NDA Based Copolyester via Melt Polycondensation

This protocol describes a general procedure for the synthesis of a copolyester of 1,4-cyclohexanedimethanol (CHDM), terephthalic acid (TPA), and this compound (NDA).[2]

Materials:

  • This compound (NDA)

  • Terephthalic acid (TPA)

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Titanium(IV) isopropoxide (catalyst)

  • Tris(2,4-di-tert-butylphenyl)phosphite (antioxidant)

Procedure:

  • Esterification:

    • Charge the reactor with the desired molar ratios of NDA, TPA, and a 50% molar excess of CHDM.

    • Add the catalyst (e.g., 100 ppm of titanium(IV) isopropoxide) and the antioxidant.

    • Heat the mixture to 250-260 °C under a nitrogen atmosphere with continuous stirring.

    • Maintain these conditions for 2-4 hours to allow for the esterification reaction and the removal of water as a byproduct.

  • Polycondensation:

    • Gradually increase the temperature to 280-290 °C.

    • Simultaneously, reduce the pressure to below 1 Torr over a period of 30-60 minutes.

    • Continue the reaction under high vacuum and stirring for 3-5 hours, or until the desired melt viscosity is achieved.

    • Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

    • Pelletize the resulting polymer strands for further processing or characterization.

Protocol 2: Solid-State Polymerization (SSP) of 2,6-NDA Based Copolyester

This protocol is a subsequent step to melt polycondensation to further increase the molecular weight of the polymer.[5]

Materials:

  • Pre-polymer pellets from melt polycondensation.

Procedure:

  • Crystallization:

    • Heat the amorphous pre-polymer pellets in a vacuum oven or a fluidized bed reactor under a nitrogen stream.

    • The temperature should be held above the glass transition temperature (Tg) but below the melting temperature (Tm) for several hours to induce crystallization.

  • Polymerization:

    • After crystallization, increase the temperature to a point between the crystallization temperature and the melting temperature (e.g., 200-240 °C).

    • Maintain this temperature under a high vacuum or a continuous flow of inert gas (e.g., nitrogen) for an extended period (12-48 hours).

    • The reaction is complete when the desired intrinsic viscosity or molecular weight is reached.

    • Cool the polymer pellets to room temperature under a nitrogen atmosphere.

Mandatory Visualization

Caption: Workflow for the synthesis of LCPs using 2,6-NDA.

Characterization_Workflow cluster_characterization Characterization of 2,6-NDA based LCP cluster_thermal Thermal Properties cluster_mechanical Mechanical Properties cluster_structural Structural Properties LCP_Sample Synthesized LCP Sample Thermal Thermal Analysis LCP_Sample->Thermal Mechanical Mechanical Testing LCP_Sample->Mechanical Structural Structural & Morphological Analysis LCP_Sample->Structural DSC DSC (Tg, Tm) Thermal->DSC TGA TGA (Td) Thermal->TGA Tensile Tensile Testing (Strength, Modulus) Mechanical->Tensile NMR NMR (Composition) Structural->NMR XRD XRD (Crystallinity) Structural->XRD

Caption: Workflow for the characterization of LCPs.

References

Application Notes and Protocols: The Role of 2,6-Naphthalenedicarboxylic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Naphthalenedicarboxylic acid (NDA), a rigid, aromatic dicarboxylic acid, is a versatile building block in organic synthesis. While extensively utilized in the polymer industry for the production of high-performance polyesters like polyethylene (B3416737) naphthalate (PEN), its unique structural scaffold also presents significant opportunities in pharmaceutical development.[1][2] The dicarboxylic acid functionality of NDA allows for the facile synthesis of various derivatives, such as bis-amides and bis-esters, which can serve as key intermediates in the preparation of complex molecular architectures for active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the synthesis of a representative pharmaceutical intermediate derived from 2,6-NDA, and explores the therapeutic context of related naphthalene-based compounds.

Application Highlight: Synthesis of N,N'-Disubstituted-2,6-Naphthalenedicarboxamides

A primary application of 2,6-NDA in pharmaceutical intermediate synthesis is the formation of N,N'-disubstituted-2,6-naphthalenedicarboxamides. These compounds are of interest due to their rigid core, which can serve as a scaffold to orient functional groups in a specific spatial arrangement for interaction with biological targets. While N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is known as a nucleating agent in the polymer industry, its synthesis pathway is an excellent model for the preparation of a diverse library of amide derivatives with potential therapeutic activities.[3] The general synthetic approach involves a two-step process: the conversion of 2,6-NDA to its more reactive diacyl chloride, followed by amidation with a primary or secondary amine.

Synthetic Workflow for N,N'-Disubstituted-2,6-Naphthalenedicarboxamides

G NDA This compound (NDA) DiacylChloride 2,6-Naphthalenedicarbonyl Dichloride NDA->DiacylChloride Acyl Chloride Formation SOCl2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride SOCl2->DiacylChloride Dicarboxamide N,N'-Disubstituted-2,6- Naphthalenedicarboxamide DiacylChloride->Dicarboxamide Amidation Amine Primary or Secondary Amine (R₂NH) Amine->Dicarboxamide

Caption: General synthesis workflow for N,N'-disubstituted-2,6-naphthalenedicarboxamides from 2,6-NDA.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Naphthalenedicarbonyl Dichloride

This protocol details the conversion of this compound to its diacyl chloride, a reactive intermediate for subsequent amidation reactions.

Materials:

  • This compound (NDA)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene (B28343)

  • Round-bottom flask

  • Reflux condenser with a gas trap

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.0 equivalent of this compound in anhydrous toluene.

  • Add an excess of thionyl chloride (approximately 3.0-4.0 equivalents) to the suspension.

  • Fit the flask with a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂ gases.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and toluene under reduced pressure.

  • The resulting crude 2,6-naphthalenedicarbonyl dichloride is a solid and is typically used in the next step without further purification.

Protocol 2: Synthesis of N,N'-Dicyclohexyl-2,6-Naphthalenedicarboxamide

This protocol describes the amidation of 2,6-naphthalenedicarbonyl dichloride with cyclohexylamine (B46788) to yield N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide.

Materials:

  • 2,6-Naphthalenedicarbonyl dichloride

  • Cyclohexylamine

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (optional, as an acid scavenger)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the crude 2,6-naphthalenedicarbonyl dichloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve cyclohexylamine (at least 2.2 equivalents) in anhydrous DCM.

  • Add the cyclohexylamine solution dropwise to the cold diacyl chloride solution via an addition funnel with vigorous stirring. A precipitate of cyclohexylamine hydrochloride will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-16 hours.

  • Upon completion of the reaction (monitored by TLC), filter the reaction mixture to remove the hydrochloride salt.

  • Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide.

StepReactantsSolventReaction TimeTemperatureYield (%)
Acyl Chloride Formation2,6-NDA, Thionyl ChlorideToluene2-4 hoursReflux>95
Amidation2,6-Naphthalenedicarbonyl Dichloride, CyclohexylamineDCM2-16 hours0 °C to RT85-95

Therapeutic Context: Naphthalene (B1677914) Derivatives as Kinase Inhibitors

While a specific marketed drug directly utilizing a 2,6-naphthalenedicarboxamide (B1604900) core remains to be prominently identified, the broader class of naphthalene derivatives has shown significant promise as therapeutic agents, particularly as kinase inhibitors in oncology. For instance, novel naphthalene-based diarylamides have been developed as potent pan-Raf kinase inhibitors with significant anti-melanoma activity.[4] These compounds target the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.

MAPK/ERK Signaling Pathway and Raf Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription translocates to nucleus and activates Naphth_Inhibitor Naphthalene-based Raf Inhibitor Naphth_Inhibitor->Raf inhibits Cell_Response Cell Proliferation, Survival, Differentiation Transcription->Cell_Response GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified MAPK/ERK signaling pathway and the inhibitory action of naphthalene-based Raf inhibitors.

The development of such kinase inhibitors highlights the potential of the naphthalene scaffold in designing targeted therapies. The rigid nature of the naphthalene core provides a foundation for the strategic placement of functional groups that can interact with the ATP-binding pocket of kinases, leading to potent and selective inhibition. The synthesis of diverse 2,6-naphthalenedicarboxamide libraries, using protocols similar to those described above, could be a valuable strategy in the discovery of new kinase inhibitors with novel mechanisms of action or improved pharmacological properties.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of pharmaceutical intermediates. The protocols provided for the synthesis of N,N'-disubstituted-2,6-naphthalenedicarboxamides demonstrate a robust and adaptable method for creating a wide range of derivatives. While the direct application of these specific intermediates in current pharmaceuticals is an area for further exploration, the proven success of other naphthalene-based compounds, such as kinase inhibitors, underscores the significant potential of the 2,6-NDA scaffold in the development of future therapeutic agents. Researchers are encouraged to leverage the synthetic accessibility and favorable physicochemical properties of 2,6-NDA derivatives in their drug discovery and development programs.

References

Application Notes and Protocols for the Catalytic Oxidation of Alkylnaphthalenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic oxidation of alkylnaphthalenes. The information is intended to guide researchers in setting up and conducting experiments for the selective oxidation of these compounds to valuable intermediates, such as naphthoic acids and naphthoquinones, which are crucial in the synthesis of pharmaceuticals, dyes, and other fine chemicals.

Introduction

The selective oxidation of alkylnaphthalenes is a critical transformation in organic synthesis. The methyl group on the naphthalene (B1677914) core can be oxidized to various functional groups, most notably carboxylic acids and quinones. This conversion is typically achieved using transition metal catalysts in the presence of an oxidant. The choice of catalyst, oxidant, and reaction conditions significantly influences the product distribution and yield. These notes focus on prevalent catalytic systems and provide standardized protocols for their application.

Data Presentation

The following tables summarize quantitative data from various studies on the catalytic oxidation of alkylnaphthalenes, providing a comparative overview of different catalytic systems and their efficiencies under specific conditions.

Table 1: Catalytic Oxidation of 2-Methylnaphthalene to 2-Naphthoic Acid using a Co-Mn-Br Catalyst [1][2][3]

ParameterCondition2-Naphthoic Acid Yield (%)Conversion (%)Reference
Temperature 120 °C~93Not Specified[1]
140 °CNot SpecifiedNot Specified[1]
Pressure 0.2 MPaLowIncomplete[1]
0.6 MPa~93Complete[1]
0.8 MPaDecreasedComplete[1]
Catalyst Ratio (Co:Mn:Br) 1:1:2 (mol)~93.7Not Specified[2]
Water Content 0%~93Not Specified[1]
7%Reaction did not occur0[1][2]

Table 2: Liquid-Phase Oxidation of Naphthalene using V-m-Al2O3 Catalyst with H2O2 [4]

CatalystNaphthalene Conversion (%)Phthalic Anhydride Selectivity (%)1,4-Naphthoquinone Selectivity (%)
8V-m-Al2O345.461.0Not Specified

Table 3: Photo-oxidation of 1-Methylnaphthalene (B46632) [5][6]

ConditionMajor Products
UV light in air1-Naphthaldehyde (B104281), 1-Naphthoic Acid, 1-Naphthylmethanol
High-NOxSOA Yield: 0.19 - 0.39
Low-NOxSOA Yield: 0.68

Experimental Protocols

The following are detailed methodologies for key experiments in the catalytic oxidation of alkylnaphthalenes.

Protocol 1: Liquid-Phase Oxidation of 2-Methylnaphthalene using a Co-Mn-Br Catalyst[1][3]

Objective: To synthesize 2-naphthoic acid from 2-methylnaphthalene.

Materials:

  • 2-Methylnaphthalene

  • Cobalt (II) acetate (B1210297) tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Sodium bromide

  • Glacial acetic acid (solvent)

  • High-pressure reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

  • Oxygen or air cylinder

  • Filtration apparatus

  • Rotary evaporator

  • 5% Sodium hydroxide (B78521) solution

  • 5% Hydrochloric acid solution

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean and dry. A schematic of a typical setup is shown below.

  • Charging the Reactor: Into the reactor, add 2-methylnaphthalene, cobalt (II) acetate, manganese (II) acetate, and sodium bromide in the desired molar ratios (e.g., Co:Mn:Br of 1:1:2).

  • Add glacial acetic acid as the solvent.

  • Reaction Conditions: Seal the reactor and purge with nitrogen gas.

  • Heat the reactor to the desired temperature (e.g., 120 °C) under stirring.

  • Pressurize the reactor with oxygen or air to the desired pressure (e.g., 0.6 MPa).

  • Maintain the reaction at the set temperature and pressure for the desired duration. The reaction progress can be monitored by observing oxygen consumption.

  • Product Isolation: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Filter the reaction mixture to separate the solid product from the catalyst-containing liquid phase.

  • Purification:

    • Evaporate the solvent from the liquid phase under reduced pressure to recover the catalyst.

    • Wash the collected solid product with water multiple times.

    • Neutralize the washed solid with a 5% NaOH solution to form the sodium salt of 2-naphthoic acid, which is soluble in water.

    • Filter to remove any insoluble impurities.

    • Acidify the clear filtrate with 5% HCl to precipitate the 2-naphthoic acid.

    • Filter the precipitate, wash with water, and dry to obtain the final product.

  • Analysis: Analyze the product purity and yield using techniques such as elemental analysis, HPLC, or spectroscopy.

Protocol 2: Photo-oxidation of 1-Methylnaphthalene[5]

Objective: To study the transformation products of 1-methylnaphthalene under UV irradiation in the presence of air.

Materials:

  • 1-Methylnaphthalene

  • Hexane (solvent)

  • Cylindrical quartz reaction chamber with Teflon air-locks

  • UV lamp

  • Gas chromatography-mass spectrometry (GC-MS) for analysis

Procedure:

  • Sample Preparation: Prepare a stock solution of 1-methylnaphthalene in hexane. Prepare working solutions by diluting the stock solution to the desired concentration.

  • Experimental Setup: Introduce a known amount of the 1-methylnaphthalene solution into the quartz reaction chamber. The solvent is allowed to evaporate, leaving the analyte adsorbed on the inner surface of the chamber.

  • Reaction: Seal the chamber and introduce dry or humid air.

  • Irradiate the chamber with a UV lamp for a specified period.

  • Product Extraction and Analysis: After irradiation, rinse the inner surface of the chamber with a suitable solvent (e.g., dichloromethane) to extract the products.

  • Analyze the extracted sample using GC-MS to identify and quantify the transformation products, such as 1-naphthaldehyde and 1-naphthoic acid.

Mandatory Visualizations

Experimental Workflow for Catalytic Oxidation of Alkylnaphthalenes

ExperimentalWorkflow A Reactant & Catalyst Preparation C Charging Reactor: Alkylnaphthalene, Catalyst, Solvent A->C B Reactor Setup (High-Pressure Autoclave) B->C D Reaction Execution C->D E Set Temperature & Pressure D->E F Introduce Oxidant (O2/Air) D->F G Monitoring (O2 Consumption) D->G H Product Work-up D->H I Cooling & Depressurization H->I J Filtration I->J K Purification J->K L Analysis (HPLC, GC-MS) K->L SignalingPathway sub 2-Methylnaphthalene int Intermediate Peroxides sub->int Initiation cat Co-Mn-Br Catalyst cat->int oxi O2 (Oxidant) oxi->int prod 2-Naphthoic Acid int->prod Propagation byprod Byproducts int->byprod

References

Application Note: Determination of 2,6-Naphthalenedicarboxylic Acid by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Naphthalenedicarboxylic acid (2,6-NDCA) is a key monomer in the production of high-performance polymers such as polyethylene (B3416737) naphthalate (PEN). The purity and accurate quantification of 2,6-NDCA are crucial for ensuring the desired properties of the final polymer product. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for the determination of 2,6-NDCA due to its specificity, sensitivity, and reliability. This application note provides a detailed protocol for the determination of 2,6-NDCA using a reverse-phase HPLC-UV method.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC-UV determination of this compound, compiled from various validated methods.

ParameterValue
Linearity Range 50 - 400 µg/mL[1]
Correlation Coefficient (R²) ≥ 0.999[1]
Accuracy (% Recovery) 99.41 - 102.98%[1]
Retention Time Approximately 35.7 min (method dependent)[1]
Limit of Detection (LOD) Method dependent, typically in the ng/mL range.
Limit of Quantification (LOQ) Method dependent, typically in the µg/mL range.

Experimental Protocol

This protocol outlines the steps for the analysis of this compound using an HPLC-UV system.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound analytical standard[2][3]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase

A typical mobile phase for this analysis consists of a mixture of acetonitrile, water, and an acid.[4] For example, prepare a mobile phase of acetonitrile and water containing phosphoric acid. For applications requiring mass spectrometry compatibility, formic acid should be used in place of phosphoric acid.[4] The exact ratio should be optimized for the specific column and system but a common starting point is a gradient or isocratic elution.

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water. Dilute to a final known volume in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 50, 100, 200, 300, 400 µg/mL).[1]

4. Sample Preparation

The sample preparation will depend on the matrix. For bulk drug substances, dissolve a known amount of the sample in the mobile phase. For formulated products or other matrices, an appropriate extraction procedure may be necessary. All sample solutions should be filtered through a 0.45 µm syringe filter before injection to prevent column blockage.

5. Chromatographic Conditions

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile, water, and phosphoric acid (or formic acid) mixture.[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 225 nm[1]

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the 2,6-NDCA standard against its concentration.

  • Determine the concentration of 2,6-NDCA in the sample solutions by interpolating their peak areas from the calibration curve.

7. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Injection of Standards & Samples StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition CalibrationCurve Calibration Curve Construction DataAcquisition->CalibrationCurve Quantification Quantification of 2,6-NDCA CalibrationCurve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC-UV determination of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Naphthalenedicarboxylic Acid (NDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,6-Naphthalenedicarboxylic acid (NDA), a crucial monomer for high-performance polymers like polyethylene (B3416737) naphthalate (PEN).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2,6-NDA, particularly via the prevalent liquid-phase catalytic oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN).

Q1: My 2,6-NDA yield is consistently low. What are the most likely causes?

A1: Low yield is a frequent issue stemming from several potential factors. The primary areas to investigate are reaction conditions and reactant purity. Key factors include:

  • Suboptimal Reaction Temperature: The oxidation reaction is highly temperature-sensitive. Temperatures outside the optimal range of 187-215°C (370-420°F) can lead to reduced yields.[1][2] Temperatures above this range may cause excessive formation of by-products like trimellitic acid, while lower temperatures can result in incomplete oxidation.[1]

  • Incorrect Catalyst Composition or Concentration: The Co-Mn-Br catalyst system is critical. The atomic ratio of manganese to cobalt and the total catalyst concentration based on the solvent weight are crucial parameters that need to be optimized.[1] For instance, a total cobalt and manganese concentration of at least 0.40 weight percent based on the solvent is recommended for high yields.[1]

  • Purity of Starting Material (2,6-DMN): Impurities in the 2,6-dimethylnaphthalene feedstock can lead to the formation of unwanted side products, such as bromo-NDA and 2-formyl-6-naphthoic acid (FNA), thereby reducing the yield of the desired 2,6-NDA.[1]

  • Inadequate Oxygen Supply: The oxidation process requires a sufficient supply of molecular oxygen.[1] Ensure proper sparging and mixing to maintain adequate oxygen dissolution in the liquid phase.

  • Improper Solvent to Reactant Ratio: The weight ratio of the aliphatic monocarboxylic acid solvent (typically acetic acid) to 2,6-DMN influences the reaction. Ratios between 2:1 and 12:1 are common, with a preferred range of 3:1 to 6:1 for maximizing reactor volume efficiency.[1][2]

Q2: My final 2,6-NDA product is discolored (e.g., brown or black). What causes this and how can I prevent it?

A2: Discoloration is typically due to the formation of colored by-products and impurities.

  • High Reaction Temperatures: Temperatures exceeding 170-180°C have been reported to produce an extreme amount of by-products and coloration, sometimes forming black "carbido-like" products.[1]

  • Presence of Oxygen During Purification: If purification involves hydrolysis of dimethyl-2,6-naphthalenedicarboxylate (2,6-NDM), the presence of oxygen in the reaction vessel can lead to discoloration of the final product.[3]

  • Impure Starting Materials: As with low yield, impurities in the 2,6-DMN can contribute to colored side products.

To prevent discoloration, strictly control the reaction temperature within the optimal range and consider using an inert atmosphere (e.g., nitrogen) during purification steps where high temperatures are employed.[3]

Q3: I am observing significant amounts of 2-formyl-6-naphthoic acid (FNA) and trimellitic acid (TMLA) as impurities. How can I minimize their formation?

A3: The formation of FNA and TMLA are classic examples of incomplete oxidation and ring degradation, respectively.

  • Minimizing 2-formyl-6-naphthoic acid (FNA): This impurity arises from the incomplete oxidation of one of the methyl groups.[1][2] Lower reaction temperatures (below 187°C or 370°F) are a primary cause for increased FNA levels.[1] Ensuring the reaction temperature is maintained within the higher end of the optimal range (around 204°C or 400°F) can help minimize its formation.[1]

  • Minimizing Trimellitic Acid (TMLA): TMLA is formed by the oxidative degradation of one of the aromatic rings of the naphthalene (B1677914) molecule.[1][2] This side reaction is favored at excessively high temperatures (above 215°C or 420°F).[1]

Careful control of the reaction temperature is the most critical factor in controlling the levels of these impurities.

Q4: The synthesized 2,6-NDA crystals are very fine and difficult to filter. What can I do to improve crystal size?

A4: Fine crystal formation can be a significant issue during product recovery.

  • Hydrolysis Conditions: If preparing 2,6-NDA via hydrolysis of purified dimethyl-2,6-naphthalenedicarboxylate (2,6-NDM), the choice of catalyst is important. Using mineral acids like sulfuric acid can lead to rapid hydrolysis but results in very fine crystals that are difficult to filter and wash.[3]

  • Alternative Catalyst for Hydrolysis: Employing an aromatic polycarboxylic acid as a catalyst for the hydrolysis of 2,6-NDM has been shown to maintain a high reaction rate while producing larger crystals that are easier to handle.[3]

  • High-Temperature Water Hydrolysis: A process involving the hydrolysis of dialkyl-2,6-naphthalenedicarboxylate with water at elevated temperatures (at least 232°C or 450°F) can produce 2,6-NDA with a larger average particle size (at least 100 microns).[4]

Data on Reaction Parameters vs. Yield & Impurities

The following table summarizes the impact of key reaction parameters on the synthesis of 2,6-NDA via liquid-phase oxidation of 2,6-DMN.

ParameterRangeEffect on YieldEffect on Impurities (FNA, TMLA)Reference
Reaction Temperature < 187°C (370°F)Reduced YieldIncreased 2-formyl-6-naphthoic acid (FNA)[1]
187-215°C (370-420°F)Optimal Yield Low levels of impurities[1][2]
> 215°C (420°F)Reduced YieldIncreased trimellitic acid (TMLA) and coloration[1]
Solvent to 2,6-DMN Ratio (wt/wt) 2:1 to 12:1High yields achievable-[1]
3:1 to 6:1Preferred for reactor efficiency-[1]
Catalyst Conc. (Co+Mn) ≥ 0.40 wt% of solventHigh Yield-[1]
Mn:Co Atom Ratio 0.3:1 to 5:1High Yield-[1]

Experimental Protocols

1. Synthesis of 2,6-NDA by Liquid-Phase Oxidation of 2,6-DMN

This protocol is a generalized representation based on common industrial processes.[1][5][6] Researchers must adapt and optimize it for their specific laboratory setup and scale.

Materials:

  • 2,6-Dimethylnaphthalene (2,6-DMN), high purity

  • Acetic acid (solvent)

  • Cobalt (II) acetate (B1210297) tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Sodium bromide or Hydrogen bromide

  • High-pressure reactor equipped with a stirrer, gas inlet, condenser, and temperature/pressure controls

  • Source of molecular oxygen (e.g., compressed air or pure O₂)

Procedure:

  • Reactor Charging: Charge the high-pressure reactor with the desired amounts of acetic acid, cobalt acetate, manganese acetate, and the bromine source.

  • Sealing and Pressurizing: Seal the reactor and pressurize it with an inert gas (e.g., Nitrogen) to check for leaks. Depressurize and then charge with the molecular oxygen-containing gas to the desired reaction pressure.

  • Heating: Begin stirring and heat the reactor contents to the target reaction temperature, typically between 190°C and 215°C.[1]

  • Reactant Addition: Once the reaction temperature is stable, begin the continuous or batch-wise addition of a solution or slurry of 2,6-DMN in acetic acid.

  • Reaction Monitoring: Maintain the reaction temperature and pressure for the duration of the reaction (e.g., 30-120 minutes). Monitor the off-gas for oxygen consumption to gauge reaction progress.

  • Cooling and Depressurization: After the reaction period, cool the reactor to below the boiling point of the solvent (e.g., < 120°C) and carefully vent the excess pressure.

  • Product Recovery: The product, 2,6-NDA, will typically precipitate as a solid slurry in the reaction mixture.[1] Recover the solid product by filtration or centrifugation.

  • Washing and Drying: Wash the collected solid with fresh acetic acid and then with water to remove residual catalyst and solvent. Dry the purified 2,6-NDA in a vacuum oven.

2. Purification of 2,6-NDA via Hydrolysis of Dimethyl-2,6-naphthalenedicarboxylate (2,6-NDM)

This method is used to obtain high-purity 2,6-NDA from a purified ester intermediate.[3][4]

Materials:

  • Dimethyl-2,6-naphthalenedicarboxylate (2,6-NDM), >99% purity

  • Deionized water

  • Aromatic polycarboxylic acid catalyst (e.g., terephthalic acid)

  • High-pressure reactor or autoclave

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Reactor Charging: Charge the autoclave with 2,6-NDM, water (typically 5-10 times the weight of 2,6-NDM), and a catalytic amount of the aromatic polycarboxylic acid.[3]

  • Inert Atmosphere: Purge the reactor with an inert gas like nitrogen to remove oxygen, which can cause discoloration.[3]

  • Heating and Reaction: Seal the reactor and heat it to the reaction temperature (e.g., 230-260°C) under autogenous pressure. Maintain the temperature for a sufficient time (e.g., 60 minutes) to ensure complete hydrolysis.

  • Cooling and Crystallization: Cool the reactor slowly to allow for the crystallization of large 2,6-NDA crystals.

  • Product Recovery: Filter the hot slurry to separate the 2,6-NDA crystals from the aqueous solution.[4]

  • Washing and Drying: Wash the crystals with hot deionized water and dry them under vacuum.

Visualizations

Synthesis_Pathway DMN 2,6-Dimethylnaphthalene (2,6-DMN) Intermediate Intermediate (2-formyl-6-naphthoic acid) DMN->Intermediate [O], Co/Mn/Br Incomplete Oxidation TMLA By-product (Trimellitic Acid) DMN->TMLA [O], Co/Mn/Br Ring Oxidation (High Temp) NDA 2,6-Naphthalenedicarboxylic Acid (2,6-NDA) Intermediate->NDA [O], Co/Mn/Br Complete Oxidation

Caption: Oxidation pathway of 2,6-DMN to 2,6-NDA and major by-products.

Troubleshooting_Workflow Start Low 2,6-NDA Yield CheckTemp Is Temperature in 187-215°C range? Start->CheckTemp CheckCatalyst Is Catalyst Conc. & Ratio Correct? CheckTemp->CheckCatalyst Yes AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckPurity Is 2,6-DMN Feedstock High Purity? CheckCatalyst->CheckPurity Yes AdjustCatalyst Optimize Catalyst Loading CheckCatalyst->AdjustCatalyst No PurifyDMN Purify Starting Material CheckPurity->PurifyDMN No End Yield Improved CheckPurity->End Yes AdjustTemp->CheckTemp AdjustCatalyst->CheckCatalyst PurifyDMN->CheckPurity

Caption: Troubleshooting workflow for addressing low yields in 2,6-NDA synthesis.

Parameter_Relationships cluster_params Controllable Parameters cluster_outcomes Observed Issues Temp Reaction Temperature LowYield Low Yield Temp->LowYield Too High or Low HighFNA High FNA Impurity Temp->HighFNA Too Low HighTMLA High TMLA Impurity Temp->HighTMLA Too High Discoloration Discoloration Temp->Discoloration Too High Catalyst Catalyst Concentration Catalyst->LowYield Too Low Purity Reactant Purity Purity->LowYield Low Purity->Discoloration Low

Caption: Relationship between key parameters and common synthesis issues.

References

Side reactions and by-products in 2,6-dimethylnaphthalene oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN) to 2,6-naphthalenedicarboxylic acid (2,6-NDA).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the oxidation of 2,6-dimethylnaphthalene (2,6-DMN) to this compound (2,6-NDA)?

The oxidation of 2,6-DMN to 2,6-NDA is a liquid-phase catalytic reaction that proceeds through a series of intermediate steps. The two methyl groups on the naphthalene (B1677914) ring are sequentially oxidized to carboxylic acid groups. The generally accepted pathway involves the formation of 6-methyl-2-naphthaldehyde (B8781918) (2,6-MND), followed by 6-methyl-2-naphthalenecarboxylic acid (2,6-MNA), then 6-formyl-2-naphthoic acid (2,6-FNA), and finally this compound (2,6-NDA). This process is typically catalyzed by a Co/Mn/Br system in an acetic acid solvent.[1][2]

Q2: What are the common side reactions and by-products observed during the oxidation of 2,6-DMN?

Several side reactions can occur, leading to the formation of various by-products. The most common by-products include intermediates from the main reaction pathway that have not fully oxidized, such as 6-methyl-2-naphthalenecarboxylic acid (2,6-MNA) and 6-formyl-2-naphthoic acid (2,6-FNA). Other significant by-products can include trimellitic acid (TMA), formed from the oxidative degradation of the naphthalene ring, and 2-naphthoic acid (NA).[2] The formation of these by-products is influenced by reaction conditions such as temperature, pressure, and catalyst composition.

Q3: What are the typical catalysts and reaction conditions used for 2,6-DMN oxidation?

The most common catalytic system for the liquid-phase oxidation of 2,6-DMN is a combination of cobalt and manganese salts (e.g., acetates) with a bromine source (e.g., hydrobromic acid or sodium bromide) in an acetic acid solvent.[1][3] Typical reaction temperatures range from 180 to 220°C under pressures of 15 to 30 atm of air or oxygen. The specific ratios of the catalyst components and the concentration of the substrate are critical parameters that affect the reaction rate and selectivity.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of 2,6-NDA Incomplete reaction.- Increase reaction time. - Increase reaction temperature within the optimal range (e.g., up to 210°C).[1] - Ensure adequate oxygen/air supply and pressure.
Catalyst deactivation or incorrect composition.- Verify the correct ratio of Co:Mn:Br in the catalyst system. - Use fresh catalyst and ensure proper dissolution in the acetic acid solvent.
Sub-optimal substrate concentration.- An inhibitory effect of the naphthalene nucleus at high concentrations has been suggested; consider optimizing the initial 2,6-DMN concentration.[2]
High Levels of 2,6-MNA and 2,6-FNA Insufficient oxidation.- Increase reaction time to allow for complete conversion of intermediates. - Increase the oxygen partial pressure. - Optimize the catalyst concentration, as higher concentrations can accelerate all reaction steps.[2]
High Levels of Trimellitic Acid (TMA) Over-oxidation and ring cleavage.- Reduce the reaction temperature. High temperatures can promote the degradation of the naphthalene ring. - Optimize the reaction time to avoid prolonged exposure of the product to harsh oxidative conditions.
Formation of Colored Impurities Degradation of solvent or substrate.- Ensure the purity of the acetic acid solvent. - High reaction temperatures can lead to the formation of colored by-products. Consider lowering the temperature if product purity is a major concern.
Poor Reproducibility Inconsistent reaction conditions.- Carefully control all reaction parameters, including temperature, pressure, stirring rate, and the addition of reactants and catalysts. - Ensure the reactor is properly sealed to maintain pressure.

Quantitative Data on By-Product Formation

The following table summarizes the typical distribution of products and by-products under different reaction conditions. Please note that these values are illustrative and can vary based on the specific experimental setup.

Condition 2,6-NDA Yield (%) 2,6-MNA (%) 2,6-FNA (%) TMA (%) Reference
Standard (200°C, 20 atm, Co/Mn/Br)85-905-101-3<1[2]
High Temperature (220°C)80-853-5<12-5[2]
Low Catalyst Concentration70-7515-205-8<1[2]
High Substrate Concentration80-888-152-5<1[2]

Experimental Protocols

General Procedure for the Liquid-Phase Oxidation of 2,6-Dimethylnaphthalene

  • Reactor Setup: The reaction is typically carried out in a high-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Reactant and Catalyst Charging: Charge the autoclave with 2,6-dimethylnaphthalene, acetic acid (solvent), and the catalyst components (cobalt acetate, manganese acetate, and a bromine source) in the desired molar ratios.

  • Reaction: Seal the reactor and pressurize it with air or oxygen to the desired pressure (e.g., 20-30 atm). Heat the reactor to the target temperature (e.g., 180-210°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by High-Performance Liquid Chromatography (HPLC) to determine the concentration of 2,6-DMN, intermediates, and the final product.

  • Product Isolation: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure. The crude 2,6-NDA will precipitate out of the acetic acid solution.

  • Purification: Filter the crude product and wash it with fresh acetic acid and then with water to remove residual catalyst and solvent. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid or by conversion to the dimethyl ester followed by hydrolysis.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions & By-products DMN 2,6-Dimethylnaphthalene (2,6-DMN) MND 6-Methyl-2-naphthaldehyde (2,6-MND) DMN->MND NA 2-Naphthoic Acid (NA) DMN->NA Incomplete Oxidation & Decarboxylation MNA 6-Methyl-2-naphthalenecarboxylic acid (2,6-MNA) MND->MNA FNA 6-Formyl-2-naphthoic acid (2,6-FNA) MNA->FNA NDA This compound (2,6-NDA) FNA->NDA TMA Trimellitic Acid (TMA) NDA->TMA Over-oxidation

Caption: Reaction pathway for the oxidation of 2,6-DMN to 2,6-NDA and major side reactions.

Troubleshooting_Workflow cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities start Experiment Complete check_yield Low Yield of 2,6-NDA? start->check_yield check_purity High Impurity Levels? check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes check_intermediates High 2,6-MNA/FNA? check_purity->check_intermediates Yes end_ok Process Optimized check_purity->end_ok No catalyst_issue Catalyst Issue? incomplete_rxn->catalyst_issue No increase_time_temp Increase Reaction Time/ Temperature incomplete_rxn->increase_time_temp Yes catalyst_issue->check_purity No check_catalyst Verify Catalyst Composition/ Freshness catalyst_issue->check_catalyst Yes increase_time_temp->start check_catalyst->start check_tma High TMA? check_intermediates->check_tma No increase_oxidation Increase O2 Pressure/ Reaction Time check_intermediates->increase_oxidation Yes decrease_temp Decrease Reaction Temperature check_tma->decrease_temp Yes check_tma->end_ok No increase_oxidation->start decrease_temp->start

Caption: A logical workflow for troubleshooting common issues in 2,6-DMN oxidation experiments.

References

Technical Support Center: 2,6-Naphthalenedicarboxylic Acid (2,6-NDA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address challenges, particularly low selectivity, encountered during the synthesis of 2,6-Naphthalenedicarboxylic Acid (2,6-NDA).

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing 2,6-NDA? A1: The most prevalent method is the liquid-phase catalytic oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN).[1][2] This process typically uses a heavy metal catalyst system, such as cobalt (Co) and manganese (Mn), with a bromine (Br) component in an aliphatic monocarboxylic acid solvent, like acetic acid.[3][4][5]

Q2: Why is achieving high selectivity a primary challenge in 2,6-NDA synthesis? A2: Low selectivity is a significant drawback in the catalytic oxidation of alkylnaphthalenes.[6][7] The reaction can produce a mixture of isomers and oxidation byproducts due to the multiple reactive sites on the naphthalene (B1677914) ring system and the stepwise oxidation of the methyl groups.[3] Controlling the reaction conditions to favor the formation of the 2,6-isomer over others and preventing over-oxidation or side reactions is critical and complex.[3][6]

Q3: What are the main byproducts that lower the selectivity and yield of 2,6-NDA? A3: Key byproducts include other naphthalenedicarboxylic acid isomers, 2-formyl-6-naphthoic acid (FNA), which is an intermediate of the oxidation, and trimellitic acid (TMA), which results from the degradation of the naphthalene ring.[2][3] The presence of these impurities complicates the purification process and reduces the overall yield of high-purity 2,6-NDA.[3]

Q4: What is the function of the Co-Mn-Br catalyst system in the oxidation process? A4: The Co-Mn-Br system is a classic catalyst for the oxidation of methyl-aromatic compounds. Cobalt and manganese act as primary oxidation catalysts, cycling between their higher and lower oxidation states to facilitate the transfer of electrons. Bromine acts as a promoter, generating radical species that initiate the oxidation of the methyl groups on the 2,6-DMN molecule.[3][5]

Troubleshooting Guide

Problem: My reaction results in a low yield of 2,6-NDA and a high concentration of the intermediate, 2-formyl-6-naphthoic acid (FNA).

  • Potential Cause: The reaction temperature may be too low, or the reaction time may be insufficient for the complete oxidation of the intermediate formyl group to a carboxylic acid. Oxidation temperatures below 187°C (370°F) are known to increase the level of FNA.[2][3]

  • Suggested Solution:

    • Increase the reaction temperature to the optimal range of 193-212°C (380-415°F).[2][3]

    • Extend the reaction time and monitor the disappearance of the FNA intermediate using an appropriate analytical technique, such as HPLC.

    • Ensure an adequate supply of the oxygen source (e.g., air) is maintained throughout the reaction.[3]

Problem: The final product contains a significant amount of trimellitic acid (TMA).

  • Potential Cause: The reaction temperature is likely too high, causing degradation of the naphthalene ring system. Temperatures exceeding 215°C (420°F) can lead to the formation of excessive amounts of TMA.[2][3]

  • Suggested Solution:

    • Carefully control the reaction temperature, ensuring it does not exceed the recommended maximum of 215°C (420°F).[3]

    • Optimize the residence time in the reactor to avoid prolonged exposure of the product to harsh oxidative conditions.[3]

Problem: The product is highly colored (e.g., brown or black), indicating impurities.

  • Potential Cause: High reaction temperatures can lead to the formation of colored, "carbido-like" byproducts.[3] Insufficient purity of the starting 2,6-DMN can also introduce color.

  • Suggested Solution:

    • Strictly maintain the reaction temperature within the optimal window of 187-215°C (370-420°F).[3]

    • Ensure the purity of the 2,6-DMN starting material. If necessary, purify the 2,6-DMN via crystallization or distillation before use.[8]

    • Employ a post-synthesis purification step, such as recrystallization of the crude 2,6-NDA from a suitable solvent or high-temperature hydrogenation, to remove colored impurities.[4][8]

Problem: The reaction selectivity is poor, with a mixture of different naphthalenedicarboxylic acid isomers.

  • Potential Cause: The purity of the 2,6-dimethylnaphthalene (2,6-DMN) starting material is critical. If the starting material contains other dimethylnaphthalene isomers (e.g., 2,7-DMN, 1,5-DMN), these will also be oxidized, leading to a mixture of NDA isomers.[9][10]

  • Suggested Solution:

    • Analyze the purity of the 2,6-DMN feedstock using gas chromatography (GC) or another suitable method.

    • If the feedstock is impure, it must be purified. Methods for separating 2,6-DMN from other isomers include selective crystallization and adsorption.[1][8]

Data Presentation

Table 1: Effect of Reaction Parameters on 2,6-NDA Synthesis via 2,6-DMN Oxidation

ParameterConditionEffect on 2,6-NDA YieldEffect on ImpuritiesReference(s)
Temperature < 187°C (370°F)ReducedIncreased 2-formyl-6-naphthoic acid (FNA)[2][3]
193-212°C (380-415°F)OptimalLow levels of FNA and TMA[2][3]
> 215°C (420°F)ReducedIncreased trimellitic acid (TMA)[2][3]
Catalyst Ratio (Mn:Co) 0.3:1 to 5:1 (atom ratio)HighEffective at optimized levels[3]
Catalyst Ratio (Co:Mn) ≥ 1:1 (atom ratio)HighAllows for lower total catalyst concentration[2]
Solvent Ratio (Acetic Acid:2,6-DMN) 2:1 to 12:1 (weight ratio)HighLower ratios (3:1 to 6:1) increase reactor throughput[2][3]
Bromine Ratio (Br:(Co+Mn)) 0.3:1 to 0.8:1 (atom ratio)HighEssential for reaction initiation[3]

Experimental Protocols

Protocol: Lab-Scale Liquid-Phase Oxidation of 2,6-DMN

This protocol describes a representative continuous liquid-phase oxidation for producing 2,6-NDA.

Materials:

  • 2,6-Dimethylnaphthalene (2,6-DMN), high purity (>99%)

  • Acetic acid (glacial)

  • Cobalt(II) acetate (B1210297) tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Hydrogen bromide (or an equivalent bromine source)

  • Pressurized air or molecular oxygen source

  • Nitrogen gas

Equipment:

  • High-pressure stirred autoclave reactor (e.g., Parr reactor) equipped with a gas inlet, liquid feed inlet, product outlet, stirrer, and temperature/pressure controls.

  • Feed pumps for delivering the 2,6-DMN/solvent slurry and catalyst solution.

  • Product collection vessel.

  • Filtration apparatus (e.g., Büchner funnel).

  • Drying oven.

Procedure:

  • Catalyst and Feed Preparation:

    • Prepare a catalyst solution by dissolving cobalt acetate, manganese acetate, and the bromine source in acetic acid to achieve the desired atomic ratios (e.g., Mn:Co of 0.3:1 to 5:1, Br:(Co+Mn) of 0.3:1 to 0.8:1).[3]

    • Prepare a feed slurry by mixing 2,6-DMN with acetic acid at a specified weight ratio (e.g., 3:1 to 6:1 solvent to 2,6-DMN).[3]

  • Reactor Setup and Startup:

    • Charge the autoclave with an initial volume of the catalyst solution in acetic acid.

    • Seal the reactor and purge with nitrogen gas.

    • Begin stirring and heat the reactor contents to the target temperature, typically between 193-212°C (380-415°F).[3]

    • Pressurize the reactor with air to a pressure sufficient to maintain the acetic acid in the liquid phase.

  • Continuous Reaction:

    • Once the reactor reaches steady-state temperature and pressure, begin continuously pumping the 2,6-DMN slurry and the catalyst solution into the reactor at controlled rates.

    • Simultaneously, continuously withdraw the reaction product mixture from the reactor to maintain a constant liquid level.

  • Product Isolation and Purification:

    • Cool the collected product slurry. The 2,6-NDA product will precipitate out of the acetic acid mother liquor.

    • Separate the solid 2,6-NDA product from the mother liquor via filtration.

    • Wash the collected solid with fresh acetic acid and then with water to remove residual catalyst and solvent.

    • Dry the purified 2,6-NDA product in an oven.

    • Further purification can be achieved by recrystallization or hydrogenation if required.[4]

Visualizations

Synthesis_Pathway DMN 2,6-Dimethylnaphthalene (2,6-DMN) Intermediate 2-Formyl-6-naphthoic acid (FNA) DMN->Intermediate Step 1 Oxidation NDA This compound (2,6-NDA) Intermediate->NDA Step 2 Oxidation Byproduct Trimellitic Acid (TMA) NDA->Byproduct Over-oxidation (High Temp) Catalyst Co/Mn/Br O₂, Acetic Acid Catalyst->DMN Catalyst->Intermediate Catalyst->NDA

Caption: Oxidation pathway of 2,6-DMN to 2,6-NDA showing key intermediate and byproduct.

Troubleshooting_Workflow Start Low Selectivity or Yield Observed CheckByproduct Identify Major Impurity (e.g., via HPLC, GC-MS) Start->CheckByproduct IsFNA High 2-Formyl-6-naphthoic Acid (FNA)? CheckByproduct->IsFNA IsTMA High Trimellitic Acid (TMA)? CheckByproduct->IsTMA IsIsomers Other NDA Isomers Present? CheckByproduct->IsIsomers SolveFNA Action: • Increase Temperature to 193-212°C • Increase Reaction Time IsFNA->SolveFNA Yes SolveTMA Action: • Decrease Temperature (< 215°C) • Reduce Residence Time IsTMA->SolveTMA Yes SolveIsomers Action: • Verify Purity of 2,6-DMN Feedstock • Purify Starting Material IsIsomers->SolveIsomers Yes

Caption: Troubleshooting workflow for diagnosing and resolving low selectivity in 2,6-NDA synthesis.

References

Technical Support Center: Industrial Production of 2,6-Naphthalenedicarboxylic Acid (NDC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial production of 2,6-Naphthalenedicarboxylic acid (NDC).

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method for producing this compound is the liquid-phase air oxidation of 2,6-dimethylnaphthalene (B47086) (DMN).[1][2][3] This process typically utilizes a heavy metal catalyst system, most commonly a combination of cobalt (Co), manganese (Mn), and bromine (Br) components in an acetic acid solvent.[1][2]

Q2: Why is purification of 2,6-NDC so challenging on an industrial scale?

A2: The primary challenge in purifying 2,6-NDC is its very low solubility in most common organic solvents and water.[1] This high insolubility makes traditional purification techniques like recrystallization difficult and often requires large volumes of solvents at high temperatures.[1][4]

Q3: What are the major impurities and byproducts formed during the oxidation of 2,6-dimethylnaphthalene?

A3: During the liquid-phase oxidation of 2,6-DMN, several side products can form, complicating the purification process. The most common impurities include:

  • Trimellitic acid (TMLA): Results from the oxidation of one of the naphthalene (B1677914) rings.[1]

  • 2-Formyl-6-naphthoic acid (FNA): An intermediate product resulting from the incomplete oxidation of a methyl group.[1]

  • Bromo naphthalenedicarboxylic acid (BrNDA): Formed due to the bromination of the naphthalene ring by the catalyst system.[1]

Q4: Can 2,6-NDC be purified by distillation?

A4: No, direct distillation of 2,6-NDC is not feasible for purification because it has a very high melting point (greater than 300°C) and decomposes at elevated temperatures.[5]

Troubleshooting Guides

Problem 1: Low Yield of 2,6-NDC

Symptoms: The final isolated yield of 2,6-NDC is consistently below expectations.

Potential Causes & Solutions:

Potential CauseRecommended Action
Incomplete Oxidation Increase reaction time to ensure both methyl groups on the 2,6-DMN are fully oxidized. Monitor the reaction for the disappearance of intermediates like 2-formyl-6-naphthoic acid (FNA).[4]
Suboptimal Reaction Temperature Maintain the reaction temperature within the optimal range of 187-215°C (370-420°F).[1] Temperatures below this range can decrease the reaction rate, while higher temperatures can lead to the formation of undesirable byproducts like trimellitic acid, reducing the yield of the desired product.[1]
Incorrect Catalyst Composition Ensure the proper ratio of cobalt, manganese, and bromine catalyst components. The atomic ratio of manganese to cobalt should be between 5:1 and 0.3:1.[1]
Impure Starting Material Using a higher purity 2,6-dimethylnaphthalene feedstock can lead to a higher yield of 2,6-NDC and fewer impurities.[1]
Problem 2: High Levels of Impurities in the Final Product

Symptoms: Analytical tests (e.g., HPLC) show significant levels of TMLA, FNA, or BrNDA in the purified 2,6-NDC.

Potential Causes & Solutions:

Potential CauseRecommended Action
Excessive Reaction Temperature Operating at temperatures above 215°C (420°F) can promote the formation of trimellitic acid.[1] Carefully control the reaction temperature.
Insufficient Reaction Time or Oxygen Supply Incomplete oxidation leads to higher levels of 2-formyl-6-naphthoic acid. Ensure an adequate supply of molecular oxygen (e.g., air) and sufficient reaction time.
High Bromine Concentration An excessively high bromine to metal catalyst ratio can lead to increased formation of bromo naphthalenedicarboxylic acid. The atomic ratio of bromine to the total of cobalt and manganese should be maintained between 0.3:1 and 0.8:1.[1]
Inefficient Purification Due to its low solubility, separating 2,6-NDC from the mother liquor containing dissolved impurities is critical. Partitioning the solid product from the liquid phase at an elevated temperature (at least 65°C / 150°F) can improve purity.[6] Consider washing the filtered product with a suitable solvent like water or acetic acid.[6]
Problem 3: Poor Filterability and Small Particle Size of 2,6-NDC

Symptoms: The 2,6-NDC product consists of very fine particles, leading to slow filtration rates and difficulties in handling the solid.

Potential Causes & Solutions:

Potential CauseRecommended Action
Precipitation Conditions Rapid precipitation from a solution can lead to the formation of small particles.
Alternative Purification Method Consider a process of hydrolyzing a dialkyl-2,6-naphthalenedicarboxylate with water at a high temperature (at least 232°C / 450°F). This method can produce 2,6-NDC with a larger average particle size of at least 100 microns, which improves handling and filtration.[6]

Experimental Protocols

Liquid-Phase Oxidation of 2,6-Dimethylnaphthalene

This protocol is a generalized procedure based on common industrial practices.

Materials:

  • 2,6-Dimethylnaphthalene (2,6-DMN)

  • Acetic acid (solvent)

  • Cobalt (II) acetate (B1210297) tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Sodium bromide or hydrobromic acid

  • Compressed air or molecular oxygen

Procedure:

  • Reactor Charging: In a high-pressure reactor, charge the 2,6-dimethylnaphthalene, acetic acid, and the catalyst components (cobalt, manganese, and bromine salts). The weight ratio of acetic acid to 2,6-DMN is typically in the range of 2:1 to 12:1.[1]

  • Reaction Conditions: Seal the reactor and heat the mixture to the reaction temperature, typically between 187°C and 215°C (370°F to 420°F), while stirring.[1]

  • Oxidation: Introduce a source of molecular oxygen (e.g., compressed air) into the reactor. Maintain the pressure sufficient to keep a portion of the acetic acid in the liquid phase.[1]

  • Reaction Monitoring: The reaction is exothermic. Monitor the temperature and pressure throughout the process. The reaction is typically run for a sufficient time to ensure complete oxidation of the methyl groups.

  • Product Recovery: After the reaction is complete, cool the reactor. The this compound product will precipitate out of the solution as a solid.

  • Separation: Separate the solid 2,6-NDC from the mother liquor (containing dissolved catalyst and impurities) via filtration or centrifugation.[1]

  • Washing and Drying: Wash the collected solid with a suitable solvent (e.g., hot water or acetic acid) to remove residual impurities. Dry the final product.

Purification via Hydrolysis of Dimethyl-2,6-naphthalenedicarboxylate

This method can be used to produce high-purity 2,6-NDC with a larger particle size.

Materials:

  • Dimethyl-2,6-naphthalenedicarboxylate (DM-2,6-NDC)

  • Deionized water

Procedure:

  • Hydrolysis: In a high-temperature, high-pressure reactor, combine the DM-2,6-NDC with water. The amount of water should be sufficient to dissolve at least 10% of the resulting 2,6-NDC at the reaction temperature.[6]

  • Reaction Conditions: Heat the mixture to a temperature of at least 232°C (450°F) under liquid phase conditions.[6] This will hydrolyze the ester groups to carboxylic acids.

  • Crystallization: Slowly cool the reaction mixture to crystallize the this compound. This controlled cooling promotes the formation of larger particles.

  • Recovery: Separate the crystalline 2,6-NDC from the water by filtration, preferably at an elevated temperature (e.g., above 93°C / 200°F) to maintain the purity of the product.[6]

  • Drying: Dry the purified 2,6-NDC.

Data Presentation

Table 1: Influence of Reaction Temperature on Impurity Formation in 2,6-DMN Oxidation

TemperatureEffect on Trimellitic Acid (TMLA) FormationEffect on 2-Formyl-6-naphthoic Acid (FNA) Formation
Below 187°C (370°F)-Increased levels[1]
187-215°C (370-420°F)Optimal RangeOptimal Range
Above 215°C (420°F)Excessive formation[1]-

Table 2: Catalyst Ratios for Liquid-Phase Oxidation of 2,6-DMN

Catalyst Component RatioRecommended RangeConsequence of Deviation
Mn:Co (atom ratio) 5:1 to 0.3:1[1]Ratios outside this range can impact catalyst activity and product purity.
Br:(Co+Mn) (atom ratio) 0.3:1 to 0.8:1[1]Ratios above 0.8:1 can lead to the formation of excessive brominated byproducts.[1]

Visualizations

Oxidation_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions DMN 2,6-Dimethylnaphthalene (2,6-DMN) Intermediate 2-Formyl-6-naphthoic acid (FNA) DMN->Intermediate Partial Oxidation TMLA Trimellitic Acid (TMLA) DMN->TMLA Ring Oxidation NDC 2,6-Naphthalenedicarboxylic acid (2,6-NDC) Intermediate->NDC Full Oxidation BrNDA Bromo Naphthalenedicarboxylic Acid (BrNDA) NDC->BrNDA Bromination

Caption: Oxidation pathway of 2,6-DMN to 2,6-NDC and major side reactions.

Troubleshooting_Logic Start Problem Identified LowYield Low Yield of 2,6-NDC Start->LowYield HighImpurities High Impurity Levels Start->HighImpurities PoorFilterability Poor Filterability Start->PoorFilterability CheckOxidation Check for Incomplete Oxidation (FNA) LowYield->CheckOxidation CheckTemp2 Check Reaction Temperature HighImpurities->CheckTemp2 ConsiderHydrolysis Consider Alternative Purification PoorFilterability->ConsiderHydrolysis IncreaseTime Increase Reaction Time & O2 Supply CheckOxidation->IncreaseTime Yes CheckTemp Check Reaction Temperature CheckOxidation->CheckTemp No AdjustTemp Adjust Temperature to 187-215°C CheckTemp->AdjustTemp Out of Range CheckCatalyst Verify Catalyst Ratios CheckTemp->CheckCatalyst In Range AdjustCatalyst Correct Catalyst Composition CheckCatalyst->AdjustCatalyst Incorrect AdjustTemp2 Lower Temperature if >215°C (TMLA) CheckTemp2->AdjustTemp2 Too High CheckBr Check Bromine Concentration CheckTemp2->CheckBr OK AdjustBr Reduce Bromine (BrNDA) CheckBr->AdjustBr Too High CheckPurification Review Purification Process CheckBr->CheckPurification OK ImprovePurification Improve Solid-Liquid Separation/Washing CheckPurification->ImprovePurification Inefficient ImplementHydrolysis Implement Hydrolysis of DM-2,6-NDC ConsiderHydrolysis->ImplementHydrolysis Feasible

Caption: Troubleshooting workflow for common issues in 2,6-NDC production.

References

Optimizing reaction conditions for cobalt-manganese-bromine catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cobalt-manganese-bromine (Co-Mn-Br) catalyst systems in oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of each component in the Co-Mn-Br catalyst system?

A1: In this ternary catalyst system, cobalt and manganese are the primary catalytic species, while bromine acts as a promoter. Cobalt is generally considered the main catalyst, responsible for initiating the radical chain reaction. Manganese plays a synergistic role, often enhancing the catalytic activity of cobalt and influencing the reaction selectivity.[1][2] The bromide component, typically from a source like HBr or a metal bromide, facilitates the regeneration of the active catalyst species and promotes the oxidation of the substrate.

Q2: What is the common solvent used for Co-Mn-Br catalyzed oxidations, and why is it chosen?

A2: Acetic acid is the most common solvent for these reactions, particularly in industrial processes like the production of terephthalic acid (PTA).[3] It is a good solvent for the reactants, catalysts, and intermediate products. Additionally, the water content in the acetic acid solvent is a crucial parameter that can significantly impact catalyst activity and product yield.[4]

Q3: Can other metals be added to the Co-Mn-Br system?

A3: Yes, the addition of a fourth metal component is a known strategy to modify the catalyst's performance. For instance, zirconium (Zr) has been shown to enhance activity at lower temperatures.[5][6] Copper (Cu) has also been investigated as a co-catalyst to reduce the overall catalyst dosage without sacrificing activity.[6]

Q4: What are the typical temperature and pressure ranges for these reactions?

A4: Reaction conditions can vary significantly depending on the substrate and desired product. For the oxidation of p-xylene (B151628) to terephthalic acid, industrial processes operate at temperatures between 175 and 225 °C and pressures of 15–30 bar.[3] However, for more sensitive substrates like 5-hydroxymethylfurfural (B1680220) (HMF), lower temperatures (e.g., 120-180 °C) are often used to minimize side reactions and substrate burning.[5][7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments using Co-Mn-Br catalysts. The following table summarizes these problems, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s) Key Parameters to Monitor
Low Conversion/Yield - Inactive catalyst species- Incorrect catalyst ratio (Co:Mn:Br)- Suboptimal temperature or pressure- Insufficient oxygen supply- Improper solvent composition (e.g., water content)- Ensure proper catalyst preparation and handling.- Optimize the molar ratio of Co, Mn, and Br. A common starting point is a Co:Mn ratio of around 5:1 to 1:1.[6]- Systematically vary the reaction temperature and pressure.[3][8]- Ensure adequate mixing and sparging of the oxygen-containing gas.[9]- Adjust the water content in the acetic acid solvent, typically in the range of 5-15 wt%.[4][5]- Temperature- Pressure- Catalyst concentration and ratios- Oxygen partial pressure- Water content in solvent
Poor Selectivity/Byproduct Formation - Reaction temperature is too high, leading to over-oxidation or "burning."- Incorrect catalyst ratios favoring side reactions.- Long reaction times.- Lower the reaction temperature.[5]- Optimize the Co/Mn/Br ratios. For some substrates, a higher Mn concentration can improve selectivity.- Monitor the reaction progress and stop it once the desired conversion is reached.- Temperature- Catalyst ratios- Reaction time- Product and byproduct analysis (e.g., via HPLC)
Catalyst Deactivation - Poisoning: Impurities in the feed (e.g., sulfur compounds) can irreversibly bind to the active sites.[10][11][12]- Sintering: High temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[10][11]- Precipitation: Changes in the reaction medium (e.g., solvent composition, pH) can lead to the precipitation of active catalyst species.- Purify the reactants and solvent to remove potential poisons.- Operate at the lowest effective temperature to minimize sintering.- Ensure the catalyst remains dissolved throughout the reaction. The solvent composition is critical for maintaining catalyst solubility.[4]- Reactant and solvent purity- Reaction temperature- Visual inspection for precipitates
Color Formation in Product - Formation of colored byproducts due to over-oxidation.- Precipitation of manganese species, which can lead to a black or brown coloration.- Adjusting the catalyst composition, such as increasing the cobalt to manganese ratio, can sometimes mitigate this issue.[5]- Optimize reaction conditions (temperature, time) to minimize byproduct formation.- Product appearance- Catalyst ratios- Reaction conditions
Experimental Protocols
General Protocol for the Aerobic Oxidation of an Aromatic Substrate

This protocol provides a general methodology for a batch oxidation reaction using a Co-Mn-Br catalyst system. Caution: These reactions are often conducted at elevated temperatures and pressures and involve flammable solvents. Appropriate safety precautions must be taken.

  • Catalyst Preparation:

    • Prepare a stock solution of the Co-Mn-Br catalyst in glacial acetic acid. The catalyst sources can be acetates or bromides of cobalt and manganese (e.g., Co(OAc)₂, Mn(OAc)₂, CoBr₂, MnBr₂), along with a bromine source like HBr.[13][14]

    • The desired molar ratios of Co:Mn:Br should be carefully calculated. A typical starting point could be a Co:Mn ratio of 1:1 to 10:1 and a Br:(Co+Mn) molar ratio of 0.5 to 2.0.[15]

  • Reaction Setup:

    • Charge a high-pressure reactor (e.g., a Parr autoclave) equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controllers with the aromatic substrate and the acetic acid solvent.

    • Add the prepared catalyst solution to the reactor.

    • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air.

  • Reaction Execution:

    • Pressurize the reactor with air or a mixture of oxygen and an inert gas to the desired pressure (e.g., 15-30 bar).[3]

    • Begin stirring and heat the reactor to the target reaction temperature (e.g., 150-200 °C).[3]

    • Maintain a constant flow of the oxygen-containing gas to ensure a sufficient supply of the oxidant. The off-gas oxygen concentration should be monitored and typically maintained between 2-9 vol%.[9][15]

    • Take liquid samples periodically through the sampling port to monitor the reaction progress by techniques like HPLC or GC.

  • Product Work-up and Analysis:

    • After the desired reaction time or conversion is achieved, cool the reactor to room temperature and carefully vent the pressure.

    • The product, which may precipitate upon cooling, can be isolated by filtration.

    • Wash the solid product with fresh solvent (acetic acid or water) to remove residual catalyst and impurities.

    • Dry the product under vacuum.

    • Analyze the product for purity and yield using appropriate analytical techniques (e.g., HPLC, NMR, and mass spectrometry).

Visualizations

TroubleshootingWorkflow Start Experiment Start Problem Identify Issue: Low Yield, Poor Selectivity, etc. Start->Problem CheckParams Review Key Parameters: Temp, Pressure, Ratios, Time Problem->CheckParams Initial Investigation AdjustTemp Adjust Temperature CheckParams->AdjustTemp AdjustRatio Optimize Catalyst Ratios (Co:Mn:Br) CheckParams->AdjustRatio AdjustSolvent Modify Solvent Composition (e.g., Water Content) CheckParams->AdjustSolvent CheckPurity Verify Reactant/Solvent Purity CheckParams->CheckPurity ReRun Re-run Experiment AdjustTemp->ReRun AdjustRatio->ReRun AdjustSolvent->ReRun CheckPurity->ReRun ReRun->Problem Issue Persists Success Problem Solved ReRun->Success Issue Resolved

Caption: A logical workflow for troubleshooting common experimental issues.

ReactionPathway cluster_catalyst Catalyst Cycle cluster_substrate Substrate Oxidation Co_III Co(III) Co_II Co(II) Co_III->Co_II Reduction Substrate R-CH3 Co_III->Substrate Initiation Co_II->Co_III Oxidation Mn_III Mn(III) Mn_II Mn(II) Mn_III->Mn_II Reduction Mn_II->Mn_III Oxidation Br_radical Br• Br_radical->Substrate HBr HBr HBr->Br_radical Activation Substrate_Radical R-CH2• Substrate->Substrate_Radical Peroxy_Radical R-CH2OO• Substrate_Radical->Peroxy_Radical + O2 Aldehyde R-CHO Peroxy_Radical->Aldehyde Carboxylic_Acid R-COOH Aldehyde->Carboxylic_Acid Further Oxidation

References

How to reduce trimellitic acid formation during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trimellitic acid. The information provided is designed to help overcome common challenges and optimize reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of trimellitic acid, particularly through the common route of pseudocumene oxidation.

Question 1: Why is the yield of my trimellitic acid synthesis unexpectedly low?

Answer:

Low yields of trimellitic acid can stem from several factors related to reaction conditions and catalyst performance. Incomplete oxidation of the pseudocumene starting material is a primary cause. This can be due to:

  • Suboptimal Catalyst Composition: The catalyst system, typically a combination of cobalt, manganese, and bromine salts, is crucial for efficient oxidation. The absence or incorrect ratio of these components can significantly hinder the reaction rate and completeness. The addition of a titanium co-catalyst has been shown to improve yields.

  • Insufficient Reaction Time or Temperature: The oxidation of all three methyl groups of pseudocumene to carboxylic acids requires sufficient time and energy. Typical reaction temperatures range from 140°C to 240°C, with pressures between 5 and 30 bar.[1][2] If the temperature is too low or the reaction time is too short, intermediate products such as dicarboxylic acids will be the major components of the product mixture.

  • Catalyst Deactivation: High concentrations of trimellitic acid can lead to the precipitation of the metal catalysts as their carboxylate salts, effectively removing them from the reaction medium and halting the oxidation process.[3]

To improve your yield, consider the following:

  • Optimize Catalyst Composition: Ensure the correct ratio of cobalt, manganese, and bromine. Consider the addition of titanium to the catalyst system to enhance selectivity and yield.

  • Adjust Reaction Conditions: Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by taking aliquots and analyzing for the disappearance of starting material and intermediates.

  • Staged Catalyst Addition: In some processes, adding the catalyst in portions throughout the reaction can help maintain its activity.

Question 2: My final trimellitic acid product is discolored (yellowish or tan). What is the cause and how can I prevent it?

Answer:

Discoloration of the final product is a common issue and is typically caused by the presence of impurities and oxidation byproducts.[4] These can include:

  • Incomplete Oxidation Products: Intermediates with aldehyde or ketone functionalities, such as formylphthalic acids, can contribute to color.

  • Byproducts from Feedstock Impurities: Commercial pseudocumene may contain other isomers like mesitylene, which upon oxidation, forms trimesic acid. Other aromatic impurities can also lead to colored byproducts.[5]

  • Thermal Degradation: High temperatures during the reaction or purification steps (like the dehydration to trimellitic anhydride) can cause some of the organic molecules to decompose into colored, tar-like substances.[4]

To mitigate discoloration:

  • Improve Reaction Selectivity: The use of a titanium co-catalyst has been shown to significantly reduce the formation of secondary products, leading to a purer, less colored trimellitic acid.[1][2]

  • Purify the Crude Product: The crude trimellitic acid can be purified before further use. This can be achieved by recrystallization or by converting it to the anhydride (B1165640), which is then purified by vacuum distillation.[4]

  • Control Temperature: Carefully control the temperature during both the oxidation reaction and any subsequent thermal processing to avoid degradation.

Question 3: I am observing the formation of significant amounts of phthalic acids in my product mixture. How can I minimize these impurities?

Answer:

The formation of phthalic acid isomers (isophthalic and terephthalic acid) is often a result of dealkylation and transalkylation side reactions that can occur under the oxidation conditions.[5] These reactions are more likely to happen when there is a high concentration of the starting material, pseudocumene, and a localized low concentration of oxygen.

To reduce the formation of phthalic acids:

  • Controlled Feed of Reactants: Instead of adding all the pseudocumene at the beginning of the reaction, a semi-continuous or staged addition can help maintain a lower, more controlled concentration of the starting material in the reactor.

  • Ensure Adequate Oxygen Supply: Maintain a sufficient flow of air or oxygen to the reaction mixture to avoid conditions of "oxygen starvation," which can promote side reactions. The oxygen concentration in the off-gas should be monitored and kept below explosive limits (typically < 8 vol%).[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for trimellitic acid?

A1: The most common industrial method for producing trimellitic acid is the liquid-phase air oxidation of pseudocumene (1,2,4-trimethylbenzene). This process is typically carried out in an acetic acid solvent and uses a multi-component catalyst system containing cobalt, manganese, and a source of bromine.[6]

Q2: What is the role of each component in the Co/Mn/Br catalyst system?

A2: In the liquid-phase oxidation of alkylaromatics, cobalt and manganese are the primary oxidation catalysts, cycling between their higher and lower oxidation states to facilitate the transfer of electrons. Bromine acts as a promoter, helping to generate radical species that initiate the oxidation of the methyl groups.

Q3: Why is titanium sometimes added to the catalyst system?

A3: The addition of titanium to the Co/Mn/Br catalyst system has been shown to increase the selectivity of the reaction towards trimellitic acid, resulting in a higher yield and a reduction in the formation of unwanted byproducts.[1][2] This leads to a purer final product.

Q4: How can I analyze the purity of my trimellitic acid sample?

A4: The purity of trimellitic acid can be determined using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For GC analysis, the carboxylic acid groups are typically derivatized to their more volatile ester forms before injection. HPLC can often be used to analyze the acid directly. These methods can separate trimellitic acid from its common impurities and intermediates.[7][8][9][10]

Data Presentation

The following tables summarize the impact of catalyst composition and reaction temperature on the yield and purity of trimellitic acid, based on trends reported in the literature.

Table 1: Effect of Catalyst Composition on Trimellitic Acid Yield

Catalyst SystemRelative Yield of Trimellitic AcidPurity of Crude ProductReference
Co/Mn/BrBaseGood[3]
Co/Mn/Br/ZrSlightly lower than Ti systemGood[1]
Co/Mn/Br/CeHighHigh[1]
Co/Mn/Br/TiHighestHighest[1][2]

Table 2: Influence of Reaction Temperature on Pseudocumene Oxidation

Temperature Range (°C)Reaction RateSelectivity for Trimellitic AcidRisk of Byproduct Formation
140 - 160SlowerHighLower
160 - 200ModerateGoodModerate
200 - 240FasterMay DecreaseHigher (risk of thermal degradation)

Experimental Protocols

Protocol 1: Synthesis of Trimellitic Acid by Catalytic Oxidation of Pseudocumene

  • Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety procedures. All work should be conducted in a well-ventilated fume hood.

  • Reactor Setup: A high-pressure reactor equipped with a stirrer, gas inlet, condenser, and temperature and pressure controls is charged with acetic acid as the solvent.

  • Catalyst Addition: The catalyst components (e.g., cobalt acetate, manganese acetate, ammonium (B1175870) bromide, and a titanium source) are added to the solvent.

  • Pressurization and Heating: The reactor is sealed, purged with nitrogen, and then pressurized with air or a mixture of oxygen and nitrogen. The mixture is heated to the desired reaction temperature (e.g., 180-210°C) with stirring.

  • Reactant Feed: Pseudocumene is fed into the reactor at a controlled rate. The air/oxygen flow is maintained to ensure a slight excess of oxygen.

  • Reaction Monitoring: The reaction is monitored by observing the oxygen uptake. The reaction is typically complete within 1-2 hours.

  • Cooling and Product Isolation: After the reaction is complete, the reactor is cooled to room temperature. The precipitated crude trimellitic acid is isolated by filtration, washed with fresh acetic acid, and then with water.

  • Drying: The product is dried in a vacuum oven.

Protocol 2: GC Analysis of Trimellitic Acid (after derivatization)

  • Derivatization (Esterification): A small, accurately weighed sample of the crude trimellitic acid is treated with a methylating agent (e.g., diazomethane (B1218177) or trimethylsilyldiazomethane) in a suitable solvent to convert the carboxylic acids to their methyl esters.

  • GC-FID/MS Setup: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. A capillary column suitable for the separation of aromatic esters (e.g., a 5% phenyl-methylpolysiloxane phase) is installed.

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.

  • Temperature Program: A suitable temperature program is used to separate the components. For example, an initial temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, held for 10 minutes.

  • Data Analysis: The resulting chromatogram is analyzed to identify and quantify the trimethyl ester of trimellitic acid and the esters of any impurities by comparing their retention times and mass spectra to those of known standards.

Mandatory Visualization

Below are diagrams illustrating key aspects of the trimellitic acid synthesis and analysis workflow.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Reactants Pseudocumene, Acetic Acid, Catalyst (Co/Mn/Br/Ti) Reactor High-Pressure Reactor (140-240°C, 5-30 bar) Reactants->Reactor Oxidation Liquid-Phase Air Oxidation Reactor->Oxidation Crude_Product Crude Trimellitic Acid (Solid Precipitate) Oxidation->Crude_Product Filtration Filtration & Washing Crude_Product->Filtration Drying Vacuum Drying Filtration->Drying Pure_TMLA Pure Trimellitic Acid Drying->Pure_TMLA Analysis QC Analysis (GC, HPLC) Pure_TMLA->Analysis

Caption: Experimental workflow for the synthesis and purification of trimellitic acid.

Troubleshooting_Logic Problem Problem Observed Low_Yield Low Yield Problem->Low_Yield Discoloration Product Discoloration Problem->Discoloration High_Impurities High Impurity Levels Problem->High_Impurities Incomplete_Ox Incomplete Oxidation? Low_Yield->Incomplete_Ox Catalyst_Issue Catalyst Deactivation? Low_Yield->Catalyst_Issue Side_Reactions Side Reactions? Discoloration->Side_Reactions Thermal_Deg Thermal Degradation? Discoloration->Thermal_Deg High_Impurities->Side_Reactions Cause Cause Optimize_Conditions Optimize Temp/Time Incomplete_Ox->Optimize_Conditions Optimize_Catalyst Adjust Catalyst Composition Catalyst_Issue->Optimize_Catalyst Side_Reactions->Optimize_Catalyst Control_Feed Control Reactant Feed Rate Side_Reactions->Control_Feed Thermal_Deg->Optimize_Conditions Lower Temp Purify_Product Purify Crude Product Thermal_Deg->Purify_Product Solution Solution

Caption: Logical troubleshooting flow for common issues in trimellitic acid synthesis.

References

Technical Support Center: Prevention of Coloration of 2,6-Naphthalenedicarboxylic Acid at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the coloration of 2,6-naphthalenedicarboxylic acid (NDA) during high-temperature experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound (NDA) is turning yellow/brown upon heating. What is causing this discoloration?

A1: The coloration of this compound at high temperatures is primarily due to thermo-oxidative degradation. This process involves chemical changes in the material initiated by heat and the presence of oxygen. Key contributing factors include:

  • Thermal Degradation of the NDA Molecule: At elevated temperatures, the NDA molecule itself can undergo degradation. Studies have shown that while NDA is stable up to 300°C for short durations, decarboxylation can occur at temperatures as high as 350°C. This degradation can lead to the formation of colored byproducts.

  • Presence of Impurities: Residual impurities from the synthesis process are a significant cause of coloration. These can include unreacted starting materials, by-products like trimellitic acid (TMLA), 2-formyl-6-naphthoic acid (FNA), and bromo-naphthalenedicarboxylic acid (BrNDA), as well as residual metal catalysts (e.g., cobalt, manganese).[1] These impurities can have lower thermal stability than NDA and act as catalysts for degradation reactions.

  • Oxidation: In the presence of oxygen, high temperatures can lead to the formation of chromophores (color-causing groups) on the naphthalene (B1677914) ring system. This is a common degradation pathway for many aromatic compounds.

Q2: At what temperature does coloration of NDA typically become a problem?

A2: The onset of significant coloration is dependent on the purity of the NDA, the duration of heating, and the atmosphere. However, some general guidelines are:

  • During the synthesis of NDA via oxidation of 2,6-dimethylnaphthalene, temperatures exceeding 170°C can lead to the formation of by-products and significant coloration.[1] Above 180°C, the formation of black "carbido-like" products has been reported.[1]

  • For purified NDA, it is generally stable for short periods at temperatures up to 300°C in an inert atmosphere. However, prolonged heating even below this temperature, especially in the presence of air, can initiate discoloration.

Q3: How can I prevent or minimize the coloration of my NDA during high-temperature applications like polymerization?

A3: Several strategies can be employed to mitigate the coloration of NDA at high temperatures:

  • Use of an Inert Atmosphere: Conducting your experiments under an inert atmosphere, such as nitrogen or argon, is one of the most effective ways to prevent thermo-oxidative degradation. By excluding oxygen, you can significantly reduce the formation of colored oxidation products.

  • Purification of NDA: If you suspect that your NDA contains impurities, purification prior to use can be beneficial. Standard purification techniques for NDA include recrystallization and treatment with activated carbon to remove colored impurities.

  • Addition of Thermal Stabilizers/Antioxidants: Incorporating thermal stabilizers or antioxidants into your reaction mixture is a common and effective method to prevent discoloration. These additives work by interrupting the degradation pathways.

Q4: What types of antioxidants are effective for preventing discoloration of NDA and its derivatives like polyethylene (B3416737) naphthalate (PEN)?

A4: A synergistic combination of primary and secondary antioxidants is often the most effective approach for stabilizing polyesters like PEN.

  • Primary Antioxidants (Radical Scavengers): These antioxidants, primarily hindered phenols, function by donating a hydrogen atom to reactive radicals, which terminates the degradation chain reactions.

  • Secondary Antioxidants (Hydroperoxide Decomposers): These antioxidants, typically phosphites or thioethers, work by decomposing hydroperoxides into non-radical, stable products. This prevents the hydroperoxides from breaking down into new radicals that can continue the degradation process. The combination of a hindered phenol (B47542) and a phosphite (B83602) stabilizer is widely used to provide excellent color stability during the high-temperature processing of polyesters.[2][3][4]

Q5: Are there any specific antioxidants you would recommend for use with NDA?

A5: While specific recommendations depend on the exact experimental conditions, some commonly used and effective antioxidants for polyesters include:

  • Hindered Phenols (Primary Antioxidants):

    • Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (e.g., Irganox 1010)

    • Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (e.g., Irganox 1076)

  • Phosphites (Secondary Antioxidants):

    • Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168)

    • Tris(nonylphenyl) phosphite (TNPP)[2]

The selection of the antioxidant should also consider its thermal stability to ensure it does not degrade at the processing temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Action
NDA turns yellow immediately upon melting. Presence of significant impurities.Purify the NDA by recrystallization or treatment with activated carbon.
Coloration develops gradually during prolonged heating. Thermo-oxidative degradation.1. Switch to an inert atmosphere (Nitrogen or Argon). 2. Add a combination of a hindered phenol and a phosphite antioxidant to the reaction mixture.
Severe darkening or charring of the material. Excessive temperature and/or presence of catalytic impurities.1. Lower the reaction temperature if possible. 2. Ensure all reactants and equipment are free from metallic contaminants. 3. If using NDA from a new supplier, consider analyzing for residual catalyst content.
Discoloration occurs despite using an inert atmosphere. Thermal degradation of NDA itself or highly unstable impurities.1. Confirm the purity of the NDA. 2. Consider adding a thermal stabilizer package even in an inert atmosphere. 3. Minimize the time the material is held at the highest temperature.

Quantitative Data on Thermal Stability and Color Prevention

Parameter Condition Observation Reference
Thermal Stability of NDA 1 hour in waterStable up to 300°C
1 hour in waterDecarboxylation begins at 350°C
Coloration during Synthesis Oxidation of 2,6-dimethylnaphthalene> 170°CFormation of by-products and coloration
Oxidation of 2,6-dimethylnaphthalene> 180°CFormation of black "carbido-like" products

For polyesters like PEN, the Yellowness Index (YI) is a standard measure of discoloration. The addition of antioxidants can significantly reduce the increase in YI during processing at high temperatures. The exact reduction depends on the specific antioxidant system and its concentration.

Experimental Protocols

Protocol for Incorporation of Antioxidants during Melt Polymerization

This protocol provides a general guideline for adding antioxidants during the synthesis of a polyester (B1180765) from this compound (or its dimethyl ester) and a diol (e.g., ethylene (B1197577) glycol) in a laboratory setting.

  • Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, inert gas inlet, and a condenser for byproduct removal, charge the this compound (or its ester) and the diol in the desired molar ratio.

  • Antioxidant Addition:

    • Weigh the primary antioxidant (e.g., a hindered phenol) and the secondary antioxidant (e.g., a phosphite) in the desired concentration. A typical starting concentration range is 0.1-0.5 wt% for each antioxidant based on the total weight of the monomers.

    • Add the antioxidants to the monomer mixture at the beginning of the reaction, before heating.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove any residual oxygen. Maintain a gentle flow of the inert gas throughout the entire reaction.

  • Esterification/Transesterification: Heat the reaction mixture to the desired temperature for the first stage of polymerization (typically 180-220°C). The byproduct (water or methanol) will be distilled off.

  • Polycondensation: After the first stage is complete, gradually increase the temperature (typically to 250-280°C) and apply a vacuum to remove the excess diol and drive the polymerization to a high molecular weight.

  • Cooling and Isolation: Once the desired melt viscosity is achieved, cool the polymer under an inert atmosphere and isolate the product.

  • Analysis: Evaluate the color of the resulting polymer visually and, if possible, quantitatively using a colorimeter to measure the Yellowness Index (YI).

Visualizations

Thermal_Degradation_Pathway NDA This compound (NDA) Degradation Thermo-oxidative Degradation NDA->Degradation Heat_Oxygen High Temperature + Oxygen Heat_Oxygen->Degradation Impurities Impurities (Residual Catalysts, etc.) Impurities->Degradation Colored_Products Colored Degradation Products (Chromophores) Degradation->Colored_Products

Caption: Factors leading to the coloration of this compound at high temperatures.

Antioxidant_Mechanism cluster_degradation Degradation Cycle cluster_antioxidants Antioxidant Intervention Polymer Polymer Chain Radical Polymer Radical (R•) Polymer->Radical Heat, O2 Peroxy_Radical Peroxy Radical (ROO•) Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Stable_Products Stable, Non-Radical Products Peroxy_Radical->Stable_Products New_Radicals New Radicals (R•, RO•, •OH) Hydroperoxide->New_Radicals Heat Hydroperoxide->Stable_Products New_Radicals->Polymer Chain Scission & Color Formation Hindered_Phenol Hindered Phenol (Primary Antioxidant) Hindered_Phenol->Peroxy_Radical Scavenges Phosphite Phosphite (Secondary Antioxidant) Phosphite->Hydroperoxide Decomposes

Caption: Mechanism of action of primary and secondary antioxidants in preventing polymer degradation.

Troubleshooting_Workflow Start Coloration of NDA Observed at High Temp. Check_Atmosphere Is the experiment under inert atmosphere? Start->Check_Atmosphere Use_Inert Implement Inert Atmosphere (N2 or Ar) Check_Atmosphere->Use_Inert No Check_Purity Is the NDA of high purity? Check_Atmosphere->Check_Purity Yes Use_Inert->Check_Purity Purify_NDA Purify NDA (Recrystallization, Activated Carbon) Check_Purity->Purify_NDA No Add_Antioxidants Add Antioxidants (Hindered Phenol + Phosphite) Check_Purity->Add_Antioxidants Yes Purify_NDA->Add_Antioxidants Optimize_Conditions Optimize Conditions (Lower Temp, Shorter Time) Add_Antioxidants->Optimize_Conditions End Coloration Minimized Optimize_Conditions->End

Caption: Troubleshooting workflow for preventing coloration of this compound.

References

Troubleshooting poor solubility of 2,6-Naphthalenedicarboxylic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor solubility of 2,6-Naphthalenedicarboxylic acid (2,6-NDA) in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve?

A1: this compound possesses a rigid, planar naphthalene (B1677914) core and two carboxylic acid groups. This structure leads to strong intermolecular hydrogen bonding and crystal lattice forces, making it sparingly soluble in water and many common organic solvents.[1] Overcoming these strong intermolecular forces requires significant energy, specific solvent interactions, or chemical modification.

Q2: What are the most effective solvents for dissolving 2,6-NDA?

A2: Polar aprotic solvents are generally more effective at dissolving 2,6-NDA than non-polar or polar protic solvents.[1] Solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are recommended starting points.[2] Hot pyridine (B92270) has also been noted as a potential solvent.[3] For aqueous systems, increasing the pH is the most effective method.[1]

Q3: How does temperature affect the solubility of 2,6-NDA?

A3: Increasing the temperature generally enhances the solubility of 2,6-NDA.[1] Heating provides the necessary energy to overcome the compound's crystal lattice energy, allowing solvent molecules to solvate the 2,6-NDA molecules more effectively. In some cases, very high temperatures are required to achieve significant solubility in water.[4]

Q4: How does pH influence the solubility of 2,6-NDA in aqueous solutions?

A4: As a dicarboxylic acid, the aqueous solubility of 2,6-NDA is highly pH-dependent.[1] In basic solutions (pH > 8), the carboxylic acid groups deprotonate to form carboxylate salts. These ionic species are significantly more polar and, therefore, more soluble in water than the neutral acid form.

Q5: I still can't dissolve my 2,6-NDA. What are my options?

A5: If you are still facing solubility issues after trying different solvents, heating, and pH adjustments, you might consider chemical derivatization. The diesters of 2,6-NDA, such as dimethyl 2,6-naphthalenedicarboxylate, are considerably more soluble in common organic solvents like xylenes (B1142099) and methanol.[4]

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a range of common organic solvents at standard temperatures is limited in publicly available literature. However, the following data has been reported:

SolventTemperature (°C)Solubility ( g/100g of solvent)
Water~32033.2
Hot PyridineNot specifiedFaint turbidity observed

Note: The high-temperature water solubility data is derived from a patent and involves high-pressure conditions.[4]

Experimental Protocols

Protocol 1: Dissolution in an Organic Solvent (DMSO)

This protocol describes the dissolution of 2,6-NDA in DMSO, a commonly used polar aprotic solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Glass vial or flask

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Optional: Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound and add it to the vial or flask.

  • Add a small volume of DMSO to the solid.

  • Begin stirring the mixture at room temperature.

  • If the solid does not dissolve, gently heat the mixture in increments of 10°C, up to 70-80°C. Monitor for dissolution.

  • If dissolution is still incomplete, the mixture can be placed in an ultrasonic bath for 15-30 minute intervals to aid in breaking up solid agglomerates.

  • Continue to add small aliquots of DMSO with stirring and gentle heating until the solid is completely dissolved.

Protocol 2: Dissolution in an Aqueous Basic Solution

This protocol details the dissolution of 2,6-NDA in an aqueous solution by pH adjustment.

Materials:

  • This compound

  • Deionized water

  • 1 M Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of this compound and add it to the beaker or flask.

  • Add the desired volume of deionized water to create a suspension.

  • Begin vigorous stirring.

  • While monitoring the pH with a calibrated pH meter, add the 1 M base solution dropwise to the suspension.

  • Observe the dissolution of the solid as the pH increases.

  • Continue to add the base until all of the this compound has dissolved. A pH above 8 is typically required for complete dissolution.

  • Note the final pH at which complete dissolution occurs.

Visual Troubleshooting Guides

Below are diagrams to assist in troubleshooting the poor solubility of this compound.

Troubleshooting_Workflow start Start: Poor Solubility of 2,6-NDA solvent_choice Is the solvent appropriate? (e.g., DMSO, DMF) start->solvent_choice improper_solvent Switch to a polar aprotic solvent like DMSO or DMF. solvent_choice->improper_solvent No heating Have you tried heating the solution? solvent_choice->heating Yes improper_solvent->start no_heat Gently heat the solution (e.g., 50-70°C). heating->no_heat No ph_adjustment For aqueous solutions, have you adjusted the pH? heating->ph_adjustment Yes success Success: 2,6-NDA Dissolved heating->success Yes, dissolved no_heat->start no_ph_adjust Increase pH > 8 with NaOH or KOH. ph_adjustment->no_ph_adjust No sonication Have you tried sonication? ph_adjustment->sonication Yes / Not Applicable ph_adjustment->success Yes, dissolved no_ph_adjust->start no_sonication Use an ultrasonic bath to aid dissolution. sonication->no_sonication No derivatization Consider derivatization to the more soluble dimethyl ester. sonication->derivatization Yes, still not dissolved sonication->success Yes, dissolved no_sonication->start derivatization->success Solubility_Principle cluster_acidic Acidic/Neutral Conditions (Low pH) cluster_basic Basic Conditions (High pH) NDA_solid 2,6-NDA (Solid) Strong H-Bonding NDA_insoluble Poorly Soluble NDA_solid->NDA_insoluble High Crystal Lattice Energy NDA_salt Deprotonated 2,6-NDA Salt (Ionic) -COO⁻ Na⁺ NDA_solid->NDA_salt + Base (e.g., NaOH) pH > 8 NDA_soluble Readily Soluble in Water NDA_insoluble->NDA_soluble Increased Polarity NDA_salt->NDA_soluble Strong Ion-Dipole Interactions with Water

References

Technical Support Center: Bromo Naphthalenedicarboxylic Acid (BrNDA) Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromo naphthalenedicarboxylic acid (BrNDA). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate challenges encountered during the synthesis and purification of BrNDA.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of bromo naphthalenedicarboxylic acid?

A1: Impurities in BrNDA synthesis can originate from several sources, including incomplete reactions, side reactions, and over-reaction. The most prevalent impurities include:

  • Unreacted Starting Materials: Residual naphthalenedicarboxylic acid or its anhydride (B1165640).

  • Isomeric Byproducts: Formation of undesired BrNDA isomers depending on the directing effects of the substituents on the naphthalene (B1677914) ring.

  • Polybrominated Species: Introduction of more than one bromine atom onto the naphthalene ring, resulting in dibromo- or tribromo-naphthalenedicarboxylic acids.[1]

  • Products of Incomplete Oxidation: If starting from a methyl- or ethyl-substituted naphthalene derivative, incomplete oxidation can lead to impurities such as formyl- or acetyl-naphthalenecarboxylic acids.

  • Colored Impurities: Often arise from side reactions or degradation of starting materials or products, especially at elevated temperatures.

Q2: How can I minimize the formation of polybrominated impurities during my reaction?

A2: Minimizing polybrominated species is crucial for obtaining high-purity BrNDA. Key strategies include:

  • Stoichiometric Control: Carefully control the molar ratio of the brominating agent to the naphthalene substrate. A 1:1 molar ratio is recommended for monobromination.

  • Controlled Addition of Brominating Agent: Add the brominating agent (e.g., Br₂, N-bromosuccinimide) slowly and in portions to the reaction mixture. This maintains a low concentration of the electrophile, disfavoring multiple substitutions.[1]

  • Reaction Temperature: Maintain the optimal reaction temperature. Excessively high temperatures can increase the rate of side reactions, including polybromination.

  • Solvent Choice: The choice of solvent can influence the reactivity and selectivity of the bromination reaction.

Q3: My final BrNDA product has a persistent color. What are the likely causes and how can I remove it?

A3: Colored impurities are a common issue. They can be high molecular weight byproducts or trace impurities. To address this:

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude BrNDA in a suitable hot solvent, add a small amount of activated carbon to the solution. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

  • Recrystallization: One or more recrystallization steps are often effective at removing colored impurities.

  • Column Chromatography: For persistent color issues, purification by column chromatography over silica (B1680970) gel can be employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of BrNDA.

Issue 1: Low Yield of BrNDA
Possible Cause Suggested Solution
Incomplete Reaction - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Ensure the reaction temperature is optimal for the specific bromination procedure.
Sub-optimal Stoichiometry - Verify the molar ratios of reactants. A slight excess of the limiting reagent may be necessary in some cases.
Loss of Product During Work-up - Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions.- Minimize transfers between flasks to reduce mechanical losses.
Poor Solubility of Starting Material - Choose a solvent that adequately dissolves the starting naphthalenedicarboxylic acid or anhydride at the reaction temperature.
Issue 2: Product is a Mixture of Isomers
Possible Cause Suggested Solution
Reaction Conditions Favoring Multiple Isomers - Adjust the reaction temperature. Lower temperatures often favor the kinetically controlled product.- The choice of solvent can influence isomer distribution. Experiment with different solvents.
Presence of a Catalyst Influencing Selectivity - If a Lewis acid catalyst is used, its presence can alter the isomeric ratio. Consider performing the reaction without a catalyst if the starting material is sufficiently reactive.[1]
Starting with an Isomeric Mixture - Ensure the purity of the starting naphthalenedicarboxylic acid or anhydride before proceeding with bromination.

Data Presentation: Purification of Crude BrNDA

The following table summarizes representative data for the purification of a crude BrNDA sample containing common impurities. This data is illustrative and may vary based on the specific reaction conditions and the isomeric nature of the BrNDA.

Purification Method Initial Purity (%) Purity after 1st Pass (%) Purity after 2nd Pass (%) Key Impurities Removed
Recrystallization (Acetic Acid) 859598.5Unreacted starting material, some isomeric impurities, colored byproducts
Recrystallization (Ethanol/Water) 859296Polar impurities, some unreacted starting material
Column Chromatography (Silica Gel) 8599+N/AIsomeric impurities, polybrominated species, baseline impurities
Acid-Base Extraction & Recrystallization 859497Neutral and basic impurities, followed by general purification via recrystallization

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1,8-naphthalenedicarboxylic acid anhydride

This protocol is adapted from a known procedure for the bromination of 1,8-naphthalic anhydride.

Materials:

  • 1,8-Naphthalic anhydride

  • Sodium hydroxide (B78521) (50% aqueous solution)

  • Sodium bromide

  • Bromine

  • Hydrochloric acid

  • Water

Procedure:

  • Dissolve 100 g of 1,8-naphthalic anhydride in a solution of 2400 ml of water, 100 g of 50% aqueous sodium hydroxide, and 65 g of sodium bromide.

  • Cool the solution to 15-20°C.

  • Adjust the pH of the solution to between 8.5 and 9.0 using a suitable acid (e.g., phosphoric acid).

  • Slowly add 50 g of bromine to the solution while simultaneously adding a 50% solution of sodium or potassium hydroxide to maintain the pH between 8.5 and 9.0.

  • After the addition is complete, stir the reaction mixture at 15-20°C for an additional hour.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.

  • Heat the mixture to 80°C to promote the cyclization of the dicarboxylic acid to the anhydride.

  • Cool the mixture and collect the precipitated 4-bromo-1,8-naphthalic anhydride by filtration.

  • Wash the product with water and dry at 100-120°C. The yield is typically in the range of 90-92% purity.[2]

Protocol 2: Purification of Crude BrNDA by Recrystallization

Materials:

  • Crude BrNDA

  • Glacial Acetic Acid (or another suitable solvent)

  • Activated Carbon (optional)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude BrNDA in an Erlenmeyer flask.

  • Add a minimal amount of glacial acetic acid to the flask, just enough to create a slurry.

  • Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.

  • Continue to add small portions of hot acetic acid until the BrNDA is completely dissolved. Avoid a large excess of solvent.

  • (Optional) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration using a pre-heated funnel to remove any insoluble impurities (and activated carbon if used).

  • Allow the filtrate to cool slowly to room temperature to form crystals. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven at an appropriate temperature.

Visualizations

experimental_workflow cluster_synthesis BrNDA Synthesis cluster_purification Purification s1 Reactants: Naphthalenedicarboxylic Acid Brominating Agent Solvent s2 Reaction at Controlled Temperature s1->s2 s3 Quenching and Work-up s2->s3 s4 Crude BrNDA s3->s4 p1 Dissolve Crude BrNDA in Hot Solvent s4->p1 Proceed to Purification p2 Activated Carbon Treatment (Optional) p1->p2 p3 Hot Filtration p2->p3 p4 Crystallization (Cooling) p3->p4 p5 Vacuum Filtration p4->p5 p6 Washing with Cold Solvent p5->p6 p7 Drying p6->p7 p8 Pure BrNDA p7->p8

Caption: A typical experimental workflow for the synthesis and purification of BrNDA.

troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues start Problem with BrNDA Synthesis/Purification low_yield Low Yield start->low_yield isomer_mixture Isomer Mixture start->isomer_mixture polybromination Polybromination start->polybromination colored_product Colored Product start->colored_product poor_recovery Poor Recovery start->poor_recovery s1 s1 low_yield->s1 Check Reaction Time/ Temp/Stoichiometry s2 s2 isomer_mixture->s2 Adjust Temp/ Solvent/ Catalyst s3 s3 polybromination->s3 Control Stoichiometry/ Slow Addition p1 p1 colored_product->p1 Use Activated Carbon/ Recrystallize p2 p2 poor_recovery->p2 Optimize Solvent Volume/ Cooling Rate

Caption: A troubleshooting decision tree for common issues in BrNDA experiments.

References

Validation & Comparative

A Comparative Guide: 2,6-Naphthalenedicarboxylic Acid vs. Terephthalic Acid in High-Performance Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and polymer chemistry, the selection of monomers is a critical determinant of a polymer's final characteristics. This guide provides an in-depth comparison of polyesters synthesized from 2,6-naphthalenedicarboxylic acid (NDCA) and the widely utilized terephthalic acid (TPA), with a focus on their impact on key polymer properties. This analysis is supported by a summary of experimental data and detailed methodologies to facilitate informed monomer selection for advanced applications.

The primary polyester (B1180765) derived from NDCA and ethylene (B1197577) glycol is polyethylene (B3416737) naphthalate (PEN), while TPA and ethylene glycol form polyethylene terephthalate (B1205515) (PET). The core difference between these two high-performance polyesters lies in the aromatic dicarboxylic acid monomer. The substitution of the single benzene (B151609) ring in TPA with the double-ring naphthalene (B1677914) structure in NDCA imparts significant enhancements to the resulting polymer's thermal stability, mechanical strength, and gas barrier properties.[1][2] PEN is often positioned as a higher-performance alternative to PET, bridging the gap between conventional polyesters and more costly high-performance polymers like polyimides.[3][4]

Comparative Performance Data

The introduction of the rigid and larger naphthalene moiety in the polymer backbone of PEN results in superior performance characteristics when compared to PET.[2] The following tables summarize key performance indicators of polyesters synthesized from NDCA and TPA with ethylene glycol.

Table 1: Thermal Properties
PropertyPolyethylene Naphthalate (PEN)Polyethylene Terephthalate (PET)
Glass Transition Temperature (Tg) 120 °C[1][4]75 °C[1]
Melting Temperature (Tm) ~265-270 °C~250-260 °C
Heat Deflection Temperature Higher than PETLower than PEN
Shrinkage MD (150°C) 0.4%[3]2%[3]
Shrinkage TD (150°C) 0%[3]1%[3]
Coefficient of Thermal Expansion (CTE) 18-20 ppm/°C[5]20-25 ppm/°C[5]
Long-term Electrical Use Temperature 155 °C[6]105/130 °C[6]
Table 2: Mechanical Properties
PropertyPolyethylene Naphthalate (PEN)Polyethylene Terephthalate (PET)
Tensile Strength 38 kpsi[3]32 kpsi[3]
Tensile Modulus 5-5.5 GPa[6]Lower than PEN
Elongation at Break MD 90%[3]110%[3]
Elongation at Break TD 85%[3]70%[3]
Dimensional Stability Better than PET[1][7]Good
Table 3: Barrier Properties
PropertyPolyethylene Naphthalate (PEN)Polyethylene Terephthalate (PET)
Oxygen Permeability Lower than PET[1][4]Moderate
Carbon Dioxide Permeability Lower than PETModerate
Water Vapor Permeability Lower than PETModerate
UV Resistance Excellent[1][6]Good[4]
Hydrolysis Resistance Better than PET[1][4]Moderate

Experimental Protocols

The synthesis of both PEN and PET can be achieved through a two-step melt polymerization process involving either direct esterification or transesterification, followed by polycondensation.[8][9]

Synthesis of Polyethylene Naphthalate (PEN) via Transesterification

This protocol is based on the transesterification of a dialkyl naphthalate with ethylene glycol.[8]

Step 1: Transesterification

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column. Ensure all glassware is thoroughly dried.

  • Charging Reactants: Charge the reactor with diethyl 2,6-naphthalenedicarboxylate and an excess of ethylene glycol.

  • Catalyst Addition: Add a transesterification catalyst, such as zinc acetate.

  • Heating and Reaction: Begin stirring and gradually heat the reactor to approximately 180-200°C under a nitrogen atmosphere. Ethanol (B145695) will distill off as the reaction proceeds.

  • Completion of Transesterification: Slowly increase the temperature to 220-230°C to drive the reaction to completion, evidenced by the cessation of ethanol distillation.

Step 2: Polycondensation

  • Catalyst Addition: Add the polycondensation catalyst, such as antimony trioxide (3-6 x 10⁻⁴ moles per mole of the initial dialkyl naphthalate).[8] A stabilizer like phosphoric acid can also be added at this stage.

  • Applying Vacuum and Increasing Temperature: Gradually reduce the pressure in the reactor to below 1 Torr while simultaneously increasing the temperature to 270-290°C.

  • Polycondensation Reaction: The viscosity of the molten polymer will increase as the reaction progresses and ethylene glycol is removed. The reaction is complete when the desired melt viscosity is achieved.

  • Polymer Recovery: The resulting PEN polymer is then extruded, cooled, and pelletized.

Synthesis of Polyethylene Terephthalate (PET) via Direct Esterification

This protocol is based on the direct esterification of terephthalic acid with ethylene glycol.[9][10]

Step 1: Esterification

  • Reactor Setup: Assemble a reactor suitable for high-temperature and moderate-pressure reactions, equipped with a stirrer, nitrogen inlet, and a condenser to remove water.

  • Charging Reactants: Charge the reactor with terephthalic acid and an excess of ethylene glycol.

  • Heating and Reaction: Heat the mixture to around 250°C under a pressure of approximately 60 psi.[9] Water is formed as a byproduct and is continuously removed. This stage produces a low molecular weight oligomer.

Step 2: Polycondensation

  • Catalyst Addition: A polycondensation catalyst, such as antimony trioxide, is added to the oligomer.

  • Applying Vacuum and Increasing Temperature: The temperature is raised to 270-280°C, and a high vacuum is applied to facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward.

  • Polycondensation Reaction: The viscosity of the melt increases as the polymer chains grow. The reaction is monitored until the desired molecular weight is reached.

  • Polymer Recovery: The molten PET is then extruded, quenched, and cut into pellets.

Comparative Workflow

The following diagram illustrates the general workflow for comparing polyesters derived from this compound and terephthalic acid.

G cluster_0 Monomer Selection cluster_1 Polymer Synthesis cluster_2 Resulting Polyesters cluster_3 Property Characterization cluster_4 Performance Comparison This compound (NDCA) This compound (NDCA) Polymerization with Ethylene Glycol Polymerization with Ethylene Glycol This compound (NDCA)->Polymerization with Ethylene Glycol Terephthalic Acid (TPA) Terephthalic Acid (TPA) Terephthalic Acid (TPA)->Polymerization with Ethylene Glycol Polyethylene Naphthalate (PEN) Polyethylene Naphthalate (PEN) Polymerization with Ethylene Glycol->Polyethylene Naphthalate (PEN) Polyethylene Terephthalate (PET) Polyethylene Terephthalate (PET) Polymerization with Ethylene Glycol->Polyethylene Terephthalate (PET) Thermal Analysis (DSC, TGA) Thermal Analysis (DSC, TGA) Polyethylene Naphthalate (PEN)->Thermal Analysis (DSC, TGA) Mechanical Testing (Tensile, Modulus) Mechanical Testing (Tensile, Modulus) Polyethylene Naphthalate (PEN)->Mechanical Testing (Tensile, Modulus) Barrier Property Measurement (Gas Permeation) Barrier Property Measurement (Gas Permeation) Polyethylene Naphthalate (PEN)->Barrier Property Measurement (Gas Permeation) Polyethylene Terephthalate (PET)->Thermal Analysis (DSC, TGA) Polyethylene Terephthalate (PET)->Mechanical Testing (Tensile, Modulus) Polyethylene Terephthalate (PET)->Barrier Property Measurement (Gas Permeation) Data Analysis and Comparison Data Analysis and Comparison Thermal Analysis (DSC, TGA)->Data Analysis and Comparison Mechanical Testing (Tensile, Modulus)->Data Analysis and Comparison Barrier Property Measurement (Gas Permeation)->Data Analysis and Comparison

Caption: Workflow for comparing PEN and PET.

References

Performance Showdown: PEN vs. PET Films for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of scientific research and drug development, the selection of appropriate materials is paramount to experimental success. Polyethylene Naphthalate (PEN) and Polyethylene Terephthalate (PET) films are two of the most prevalent thermoplastic polymers utilized in applications ranging from cell culture substrates to the fabrication of microfluidic devices. While chemically similar, their distinct performance characteristics can significantly impact experimental outcomes. This guide provides an objective comparison of PEN and PET films, supported by quantitative data and detailed experimental methodologies, to aid in the selection of the optimal material for your specific research needs.

At a Glance: Key Performance Differences

PEN films generally exhibit superior performance over PET films, particularly in demanding applications requiring higher thermal stability, dimensional stability, and barrier properties.[1][2] However, these enhanced features come at a higher cost compared to the more economical PET films.[3] PET films, while having lower thermal resistance, offer excellent mechanical strength and optical clarity, making them a cost-effective choice for a wide array of applications.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance metrics for PEN and PET films. The data presented are typical values and may vary depending on the specific grade and manufacturer of the film.

PropertyPEN FilmPET FilmTest Method
Mechanical Properties
Tensile Strength (MD)200 - 245 MPa[1][4]18 kg/mm ² (~176.5 MPa)[5]ASTM D882
Tensile Modulus (MD)5.0 - 6.7 GPa[1][4]-ASTM D882
Elongation at Break (MD)60%[1]90%[5]ASTM D882
Tear Resistance--ASTM D1004
Thermal Properties
Glass Transition Temperature (Tg)121 °C[4]78 °C[4]DSC
Melting Temperature (Tm)265 °C[4]255 - 260 °C[4]DSC
Maximum Service Temperature155 - 160 °C[1]>105 °C[5]-
Shrinkage (150°C, 30 min, MD)0.2%[4]1.2%[4]ASTM D1204
Barrier Properties
Water Vapor Transmission Rate (WVTR)4.3 - 6.7 g/m²/day[4][6]1.0 g/m²/day (metallized)[7]ASTM F1249
Oxygen Transmission Rate (OTR)15.2 cc/m²/day[4]1.2 cc/m²/day (metallized)[7]ASTM D3985
Electrical Properties
Dielectric Strength160 kV/mm[2]300 kV/mm[5]ASTM D149
Dielectric Constant (@1 MHz)3.2[2]-ASTM D150
Surface Resistivity10¹⁴ ohm/sq[2]-ASTM D257
Volume Resistivity10¹⁵ ohm·cm[2]4-6 x 10¹⁷ Ω·cm[5]ASTM D257
Optical Properties
Light Transmittance84%[1]--
HazeSlightly Hazy[6]2.5 - 4.5%[5]ASTM D1003

Experimental Protocols

To ensure accurate and reproducible data, standardized testing methodologies are crucial. The following are summaries of the key experimental protocols for the properties listed above.

Mechanical Properties
  • Tensile Strength (ASTM D882): This test determines the force required to stretch a film until it breaks. A specimen of the film is clamped into the grips of a universal testing machine and pulled at a constant rate of speed until it fails. The tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.

  • Tear Resistance (ASTM D1004): This method measures the force required to initiate a tear in a film. A specimen with a specific geometry, including a 90-degree angle to concentrate stress, is used.[8] The specimen is pulled at a constant speed, and the maximum force recorded before the tear propagates is the tear resistance.[8][9]

Thermal Properties
  • Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. A small sample of the film is heated at a controlled rate in a DSC instrument, and the heat flow to the sample is measured. The Tg and Tm are identified by characteristic changes in the heat flow.

Barrier Properties
  • Water Vapor Transmission Rate (WVTR) (ASTM F1249): This test measures the rate at which water vapor permeates through a film. The film is sealed as a barrier between a chamber with a controlled high humidity and a chamber with a dry environment. A modulated infrared sensor detects the amount of water vapor that passes through the film over a specific time.[6]

  • Oxygen Transmission Rate (OTR) (ASTM D3985): This method determines the rate of oxygen gas transmission through a plastic film. The film separates a chamber containing oxygen from a chamber with an oxygen-free carrier gas (typically nitrogen). A coulometric sensor measures the amount of oxygen that permeates through the film into the carrier gas.[10]

Electrical Properties
  • Dielectric Strength (ASTM D149): This test measures the maximum electric field strength that a material can withstand without breaking down. The film is placed between two electrodes, and the voltage is increased until a discharge occurs through the material.

  • Dielectric Constant (ASTM D150): This method determines the ability of an insulating material to store electrical energy. The capacitance of a capacitor with the film as the dielectric is measured and compared to the capacitance of the same capacitor with a vacuum or air as the dielectric.[11]

  • Surface and Volume Resistivity (ASTM D257): These tests measure the resistance to leakage current along the surface and through the bulk of the material, respectively. A standard-sized specimen is placed between two electrodes, and a DC voltage is applied for a specified time (typically 60 seconds) while the resistance is measured.[12]

Applications in Research and Drug Development

Both PEN and PET films find utility as substrates in various research and drug development applications due to their biocompatibility, optical clarity, and tunable surface properties.

Microfluidic Device Fabrication

Polymer films are commonly used to fabricate microfluidic devices for applications such as drug screening and diagnostics. The general workflow for fabricating a microfluidic device using a polymer film is illustrated below.

G cluster_master Master Mold Fabrication cluster_replication Polymer Film Replication cluster_bonding Device Assembly Master_Design Design Microfluidic Channels (CAD) Photolithography Photolithography (e.g., SU-8 on Silicon) Master_Design->Photolithography Master_Mold Create Master Mold Photolithography->Master_Mold Replication Replication Process Master_Mold->Replication Polymer_Film Select PEN or PET Film Polymer_Film->Replication Hot_Embossing Hot Embossing Replication->Hot_Embossing Thermoplastics Casting Casting (e.g., PDMS on Master) Replication->Casting Elastomers Demolding Demold Polymer Replica Hot_Embossing->Demolding Casting->Demolding Surface_Treatment Surface Treatment (e.g., Plasma) Demolding->Surface_Treatment Bonding Bonding to Substrate (e.g., Glass, another polymer layer) Surface_Treatment->Bonding Inlet_Outlet Create Inlets and Outlets Bonding->Inlet_Outlet Final_Device Final Microfluidic Device Inlet_Outlet->Final_Device

Workflow for Microfluidic Device Fabrication.
Cell Culture Substrates

The surface properties of polymer films can be modified to create suitable environments for cell adhesion and proliferation. The general workflow for utilizing polymer films as cell culture substrates is depicted below.

G cluster_prep Substrate Preparation cluster_culture Cell Culture cluster_analysis Analysis Select_Film Select PEN or PET Film Clean_Film Clean and Sterilize Film Select_Film->Clean_Film Surface_Modification Surface Modification (e.g., Plasma Treatment, Protein Coating) Clean_Film->Surface_Modification Cell_Seeding Seed Cells onto Film Surface Surface_Modification->Cell_Seeding Incubation Incubate under Controlled Conditions Cell_Seeding->Incubation Cell_Adhesion Monitor Cell Adhesion and Proliferation Incubation->Cell_Adhesion Viability_Assay Perform Cell Viability Assays (e.g., MTT) Cell_Adhesion->Viability_Assay Microscopy Imaging (e.g., Fluorescence Microscopy) Cell_Adhesion->Microscopy Gene_Expression Analyze Gene/Protein Expression Cell_Adhesion->Gene_Expression

Workflow for Cell Culture on Polymer Films.
Influence of Substrate Properties on Cell Signaling

G cluster_substrate Substrate Properties cluster_cell Cellular Response Stiffness Stiffness (Young's Modulus) Integrins Integrin Clustering Stiffness->Integrins Topography Surface Topography Topography->Integrins Chemistry Surface Chemistry Chemistry->Integrins Focal_Adhesions Focal Adhesion Formation Integrins->Focal_Adhesions Cytoskeleton Cytoskeletal Tension (Actin Stress Fibers) Focal_Adhesions->Cytoskeleton Nucleus Nuclear Deformation Cytoskeleton->Nucleus Gene_Expression Altered Gene Expression Nucleus->Gene_Expression

Influence of Substrate Properties on Cell Signaling.

Conclusion

The choice between PEN and PET films for research and drug development applications is a trade-off between performance and cost. PEN offers superior thermal, dimensional, and barrier properties, making it ideal for applications in harsh environments or where minimal shrinkage and high stability are critical. PET, on the other hand, provides a cost-effective solution with excellent mechanical and optical properties suitable for a wide range of standard applications. By carefully considering the specific requirements of the experiment and the performance data presented in this guide, researchers can make an informed decision to optimize their experimental outcomes.

References

Characterization of metal-organic frameworks derived from different linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Metal-Organic Frameworks: A Comparative Analysis of Carboxylate, Imidazolate, and Phosphonate Linkers

For Researchers, Scientists, and Drug Development Professionals

Metal-Organic Frameworks (MOFs) have emerged as a highly promising class of porous materials with extensive applications in drug delivery, catalysis, and gas storage. Their exceptional tunability, stemming from the vast array of possible metal nodes and organic linkers, allows for the rational design of materials with tailored properties. This guide provides a comparative analysis of MOFs derived from three prevalent linker types: carboxylate-based, imidazolate-based, and phosphonate-based linkers. We present a summary of their key characteristics, supported by experimental data, to aid researchers in selecting the optimal MOF for their specific application.

The Influence of Linker Chemistry on MOF Properties

The choice of the organic linker is a critical determinant of the final properties of a MOF. The geometry, length, and functional groups of the linker dictate the framework's topology, pore size, surface area, and chemical stability. This, in turn, influences its performance in various applications, including its capacity for drug loading and release.[1][2]

  • Carboxylate-based linkers are the most widely studied and are known for forming a diverse range of stable frameworks with high porosity. MOFs such as the UiO series and MIL series are prominent examples.[1]

  • Imidazolate-based linkers give rise to the family of Zeolitic Imidazolate Frameworks (ZIFs), which are renowned for their exceptional thermal and chemical stability. ZIF-8 is a prototypical example.[3][4][5]

  • Phosphonate-based linkers are a more recent area of exploration and are noted for their propensity to form highly robust MOFs with excellent thermal and chemical stability, often surpassing that of their carboxylate counterparts.[6][7]

Comparative Analysis of Representative MOFs

To illustrate the impact of the linker on MOF properties, we have compiled characterization data for representative MOFs from each class: UiO-66 (carboxylate), ZIF-8 (imidazolate), and SZ-3 (phosphonate).

Disclaimer: The data presented in the following tables are compiled from various research articles. Direct comparison should be approached with caution as experimental conditions for synthesis and characterization may vary between studies.

Table 1: Physicochemical Properties of Representative MOFs
PropertyUiO-66 (Carboxylate)ZIF-8 (Imidazolate)SZ-3 (Zirconium Phosphonate)
BET Surface Area (m²/g) ~1200 - 1827[8][9]~1300 - 1810~505
Pore Volume (cm³/g) ~0.5 - 0.91[10]~0.60 - 0.66~0.25
Pore Size (Å) ~6 - 11[11]~11.6~5.8
Thermal Decomposition (°C) ~500 (in N₂)[9]~550 (in N₂)[4]>500
Table 2: Comparative Drug Loading Capacities

The high porosity and tunable pore surface chemistry of MOFs make them excellent candidates for drug delivery. The loading capacity is highly dependent on the specific drug molecule and the MOF's properties. Here, we compare the loading of the common non-steroidal anti-inflammatory drug, ibuprofen.

MOF SystemLinker TypeDrugLoading Capacity (wt%)
MIL-101(Cr) CarboxylateIbuprofen~58[12]
UiO-66 CarboxylateIbuprofen~13 - 36[12]
ZIF-8 ImidazolateIbuprofenNot widely reported
CD-MOF-1 Carboxylate (from γ-CD)Ibuprofen~23 - 26[12]

Experimental Protocols for Key Characterization Techniques

Accurate and consistent characterization is crucial for understanding and comparing the properties of MOFs. Below are detailed methodologies for three key experimental techniques.

Powder X-ray Diffraction (PXRD)

Objective: To determine the crystallinity, phase purity, and crystal structure of the MOF.

Methodology:

  • Sample Preparation: Finely grind the MOF sample to a homogenous powder using an agate mortar and pestle.

  • Sample Mounting: Mount the powdered sample onto a flat, zero-background sample holder. Ensure a smooth, level surface to minimize preferred orientation effects.

  • Instrument Setup:

    • Place the sample holder into the diffractometer.

    • Set the X-ray source (commonly Cu Kα, λ = 1.5406 Å).

    • Define the angular range for data collection (e.g., 2θ from 5° to 50°).

    • Set the step size (e.g., 0.02°) and the scan speed or counting time per step.

  • Data Collection: Initiate the X-ray scan and collect the diffraction pattern.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Identify the peak positions (2θ values) and their intensities.

    • Compare the experimental diffraction pattern with simulated patterns from crystallographic databases (e.g., Cambridge Structural Database) or previously reported data to confirm the structure and phase purity.[13]

Brunauer-Emmett-Teller (BET) Analysis for Surface Area and Porosity

Objective: To determine the specific surface area, pore volume, and pore size distribution of the MOF.

Methodology:

  • Sample Activation (Degassing):

    • Accurately weigh a sample of the MOF (typically 50-100 mg) into a sample tube.

    • Heat the sample under a high vacuum or a flow of inert gas (e.g., N₂ or Ar) at a specific temperature for several hours to remove any guest molecules or solvents from the pores. The activation temperature and time are critical and depend on the thermal stability of the MOF.

  • Instrument Setup:

    • Transfer the sample tube to the analysis port of the gas sorption analyzer.

    • Place a dewar filled with liquid nitrogen (77 K) around the sample tube.

  • Isotherm Measurement:

    • The instrument doses the sample with known amounts of an adsorbate gas (typically N₂) at a series of controlled pressures, typically ranging from a relative pressure (P/P₀) of ~10⁻⁶ to 1.

    • The amount of gas adsorbed at each pressure point is measured, generating an adsorption isotherm.

    • Subsequently, the pressure is systematically decreased to measure the desorption isotherm.

  • Data Analysis:

    • BET Surface Area: Apply the BET (Brunauer-Emmett-Teller) theory to the linear portion of the adsorption isotherm (typically in the P/P₀ range of 0.05 to 0.3) to calculate the specific surface area.

    • Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).

    • Pore Size Distribution: Analyze the isotherm using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH) to determine the pore size distribution.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the MOF and quantify the amount of solvent or guest molecules within the pores.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the MOF sample (typically 5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the pan onto the TGA's microbalance.

    • Set the desired atmosphere (e.g., inert gas like N₂ or Ar, or an oxidative atmosphere like air).

    • Set the temperature program, which typically involves a heating ramp at a constant rate (e.g., 5 or 10 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).[14]

  • Data Collection: The instrument continuously measures the mass of the sample as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve plots the percentage of weight loss versus temperature.

    • The initial weight loss at lower temperatures (typically below 200 °C) corresponds to the removal of physisorbed solvent or water molecules.

    • The temperature at which a significant and sharp weight loss occurs indicates the decomposition of the organic linker and the collapse of the MOF structure. This temperature is a measure of the MOF's thermal stability.[15]

Visualizing MOF Characterization and Linker-Property Relationships

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for MOF characterization and the logical relationship between linker choice and resulting MOF properties.

MOF_Characterization_Workflow cluster_synthesis MOF Synthesis cluster_purification Purification & Activation cluster_characterization Characterization cluster_application Application Testing Metal_Source Metal Precursor Synthesis Solvothermal/Hydrothermal Synthesis Metal_Source->Synthesis Organic_Linker Organic Linker Organic_Linker->Synthesis Solvent Solvent Solvent->Synthesis Washing Washing with Solvents Synthesis->Washing Activation Activation (Drying/Heating) Washing->Activation PXRD Powder X-ray Diffraction (PXRD) - Crystallinity - Phase Purity Activation->PXRD BET BET Analysis - Surface Area - Pore Volume & Size Activation->BET TGA Thermogravimetric Analysis (TGA) - Thermal Stability - Solvent Content Activation->TGA Catalysis Catalytic Performance PXRD->Catalysis Drug_Loading Drug Loading/ Release Studies BET->Drug_Loading TGA->Drug_Loading

Caption: Experimental workflow for the synthesis and characterization of Metal-Organic Frameworks.

Linker_Property_Relationship cluster_linker_properties Linker Characteristics cluster_mof_properties Resulting MOF Properties cluster_applications Performance in Applications Linker_Type Choice of Organic Linker Linker_Chemistry Coordinating Group (Carboxylate, Imidazolate, Phosphonate) Linker_Type->Linker_Chemistry Linker_Geometry Geometry & Length Linker_Type->Linker_Geometry Linker_Functionality Functional Groups (-NH2, -NO2, etc.) Linker_Type->Linker_Functionality Stability Stability (Thermal & Chemical) Linker_Chemistry->Stability Porosity Porosity (Surface Area, Pore Volume, Pore Size) Linker_Geometry->Porosity Topology Framework Topology Linker_Geometry->Topology Surface_Chemistry Pore Surface Chemistry Linker_Functionality->Surface_Chemistry Drug_Delivery Drug Loading & Release Porosity->Drug_Delivery Catalysis Catalytic Activity & Selectivity Porosity->Catalysis Stability->Drug_Delivery Stability->Catalysis Surface_Chemistry->Drug_Delivery Surface_Chemistry->Catalysis

Caption: Relationship between organic linker choice and resulting MOF properties and performance.

Conclusion

The selection of the organic linker is a paramount consideration in the design of Metal-Organic Frameworks for specific applications. Carboxylate-based linkers offer high porosity and a wealth of synthetic diversity, imidazolate-based linkers provide exceptional stability, and phosphonate-based linkers are emerging as a class of highly robust materials. By understanding the fundamental relationships between linker chemistry and the resulting framework properties, researchers can more effectively design and synthesize novel MOFs with optimized performance for drug delivery, catalysis, and beyond. This guide serves as a foundational resource to aid in this rational design process.

References

A Researcher's Guide to Validating the Purity of Synthesized 2,6-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical methodologies for ensuring the quality of a key industrial monomer.

For researchers, scientists, and professionals in drug development and polymer chemistry, establishing the purity of synthesized 2,6-Naphthalenedicarboxylic acid (NDA) is a critical step that dictates the quality and performance of downstream products, such as high-performance polyesters like polyethylene (B3416737) naphthalate (PEN). This guide provides a comparative overview of the most effective analytical techniques for validating NDA purity, complete with experimental protocols and data to support methodological choices.

The synthesis of NDA can introduce various impurities, with the most common being trimellitic acid, 2-formyl-6-naphthoic acid, and bromo-naphthalenedicarboxylic acid. The inherent low solubility of NDA in many common solvents presents a significant challenge for purification, making robust analytical validation indispensable. High-Performance Liquid Chromatography (HPLC) stands out as the most widely used and effective method for purity assessment, while Gas Chromatography (GC) and Differential Scanning Calorimetry (DSC) offer alternative and complementary approaches.

Comparative Analysis of Purity Validation Techniques

A summary of the key performance indicators for the primary analytical methods used in NDA purity validation is presented below. This data is essential for selecting the most appropriate technique based on the specific requirements of the analysis, such as required sensitivity, sample throughput, and the nature of the expected impurities.

Analytical TechniquePrincipleCommon Impurities DetectedTypical Purity Range (%)AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarityTrimellitic acid, 2-formyl-6-naphthoic acid, bromo-naphthalenedicarboxylic acid, other isomeric impurities98.0 - >99.9High sensitivity and resolution for a wide range of impurities. Quantitative accuracy.Can be more time-consuming than other methods. Requires soluble samples.
Gas Chromatography (GC) Separation based on volatility and polarityVolatile and semi-volatile organic impurities95.0 - 99.5Excellent for volatile impurities. High efficiency.Requires derivatization of non-volatile carboxylic acids. Potential for thermal degradation of the analyte.
Differential Scanning Calorimetry (DSC) Measurement of heat flow during thermal transitionsTotal mole fraction of soluble impurities98.5 - 99.9Rapid determination of total purity. Small sample size required.Does not identify individual impurities. Less accurate for samples with very high purity or for impurities that are not soluble in the melt.[1][2]
Spectroscopic Methods (FTIR, NMR) Absorption of electromagnetic radiationStructural isomers and functional group impuritiesQualitativeProvides structural confirmation of the bulk material and can identify major impurities.Not typically used for quantitative purity determination. Lower sensitivity for trace impurities.

Experimental Protocols

Detailed methodologies for the three primary quantitative techniques are provided below to facilitate their implementation in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is considered the gold standard for the quantitative determination of NDA purity and its related impurities.

1. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Data acquisition and processing software

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water containing an acid modifier (e.g., 0.1% phosphoric acid or formic acid). A typical starting point is a 30:70 (v/v) mixture of acetonitrile and acidified water.[3]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized NDA and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water or dilute sodium hydroxide (B78521) solution) to a final concentration of 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of NDA is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantification of specific impurities can be achieved by using certified reference standards.

Gas Chromatography (GC) Protocol

GC analysis of NDA requires a derivatization step to convert the non-volatile dicarboxylic acid into a more volatile ester.

1. Derivatization (Esterification):

  • To 1-5 mg of the NDA sample in a reaction vial, add 1 mL of a derivatization agent such as 14% BF3 in methanol (B129727) or a solution of trimethylsilyldiazomethane (B103560) in a suitable solvent.

  • Seal the vial and heat at 60-80°C for 30-60 minutes.

  • Cool the reaction mixture to room temperature.

  • The resulting solution containing the dimethyl ester of NDA can be directly injected or extracted into a non-polar solvent like hexane (B92381) for analysis.

2. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Data acquisition and processing software

3. GC Conditions:

  • Column: A polar capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for the separation of fatty acid methyl esters and related compounds.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Port Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Hold: Maintain at 240 °C for 10 minutes.

  • Detector Temperature: 280 °C

4. Data Analysis:

  • Purity is determined by the area percentage of the dimethyl-2,6-naphthalenedicarboxylate peak.

Differential Scanning Calorimetry (DSC) Protocol

DSC provides a rapid assessment of the total molar purity of a crystalline substance based on the van't Hoff equation, which relates the melting point depression of a substance to the concentration of impurities.[1][4]

1. Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

  • Hermetically sealed aluminum pans.

2. Experimental Procedure:

  • Accurately weigh 1-3 mg of the NDA sample into an aluminum DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate, typically 2-5 °C/min, through its melting range. The melting point of pure NDA is above 300 °C.

  • Record the heat flow as a function of temperature.

3. Data Analysis:

  • The purity is calculated from the shape of the melting endotherm using the instrument's software, which applies the van't Hoff equation. The analysis relies on the melting point depression and the heat of fusion of the sample.[4][5]

Workflow and Pathway Visualizations

To further clarify the experimental and logical processes involved in validating the purity of synthesized this compound, the following diagrams are provided.

Purity_Validation_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Validation cluster_decision Decision & Final Product Crude_NDA Synthesized Crude This compound HPLC HPLC Analysis Quantitative Purity & Impurity Profile Crude_NDA->HPLC GC GC Analysis (after derivatization) Volatile Impurity Profile Crude_NDA->GC DSC DSC Analysis Total Molar Purity Crude_NDA->DSC Spectroscopy Spectroscopic Analysis (FTIR, NMR) Structural Confirmation Crude_NDA->Spectroscopy Decision Purity Meets Specification? HPLC->Decision GC->Decision DSC->Decision Spectroscopy->Decision Purified_NDA High-Purity This compound Decision->Purified_NDA Yes Repurification Further Purification (e.g., Recrystallization) Decision->Repurification No Repurification->Crude_NDA Re-analysis

Caption: Experimental workflow for the purity validation of synthesized this compound.

Analytical_Method_Selection start Goal: Validate NDA Purity q1 Need to identify and quantify specific non-volatile impurities? start->q1 q2 Are volatile impurities a concern? q1->q2 No hplc Primary Method: High-Performance Liquid Chromatography q1->hplc Yes q3 Need a rapid assessment of total molar purity? q2->q3 No gc Complementary Method: Gas Chromatography q2->gc Yes q4 Need to confirm chemical structure? q3->q4 No dsc Screening Method: Differential Scanning Calorimetry q3->dsc Yes spectroscopy Confirmatory Method: FTIR & NMR Spectroscopy q4->spectroscopy Yes

Caption: Decision pathway for selecting the appropriate analytical method for NDA purity validation.

References

Comparative study of different catalytic systems for 2,6-NDA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Systems for the Synthesis of 2,6-Naphthalenedicarboxylic Acid (2,6-NDA)

For researchers, scientists, and professionals in drug development, the efficient synthesis of this compound (2,6-NDA) is a critical step in the production of high-performance polymers and pharmaceutical intermediates. This guide provides a comparative analysis of three distinct catalytic systems for 2,6-NDA synthesis, supported by experimental data and detailed protocols.

Overview of Catalytic Systems

The synthesis of 2,6-NDA is predominantly achieved through the oxidation of 2,6-disubstituted naphthalenes. The choice of catalytic system significantly impacts yield, selectivity, and the environmental footprint of the process. This guide focuses on three prominent methods:

  • The Co/Mn/Br Catalytic System: This is the most established and industrially practiced method, involving the liquid-phase aerobic oxidation of 2,6-dimethylnaphthalene (B47086) (2,6-DMN).

  • The V₂O₅/ZnO Catalytic System: This system facilitates a one-step synthesis from 2-methylnaphthalene (B46627) through a combination of oxidation and disproportionation.

  • The Cyclodextrin-Catalyzed System: A novel approach that utilizes a supramolecular catalyst for the synthesis of 2,6-NDA from 2-naphthoic acid under milder conditions.

Comparative Performance Data

The following table summarizes the key performance indicators for each catalytic system based on available experimental data.

FeatureCo/Mn/Br SystemV₂O₅/ZnO SystemCyclodextrin-Catalyzed System
Substrate 2,6-Dimethylnaphthalene2-Methylnaphthalene2-Naphthoic Acid
Catalyst Cobalt, Manganese, and Bromine saltsVanadium Pentoxide (V₂O₅) with Zinc Oxide (ZnO)β-Cyclodextrin, Copper powder
Solvent/Medium Acetic AcidNot specified (gas phase)30 wt% aqueous NaOH
Temperature 188°C - 216°C450°C60°C
Pressure Sufficient to maintain liquid phase2 MPaAtmospheric
Oxidant Molecular Oxygen (Air)Carbon Monoxide and Oxygen (9:1)Carbon Tetrachloride (CCl₄)
Reaction Time Not specified3 hours7 hours
Yield of 2,6-NDA >90%[1]20%Not explicitly quantified, but selective
Selectivity High, but with byproductsModerateHigh for 2,6-isomer
Key Byproducts Trimellitic acid (TMLA), 2-formyl-6-naphthoic acid (FNA), Bromo-2,6-NDA[1]Other naphthalenedicarboxylic acid isomersNot specified

Experimental Protocols

Co/Mn/Br Catalyzed Oxidation of 2,6-Dimethylnaphthalene

This protocol is a representative example of the widely used industrial process for 2,6-NDA synthesis.

Materials:

  • 2,6-Dimethylnaphthalene (2,6-DMN)

  • Acetic Acid (solvent)

  • Cobalt(II) acetate (B1210297) tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Hydrogen bromide (aqueous solution)

  • Compressed air or molecular oxygen source

  • High-pressure reactor equipped with a stirrer, gas inlet, and condenser

Procedure:

  • Charge the high-pressure reactor with 2,6-dimethylnaphthalene and acetic acid. The weight ratio of solvent to 2,6-DMN is typically between 2:1 and 12:1.[1]

  • Add the catalyst components: cobalt acetate, manganese acetate, and aqueous hydrogen bromide. The atomic ratio of manganese to cobalt can range from 5:1 to 0.3:1, and the atomic ratio of bromine to the total of cobalt and manganese is typically between 0.3:1 and 0.8:1.[1]

  • Seal the reactor and begin stirring.

  • Heat the reactor contents to a temperature in the range of 188°C to 216°C.[1]

  • Pressurize the reactor with air to a pressure sufficient to maintain the acetic acid in the liquid phase.[1]

  • Continuously feed air or a molecular oxygen-containing gas into the reactor to sustain the oxidation reaction.

  • Maintain the reaction at the specified temperature and pressure until the desired conversion of 2,6-DMN is achieved.

  • After the reaction, cool the reactor and carefully depressurize.

  • The solid product, crude 2,6-NDA, is collected by filtration.

  • The crude product can be further purified by washing with hot acetic acid and then water to remove unreacted starting materials, catalyst residues, and byproducts.

V₂O₅/ZnO Catalyzed Synthesis from 2-Methylnaphthalene

This process combines oxidation and disproportionation in a single step to produce 2,6-NDA.

Materials:

  • 2-Methylnaphthalene

  • Vanadium pentoxide (V₂O₅) catalyst containing Zinc Oxide (ZnO)

  • Potassium, Rubidium, and Cesium carbonates (equimolar mixture)

  • Carbon monoxide (CO) and Oxygen (O₂) gas mixture (9:1 ratio)

  • High-pressure autoclave

Procedure:

  • Place the 2-methylnaphthalene, V₂O₅/ZnO catalyst, and an equimolar mixture of potassium, rubidium, and cesium carbonates into a high-pressure autoclave.

  • Seal the autoclave and purge with an inert gas.

  • Pressurize the autoclave with a 9:1 mixture of carbon monoxide and oxygen to an initial pressure of 2 MPa.

  • Heat the autoclave to 450°C while stirring or agitating.

  • Maintain the reaction at this temperature and pressure for 3 hours.

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess gas.

  • The solid product mixture is then subjected to a workup procedure to isolate the 2,6-NDA. This typically involves dissolution in a suitable solvent, filtration to remove the catalyst, and selective precipitation of the desired dicarboxylic acid isomer.

Cyclodextrin-Catalyzed Synthesis from 2-Naphthoic Acid

This method employs a supramolecular catalyst to achieve selective carboxylation under mild conditions.

Materials:

  • 2-Naphthoic acid (2-NCA)

  • β-Cyclodextrin (β-CyD)

  • Copper powder

  • 30 wt% aqueous Sodium Hydroxide (B78521) (NaOH) solution

  • Carbon Tetrachloride (CCl₄)

  • Reaction vessel with a magnetic stirrer and nitrogen inlet

Procedure:

  • In a reaction vessel, dissolve 3.0 mmol of 2-naphthoic acid and 3.0 mmol of β-cyclodextrin in 30 mL of a 30 wt% aqueous sodium hydroxide solution.

  • Add 0.8 mmol (approximately 0.05 g) of copper powder to the solution.

  • Stir the mixture under a nitrogen atmosphere.

  • Initiate the reaction by adding 8.5 mmol of carbon tetrachloride to the mixture.

  • Maintain the reaction at 60°C with continuous magnetic stirring for 7 hours.

  • After the reaction is complete, remove the residual carbon tetrachloride by evaporation under reduced pressure.

  • The this compound can then be isolated from the aqueous solution by acidification, which will precipitate the product.

  • The precipitate is collected by filtration, washed with water, and dried.

Visualizations

Generalized Experimental Workflow for 2,6-NDA Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Reactant(s) & Solvent reactor Reactor Setup (Temperature, Pressure) start->reactor catalyst Catalyst System catalyst->reactor reaction Catalytic Conversion reactor->reaction cooling Cooling & Depressurization reaction->cooling filtration Filtration cooling->filtration purification Purification (Washing/Crystallization) filtration->purification analysis Analysis (HPLC, Spectroscopy) purification->analysis

Caption: Generalized workflow for the synthesis and analysis of 2,6-NDA.

Simplified Reaction Pathway for Co/Mn/Br Catalyzed Oxidation

G DMN 2,6-Dimethylnaphthalene Inter1 2-Formyl-6-methylnaphthalene DMN->Inter1 Oxidation Inter2 2-Methyl-6-naphthoic acid Inter1->Inter2 Oxidation NDA This compound Inter2->NDA Oxidation

Caption: Simplified oxidation pathway of 2,6-DMN to 2,6-NDA.

References

Analysis of 2-formyl-6-naphthoic acid as an Impurity in 2,6-Naphthalenedicarboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2-formyl-6-naphthoic acid (FNA) as a critical process-related impurity in the production of 2,6-naphthalenedicarboxylic acid (2,6-NDA). The presence of FNA, arising from the incomplete oxidation of 2,6-dimethylnaphthalene, can significantly impact the quality and performance of 2,6-NDA, a key monomer in the synthesis of high-performance polymers like polyethylene (B3416737) naphthalate (PEN).[1][2] This document offers a comparative overview of analytical methodologies for the detection and quantification of FNA, presenting supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Formation and Significance of 2-formyl-6-naphthoic acid

The primary route for the synthesis of 2,6-NDA involves the liquid-phase oxidation of 2,6-dimethylnaphthalene.[1][2] During this process, incomplete oxidation of one of the methyl groups can lead to the formation of 2-formyl-6-naphthoic acid. Other potential process-related impurities include trimellitic acid (TMLA), bromo naphthalenedicarboxylic acid (BrNDA), and 2-naphthoic acid (2-NA). The purification of 2,6-NDA is challenging due to its low solubility in common solvents, making the control of impurities during the synthesis process crucial.

The presence of FNA is undesirable as it can act as a chain terminator during polymerization, affecting the molecular weight and, consequently, the mechanical and thermal properties of the resulting polymer. Therefore, sensitive and accurate analytical methods are required to monitor and control the levels of FNA in 2,6-NDA.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for the determination of FNA in 2,6-NDA depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The most common methods employed for impurity profiling in pharmaceutical and chemical industries are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Table 1: Comparison of Analytical Techniques for the Analysis of 2-formyl-6-naphthoic acid in 2,6-NDA

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile/semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.Separation of charged molecules in an electrolyte solution under the influence of an electric field.
Analyte Suitability Excellent for non-volatile and thermally labile compounds like carboxylic acids.Requires derivatization for non-volatile carboxylic acids to increase volatility.Excellent for charged species like organic acids.
Sample Preparation Relatively straightforward; typically involves dissolution in a suitable solvent and filtration.[3][4]More complex; requires derivatization, which can be time-consuming and introduce variability.Simple; often only requires dilution of the sample in the background electrolyte.
Sensitivity (LOD/LOQ) Good to excellent, typically in the µg/mL to ng/mL range.[5][6]Excellent, can reach pg/mL levels, especially with selected ion monitoring (SIM).Good to excellent, with LODs often in the µg/mL to ng/mL range.[7]
Selectivity Good, can be optimized by adjusting mobile phase composition and column chemistry.Excellent, provides structural information from mass spectra, aiding in peak identification.Excellent, based on differences in electrophoretic mobility.
Analysis Time Typically 10-30 minutes per sample.Can be longer due to derivatization and chromatographic run times.Very fast, often less than 10 minutes per sample.
Cost (Instrument/Operational) ModerateHighModerate
Key Advantages Robust, versatile, and widely available.High sensitivity and specificity, definitive identification.High efficiency, minimal solvent consumption, fast analysis.
Key Disadvantages Moderate solvent consumption.Not suitable for thermally unstable compounds, derivatization can be complex.Can be sensitive to matrix effects, lower sample loading capacity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure. For the analysis of FNA in 2,6-NDA, a reversed-phase HPLC method with UV detection is commonly employed.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength where both 2,6-NDA and FNA have significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh a known amount of the 2,6-NDA sample.

  • Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol, potentially with the aid of sonication).

  • Dilute the solution to a known volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. For the analysis of non-volatile carboxylic acids like FNA, a derivatization step is necessary to convert them into more volatile esters or silyl (B83357) ethers.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

Derivatization (Example using silylation):

  • A known amount of the 2,6-NDA sample is placed in a reaction vial.

  • A silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS) are added.

  • The mixture is heated to a specific temperature for a set time to ensure complete derivatization.

Chromatographic and Mass Spectrometric Conditions (Typical):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • Injector Temperature: Typically 250-280 °C.

  • Ion Source Temperature: Typically 230 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: A suitable mass range to detect the molecular ions and characteristic fragments of the derivatized FNA and 2,6-NDA.

Sample Preparation:

  • Perform the derivatization procedure as described above.

  • After cooling, the derivatized sample can be directly injected into the GC-MS.

Capillary Electrophoresis (CE)

Principle: CE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. The separation is highly efficient and rapid.

Instrumentation:

  • Capillary electrophoresis system with a power supply, autosampler, capillary cartridge, and a detector (typically UV-Vis).

Electrophoretic Conditions (Typical):

  • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm ID, effective length 50 cm).

  • Background Electrolyte (BGE): A buffer solution, for example, a phosphate (B84403) or borate (B1201080) buffer at a specific pH, which influences the charge and mobility of the analytes.

  • Voltage: A high voltage (e.g., -20 to -30 kV) is applied across the capillary.

  • Temperature: The capillary is thermostatted to ensure reproducible migration times (e.g., 25 °C).

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Indirect or direct UV detection at a suitable wavelength.

Sample Preparation:

  • Dissolve a known amount of the 2,6-NDA sample in the background electrolyte or a suitable solvent.

  • Filter the sample through a 0.45 µm syringe filter.

  • The sample is then ready for injection.

Mandatory Visualizations

cluster_synthesis 2,6-NDA Synthesis cluster_impurity Impurity Formation 2,6-Dimethylnaphthalene 2,6-Dimethylnaphthalene Oxidation Oxidation 2,6-Dimethylnaphthalene->Oxidation Co/Mn/Br catalyst, O2 2,6-NDA 2,6-NDA Oxidation->2,6-NDA Complete Oxidation FNA 2-formyl-6-naphthoic acid Oxidation->FNA Incomplete Oxidation

Caption: Formation of 2-formyl-6-naphthoic acid during 2,6-NDA synthesis.

cluster_workflow Analytical Workflow Sample Sample Preparation Sample Preparation (Dissolution, Filtration, Derivatization) Sample->Preparation Analysis Analytical Technique Preparation->Analysis HPLC HPLC Analysis->HPLC GCMS GC-MS Analysis->GCMS CE CE Analysis->CE Data Data Acquisition & Processing HPLC->Data GCMS->Data CE->Data Result Quantification of FNA Data->Result

Caption: General experimental workflow for impurity analysis.

Conclusion

The choice of the analytical method for the determination of 2-formyl-6-naphthoic acid in 2,6-NDA is a critical decision in ensuring the quality of this important polymer precursor.

  • HPLC stands out as a robust and versatile method, well-suited for routine quality control due to its direct analysis capabilities for non-volatile carboxylic acids.

  • GC-MS , while requiring a more complex sample preparation involving derivatization, offers unparalleled sensitivity and specificity, making it an excellent tool for impurity identification and trace-level quantification.

  • Capillary Electrophoresis provides a high-speed, high-efficiency alternative with minimal solvent consumption, which is particularly advantageous for rapid screening and analysis of charged species.

The selection of the optimal technique will ultimately depend on the specific requirements of the analysis, including regulatory compliance, desired limits of detection, and available laboratory resources. The information and protocols provided in this guide are intended to assist researchers and scientists in making an informed decision to ensure the production of high-purity 2,6-NDA.

References

A Comparative Guide to the Spectroscopic Data of 2,6-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reference of the spectroscopic data for 2,6-Naphthalenedicarboxylic acid, a key intermediate in the synthesis of high-performance polymers and various pharmaceuticals. For comparative analysis, spectroscopic data for two common structural isomers and analogues, Terephthalic acid and 2,7-Naphthalenedicarboxylic acid, are also presented. The data herein is supported by detailed experimental protocols to ensure reproducibility and accurate interpretation.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its alternatives.

Table 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

CompoundO-H Stretch (Carboxylic Acid) (cm⁻¹)C=O Stretch (Carboxylic Acid) (cm⁻¹)C=C Stretch (Aromatic) (cm⁻¹)C-O Stretch (cm⁻¹)
This compound ~3000-2500 (broad)~1680-1710~1600, ~1470~1280
Terephthalic acid ~3104-2826 (broad)[1]~1692[1]~1575, ~1511[1]~1288[2]
2,7-Naphthalenedicarboxylic acid ~3000-2500 (broad)~1680-1700~1610, ~1480~1290

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound ~8.1-8.3 (m, Ar-H), ~8.6 (s, Ar-H), ~13.5 (br s, -COOH)~125-135 (Ar-C), ~167 (C=O)
Terephthalic acid ~8.1 (s, Ar-H), ~13.3 (br s, -COOH)~130 (Ar-CH), ~134 (Ar-C), ~167 (C=O)
2,7-Naphthalenedicarboxylic acid ~7.9-8.1 (m, Ar-H), ~8.4 (s, Ar-H), ~13.4 (br s, -COOH)~124-136 (Ar-C), ~168 (C=O)

Table 3: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺•) (m/z)Key Fragment Ions (m/z)
This compound 216199 ([M-OH]⁺), 171 ([M-COOH]⁺), 127
Terephthalic acid 166149 ([M-OH]⁺), 121 ([M-COOH]⁺), 105, 77
2,7-Naphthalenedicarboxylic acid 216199 ([M-OH]⁺), 171 ([M-COOH]⁺), 127

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

  • Instrument: A Bruker Alpha-P ATR FT-IR spectrometer or equivalent.

  • Sample Preparation: A small amount of the solid sample (approximately 1-2 mg) is placed directly onto the diamond ATR crystal.

  • Data Acquisition:

    • The pressure arm is engaged to ensure firm contact between the sample and the crystal.

    • The spectrum is recorded in the range of 4000-400 cm⁻¹.

    • A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C NMR in Solution

  • Instrument: A Bruker Avance 400 MHz spectrometer or equivalent.

  • Sample Preparation:

    • Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition for ¹H NMR:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse experiment is performed.

    • The spectral width is set to cover the range of approximately -2 to 16 ppm.

    • The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • Data Acquisition for ¹³C NMR:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse program (e.g., zgpg30) is used.

    • The spectral width is set to cover the range of approximately 0 to 200 ppm.

    • The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.[3]

Mass Spectrometry

Method: Electron Ionization (EI) Mass Spectrometry

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source, such as an Agilent 7890B GC system connected to a 5977A MSD.

  • Sample Introduction:

    • A dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

    • A small volume (typically 1 µL) is injected into the GC inlet. For direct insertion, a solid probe is used.

  • Ionization:

    • The sample molecules are vaporized and enter the ion source.

    • They are bombarded with a beam of electrons with a standard energy of 70 eV.[4][5] This causes ionization and fragmentation of the molecules.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight mass analyzer.

  • Detection: An electron multiplier detector records the abundance of each ion. The resulting mass spectrum plots relative intensity versus m/z.

Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates a logical workflow for the cross-referencing and validation of spectroscopic data for compound identification and purity assessment.

Spectroscopic_Data_Workflow Workflow for Spectroscopic Data Cross-Referencing A Sample Preparation B FT-IR Analysis A->B C NMR Analysis (¹H, ¹³C) A->C D Mass Spectrometry Analysis A->D E Data Interpretation (Functional Groups) B->E F Data Interpretation (Connectivity & Skeleton) C->F G Data Interpretation (Molecular Weight & Formula) D->G H Cross-Reference & Validate E->H F->H G->H I Compound Identification & Purity Assessment H->I

Caption: Workflow for Spectroscopic Data Cross-Referencing.

References

Benchmarking the Mechanical Strength of PEN Fibers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of Polyethylene Naphthalate (PEN) fibers against other common high-performance alternatives, including Polyethylene Terephthalate (PET), Aramid (specifically Kevlar®), and Carbon fibers. The information presented is supported by experimental data from various reputable sources to assist in material selection for demanding applications.

Data Presentation: Mechanical Properties of High-Performance Fibers

The following table summarizes the key mechanical properties of PEN fibers in comparison to PET, Aramid (Kevlar® 49), and Carbon (Toray T300) fibers. These values are compiled from various technical data sheets and research articles and should be considered representative. Actual properties can vary based on the specific grade and manufacturing process of the fiber.

PropertyPEN (Polyethylene Naphthalate)PET (Polyethylene Terephthalate)Aramid (Kevlar® 49)Carbon (Toray T300)
Tensile Strength (GPa) ~0.95 - 1.0[1]~0.7 - 0.75[2]~2.9 - 3.6[3]~3.53[4][5][6]
Young's Modulus (GPa) ~15 - 20[1]~10 - 15[2]~110 - 135[3]~230[4][5][6]
Elongation at Break (%) ~8 - 12~10 - 20[2][7]~2.2 - 2.8[3]~1.5[4][5][6]
Density (g/cm³) ~1.36~1.38~1.44 - 1.45[3]~1.76[4][6]

Experimental Protocols: Tensile Testing of Single Fibers

The determination of the mechanical properties of single fibers is crucial for accurate material characterization. The following is a generalized experimental protocol based on the widely recognized ASTM D3822 standard, "Standard Test Method for Tensile Properties of Single Textile Fibers."

Objective: To measure the tensile strength, Young's modulus, and elongation at break of a single fiber filament.

Apparatus:

  • Tensile testing machine with a suitable load cell.

  • Grips for clamping single fibers.

  • Microscope for measuring fiber diameter.

  • Specimen mounting tabs (e.g., paper or thin plastic with a cutout).

  • Adhesive for mounting the fiber.

  • Calibrated extensometer (optional, for precise strain measurement).

Procedure:

  • Specimen Preparation:

    • Carefully extract a single fiber filament from the source material.

    • Mount the single fiber onto a mounting tab, ensuring it is straight and under slight tension.

    • Use a minimal amount of adhesive to secure the ends of the fiber to the tab.

    • Measure the initial gauge length of the fiber.

    • Using a microscope, measure the diameter of the fiber at multiple points along the gauge length and calculate the average cross-sectional area.

  • Testing:

    • Mount the tab with the fiber into the grips of the tensile testing machine.

    • Carefully cut the sides of the mounting tab so that only the fiber is bearing the load.

    • Apply a controlled tensile load to the fiber at a constant rate of extension until the fiber breaks.

    • Record the load-elongation curve throughout the test.

  • Data Analysis:

    • Tensile Strength: Calculate the maximum stress the fiber withstood before breaking. This is determined by dividing the maximum load by the average cross-sectional area of the fiber.

    • Young's Modulus: Determine the slope of the initial, linear portion of the stress-strain curve. This represents the stiffness of the material.

    • Elongation at Break: Calculate the percentage increase in length of the fiber at the point of fracture relative to its initial gauge length.

Mandatory Visualization

Structure-Property Relationship in High-Performance Fibers

The mechanical properties of polymer fibers are intrinsically linked to their molecular structure. The following diagram illustrates the relationship between the degree of molecular orientation and crystallinity and the resulting mechanical strength.

G Amorphous Amorphous Chains (Low Orientation) LowStrength Low Tensile Strength Low Modulus High Elongation Amorphous->LowStrength PET_Fiber PET Fiber Crystalline Crystalline Domains (High Orientation) HighStrength High Tensile Strength High Modulus Low Elongation Crystalline->HighStrength Leads to PEN_Fiber PEN Fiber Aramid_Carbon Aramid & Carbon Fibers LowStrength->PET_Fiber HighStrength->Aramid_Carbon processing Polymer Processing (Drawing, Annealing) processing->Crystalline Increases Orientation & Crystallinity

Caption: Molecular structure dictates the mechanical properties of fibers.

Experimental Workflow for Fiber Tensile Testing

The following diagram outlines the key steps involved in the mechanical testing of a single fiber filament according to standardized procedures.

G start Start prep Specimen Preparation (Single Fiber Extraction & Mounting) start->prep measure_dim Dimensional Measurement (Diameter & Gauge Length) prep->measure_dim mount Mount Specimen in Tensile Tester measure_dim->mount test Tensile Test (Constant Rate of Extension) mount->test record Record Load-Elongation Curve test->record analyze Data Analysis record->analyze strength Calculate Tensile Strength analyze->strength modulus Calculate Young's Modulus analyze->modulus elongation Calculate Elongation at Break analyze->elongation end End strength->end modulus->end elongation->end

Caption: Workflow for determining the mechanical properties of single fibers.

References

The Isomeric Blueprint: How Naphthalene Dicarboxylate Structure Dictates Polymer Performance

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of monomer isomers is a critical determinant in the design of high-performance polymers. In the realm of aromatic polymers, naphthalenedicarboxylic acid (NDC) offers a versatile platform, with its various isomers providing a powerful tool to tailor the thermal, mechanical, and solubility properties of the resulting polyesters, polyamides, and polyimides. The substitution pattern of the carboxylic acid groups on the naphthalene (B1677914) ring profoundly influences the geometry, symmetry, and rotational freedom of the polymer backbone, thereby dictating chain packing, crystallinity, and intermolecular interactions. This guide provides an objective comparison of polymers synthesized from different NDC isomers, supported by experimental data, to inform researchers, scientists, and drug development professionals in their material design endeavors.

The linearity and rigidity of the 2,6-naphthalenedicarboxylate isomer, for instance, lead to polyesters with exceptional thermal stability and mechanical strength due to efficient chain packing and high crystallinity.[1] In contrast, the "kinked" or bent structure imparted by the 2,7- and 1,4-isomers disrupts this regularity, resulting in more amorphous polymers with enhanced solubility but typically lower thermal and mechanical performance compared to their 2,6-counterparts.[1] This trade-off between processability and performance is a central theme in the application of NDC isomers. For polyamides, the choice of isomer similarly governs solubility and thermal characteristics, with less linear isomers promoting solubility in organic solvents.

Comparative Performance Data

The following tables summarize the key properties of polymers derived from various naphthalenedicarboxylic acid isomers.

Table 1: Thermal Properties of Naphthalene-Based Polyesters

PropertyPoly(ethylene 2,6-naphthalate) (PEN)Poly(ethylene 2,7-naphthalate) (PE2,7N)Poly(ethylene 1,4-naphthalate) (PE1,4N)
Glass Transition Temperature (Tg) ~120 °C121.8 °CLower than 2,6- and 2,7-isomers
Melting Temperature (Tm) ~270 °C325-335 °CLower than 2,6- and 2,7-isomers
Decomposition Temperature (Td) >400 °C>400 °CNot widely reported

Table 2: Mechanical Properties of Naphthalene-Based Polyesters

PropertyPoly(ethylene 2,6-naphthalate) (PEN)Poly(ethylene 2,7-naphthalate) (PE2,7N)Poly(ethylene 1,4-naphthalate) (PE1,4N)
Tensile Strength HighModerateLower than 2,6-isomer
Young's Modulus HighModerateLower than 2,6-isomer
Elongation at Break ModerateHigher than 2,6-isomerHigher than 2,6-isomer

Table 3: Solubility of Naphthalene-Based Polyamides

Isomer Used in Polyamide SynthesisSolubility in Aprotic Polar Solvents (e.g., NMP, DMAc)
2,6-Naphthalenedicarboxylic Acid Generally poor
2,7-Naphthalenedicarboxylic Acid Improved solubility
1,4-Naphthalenedicarboxylic Acid Improved solubility
Meta- or Sulfone-linked Diamines with NDA Increased solubility

Isomer Structure-Property Relationship

The observed differences in polymer properties can be directly attributed to the geometry of the naphthalenedicarboxylic acid isomers. The following diagram illustrates the logical relationship between the isomer structure and the resulting polymer characteristics.

G Isomer Structure Effect on Polymer Properties cluster_isomers NDC Isomer Structure cluster_properties Resulting Polymer Properties 2,6-NDC 2,6-NDC (Linear, Symmetrical) High_Cryst High Crystallinity & Chain Packing 2,6-NDC->High_Cryst 2,7-NDC 2,7-NDC (Bent, Asymmetrical) Amorphous Amorphous Nature 2,7-NDC->Amorphous 1,4-NDC 1,4-NDC (Bent, Asymmetrical) 1,4-NDC->Amorphous High_Thermal High Thermal Stability (High Tg, Tm) High_Cryst->High_Thermal High_Mech High Mechanical Strength High_Cryst->High_Mech Good_Sol Good Solubility Amorphous->Good_Sol Lower_Thermal Lower Thermal Stability Amorphous->Lower_Thermal Lower_Mech Lower Mechanical Strength Amorphous->Lower_Mech

Caption: Logical flow from NDC isomer structure to polymer properties.

Experimental Protocols

Detailed methodologies for the characterization of these polymers are provided below, based on established laboratory practices and standard testing methods.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

  • Sample Preparation: 5-10 mg of the polymer is weighed into an aluminum DSC pan and hermetically sealed.

  • Instrumentation: A differential scanning calorimeter is used.

  • Procedure:

    • The sample is heated from room temperature to a temperature above its expected melting point at a heating rate of 10 °C/min under a nitrogen atmosphere to erase the thermal history.

    • The sample is then cooled to below its glass transition temperature at a rate of 10 °C/min.

    • A second heating scan is performed at 10 °C/min, and the data from this scan is used for analysis.

  • Data Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve, and the Tm is identified as the peak maximum of the endothermic melting event.

Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate the thermal stability and decomposition temperature (Td) of the polymers.

  • Sample Preparation: 5-10 mg of the polymer is placed in a ceramic or platinum TGA pan.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Procedure: The sample is heated from room temperature to approximately 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.

  • Data Analysis: The decomposition temperature is typically reported as the temperature at which 5% or 10% weight loss occurs.

Mechanical Testing

Tensile Testing

  • Purpose: To measure the tensile strength, Young's modulus, and elongation at break of the polymer films.

  • Sample Preparation: Polymer films of uniform thickness are cast from solution and cut into dumbbell-shaped specimens according to ASTM D638.

  • Instrumentation: A universal testing machine equipped with a load cell and extensometer is used.

  • Procedure: The specimen is clamped into the grips of the testing machine and pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.

  • Data Analysis: Stress-strain curves are generated, from which the tensile strength, Young's modulus, and elongation at break are calculated.

Solubility Testing

Qualitative Solubility Test

  • Purpose: To determine the solubility of the polymers in various organic solvents.

  • Procedure:

    • A small amount of the polymer (e.g., 10 mg) is placed in a vial.

    • A specific volume of the solvent (e.g., 1 mL) is added.

    • The mixture is stirred at room temperature for 24 hours.

    • Solubility is assessed visually and categorized as soluble, partially soluble, or insoluble.

  • Solvents: A range of solvents with varying polarities are typically used, including N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), dimethyl sulfoxide (B87167) (DMSO), m-cresol, and chloroform.

References

A Comparative Thermal Analysis of Polyesters Derived from Diverse Di-acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal properties of polyesters is paramount for their application in various fields, from materials science to pharmaceuticals. The choice of di-acid monomer is a critical design parameter that significantly influences the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) of the resulting polymer. This guide provides an objective comparison of the thermal performance of polyesters synthesized from different di-acids, supported by experimental data and detailed methodologies.

The structural characteristics of the di-acid, such as chain length, rigidity, and the presence of functional groups, directly impact the thermal behavior of the polyester. For instance, increasing the chain length of aliphatic di-acids generally leads to a decrease in the glass transition temperature and melting point due to increased chain flexibility.[1] Conversely, the incorporation of rigid structures like aromatic or cycloaliphatic rings into the polymer backbone tends to enhance thermal stability and elevate the glass transition temperature.[2]

Comparative Thermal Data

The following table summarizes the key thermal properties of various polyesters, categorized by the type of di-acid used in their synthesis. This data, compiled from multiple studies, offers a clear comparison of how different di-acid structures affect the thermal characteristics of the resulting polyesters.

Polyester ClassDi-acidDiolTg (°C)Tm (°C)Td (°C) (5% weight loss)
Aliphatic Succinic Acid1,4-Butanediol-29.9[1]109[3]~350
Adipic Acid1,4-Butanediol-52-65[4]~350-400
Sebacic Acid1,4-Butanediol-65.1[1]->300
Aromatic Terephthalic Acid1,3-Propanediol-Easily Crystallizing-
Isophthalic Acid1,3-Propanediol-Slow Crystallizing-
2,6-Naphthalene Dicarboxylic Acid1,3-Propanediol-Slow Crystallizing-
Fluorinated Fluorinated Dicarboxylic AcidsVariousElevatedVariableIncreased

Experimental Protocols

The thermal properties presented in this guide are primarily determined using two standard analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5]

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is the primary method for determining the glass transition temperature (Tg) and melting temperature (Tm).[5]

  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and heat of fusion (ΔHf) of the polyester.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure (based on ASTM D3418, ISO 11357):

    • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan serves as a reference.[6]

    • First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a controlled heating rate, commonly 10 °C/min. This step removes the thermal history of the sample.[6]

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its glass transition temperature.[6]

    • Second Heating Scan: A second heating scan is performed at the same heating rate (e.g., 10 °C/min) to a temperature above the melting point.[6]

  • Data Analysis:

    • Tg: The glass transition temperature is determined from the second heating scan as the midpoint of the stepwise change in the heat flow curve.[6]

    • Tm: The melting temperature is identified as the peak temperature of the endothermic melting peak in the second heating scan.[5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition temperature (Td) of the material.

  • Objective: To determine the thermal stability and decomposition temperature of the polyester.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • Sample Preparation: A small, accurately weighed sample of the polymer (typically 2-5 mg) is placed in a TGA sample pan.[7]

    • Heating Program: The sample is heated in a controlled atmosphere (usually an inert gas like nitrogen) at a constant heating rate (e.g., 10 or 20 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).[7]

  • Data Analysis:

    • Td: The decomposition temperature is typically reported as the temperature at which a specific amount of weight loss occurs, most commonly 5% (Td5%).[6] The derivative of the weight loss curve (DTG) can be used to pinpoint the temperature of the maximum rate of decomposition.

Visualizing Structure-Property Relationships

The following diagrams illustrate the logical connections between the di-acid structure and the resulting thermal properties of the polyester, as well as a typical experimental workflow for their analysis.

Diacid_Structure_Thermal_Properties cluster_diacid Di-acid Structural Features cluster_properties Resulting Thermal Properties Chain Length\n(Aliphatic) Chain Length (Aliphatic) Glass Transition Temp. (Tg) Glass Transition Temp. (Tg) Chain Length\n(Aliphatic)->Glass Transition Temp. (Tg) Inverse relationship Melting Temp. (Tm) Melting Temp. (Tm) Chain Length\n(Aliphatic)->Melting Temp. (Tm) Inverse relationship Rigidity\n(Aromatic/Cycloaliphatic) Rigidity (Aromatic/Cycloaliphatic) Rigidity\n(Aromatic/Cycloaliphatic)->Glass Transition Temp. (Tg) Direct relationship Decomposition Temp. (Td) Decomposition Temp. (Td) Rigidity\n(Aromatic/Cycloaliphatic)->Decomposition Temp. (Td) Direct relationship Presence of\nFunctional Groups\n(e.g., Fluorine) Presence of Functional Groups (e.g., Fluorine) Presence of\nFunctional Groups\n(e.g., Fluorine)->Decomposition Temp. (Td) Increases

Caption: Di-acid structure and its influence on thermal properties.

Experimental_Workflow start Polyester Synthesis (Polycondensation) purification Purification and Drying start->purification dsc Differential Scanning Calorimetry (DSC) purification->dsc tga Thermogravimetric Analysis (TGA) purification->tga data_analysis Data Analysis dsc->data_analysis tga->data_analysis results Comparative Thermal Properties (Tg, Tm, Td) data_analysis->results

Caption: A typical experimental workflow for thermal analysis.

References

Safety Operating Guide

Proper Disposal of 2,6-Naphthalenedicarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2,6-Naphthalenedicarboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE). The compound is known to cause skin and serious eye irritation[1].

Table 1: Essential Safety Information for this compound

ParameterInformation
Primary Hazards Causes skin irritation and serious eye irritation.[1]
Incompatible Materials Strong oxidizing agents and strong bases.[2][3]
Personal Protective Equipment (PPE) Wear protective gloves, and eye/face protection (safety glasses or chemical safety goggles).[1] A dust mask (type N95) is also recommended.
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[1]
First Aid (Skin) Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
Spillage Sweep up and shovel into suitable containers for disposal. Avoid dust formation and do not let the chemical enter the environment.[2][3][4]

Disposal Plan: Step-by-Step Procedural Guidance

The recommended method for the disposal of this compound is to entrust it to a licensed professional waste disposal company[1]. Direct disposal into regular trash or sewer systems is prohibited[5]. The following steps outline the process for preparing the chemical waste for collection.

1. Waste Identification and Segregation:

  • Clearly identify the waste as this compound.

  • Do not mix with incompatible materials, particularly strong oxidizing agents or strong bases[2][3].

  • Collect solid waste in a designated, properly labeled container.

  • If the acid is in a solution, collect it in a separate, compatible liquid waste container.

2. Container Requirements:

  • Use containers that are chemically compatible with the waste.

  • Ensure containers are in good condition, free from damage, and have secure, leak-proof closures.

  • Store waste containers in a well-ventilated, designated satellite accumulation area within the laboratory[5][6].

3. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste"[7].

  • The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas)[7].

  • Indicate the date when the waste was first added to the container[7].

4. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area[3].

  • Keep the container tightly closed when not in use[3].

  • Ensure the storage location is at or near the point of generation[6].

5. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup[6][8].

  • Provide them with accurate information about the waste, as indicated on the hazardous waste label.

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Avoid Incompatible Materials (Strong Oxidizers, Strong Bases) B->C D Select a Compatible and Leak-Proof Waste Container C->D E Label Container: 'Hazardous Waste' 'this compound' Accumulation Start Date D->E F Store in Designated Satellite Accumulation Area E->F G Keep Container Securely Closed F->G H Contact EHS or Licensed Waste Disposal Company for Pickup G->H I End: Waste is Safely Removed for Proper Disposal H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,6-Naphthalenedicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Naphthalenedicarboxylic Acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health effects. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] All personnel must wear appropriate Personal Protective Equipment (PPE) to prevent direct contact.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or glasses.[2] A face shield may be required in situations with a higher risk of dust generation.[3]To prevent eye irritation from dust particles.[3][4]
Hand Protection Protective gloves.[3]To prevent skin contact and irritation.[3][4]
Respiratory Protection A dust respirator (e.g., N95 type) should be used, especially when there is a risk of dust generation.[1][5] In well-ventilated areas, it may not be needed for small-scale use.[2][6]To avoid respiratory tract irritation from inhaling dust.[1]
Body Protection Protective clothing to prevent skin exposure.[1][2][3]To minimize the risk of skin contact with the chemical.
Safe Handling and Operational Plan

Adherence to proper handling procedures is critical to ensure a safe laboratory environment. This involves measures to control exposure and prevent accidental spills.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is well-ventilated.[1] A local exhaust ventilation system is recommended.[4]

    • Confirm that a safety shower and eye wash station are readily accessible.[4]

    • Assemble all necessary PPE as outlined in Table 1 and inspect it for integrity.

  • Handling the Chemical:

    • Avoid generating dust during handling.[1][4]

    • When weighing or transferring the powder, do so in a designated area with controlled airflow, such as a chemical fume hood.

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the area where the chemical is being handled.[1]

  • Storage:

    • Store this compound in its original, tightly sealed container.[1][4]

    • Keep the container in a cool, dry, and well-ventilated area.[1][2]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][6]

Emergency Procedures and First Aid

In case of accidental exposure, immediate and appropriate first aid is crucial.

Table 2: First Aid Measures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[2][4][7] Seek medical attention.[2][4][7]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing.[2][4][7] If skin irritation occurs, get medical advice.[4]
Inhalation Move the person to fresh air.[2][7][8] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][7]
Ingestion Rinse the mouth with water.[7][8] Do not induce vomiting. Seek medical attention.[7]
Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

Spill Cleanup Protocol:

  • Evacuate non-essential personnel from the spill area.

  • Wear the appropriate PPE as detailed in Table 1.

  • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation.[1] Use a vacuum with a HEPA filter if available.

  • Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[1]

  • Wash the spill area with large amounts of water, and prevent runoff from entering drains.[1]

Disposal Plan:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[9]

  • Contaminated PPE should also be disposed of as hazardous waste.

  • Empty containers may still contain chemical residues and should be treated as hazardous until properly decontaminated.[1]

Operational Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Spill & Disposal prep_area Ensure Well-Ventilated Area check_safety Verify Safety Shower & Eyewash prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe avoid_dust Avoid Dust Generation don_ppe->avoid_dust use_hood Use Fume Hood for Transfer avoid_dust->use_hood no_contact Avoid Personal Contact use_hood->no_contact seal_container Keep Container Sealed no_contact->seal_container cool_dry Store in Cool, Dry Place seal_container->cool_dry check_compat Separate from Incompatibles cool_dry->check_compat spill_contain Contain Spill & Clean Up check_compat->spill_contain waste_collect Collect Waste in Labeled Container spill_contain->waste_collect dispose_reg Dispose via Licensed Service waste_collect->dispose_reg

References

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Reactant of Route 2
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.